molecular formula C6H12O6 B119030 D-Gulose CAS No. 4205-23-6

D-Gulose

Katalognummer: B119030
CAS-Nummer: 4205-23-6
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: WQZGKKKJIJFFOK-CBPJZXOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-gulopyranose is the D-enantiomer of gulopyranose. It is a D-aldohexose, a D-gulose and a gulopyranose.

Eigenschaften

CAS-Nummer

4205-23-6

Molekularformel

C6H12O6

Molekulargewicht

180.16 g/mol

IUPAC-Name

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1

InChI-Schlüssel

WQZGKKKJIJFFOK-CBPJZXOFSA-N

Isomerische SMILES

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Andere CAS-Nummern

19163-87-2

Synonyme

gulose
gulose, (D)-isomer
gulose, (L)-isome

Herkunft des Produkts

United States

Foundational & Exploratory

The Chemical Architecture of D-Gulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of D-Gulose, a rare aldohexose sugar. As an epimer of D-galactose (at C3) and D-idose (at C4), understanding its unique stereochemistry is crucial for applications in glycobiology and drug design. This document outlines its structural representations, physicochemical properties, and the experimental protocols essential for its characterization.

Chemical Structure of this compound

This compound, with the molecular formula C₆H₁₂O₆, exists in equilibrium between an open-chain form and cyclic hemiacetal forms.[1] The open-chain structure is best represented by a Fischer projection, while the more prevalent cyclic forms are depicted using Haworth and chair conformations.

Linear Form: Fischer Projection

The Fischer projection illustrates the linear structure of this compound, defining its stereochemistry. The "D" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the right side. The specific stereochemistry for this compound is characterized by the orientation of hydroxyl groups at C2 (right), C3 (left), C4 (right), and C5 (right).

Fischer_Projection CHO CHO C2 H — C — OH CHO->C2 C1 1 C3 HO — C — H C2->C3 C4 H — C — OH C3->C4 C5 H — C — OH C4->C5 CH2OH CH₂OH C5->CH2OH C6 6 i1 1 i6 6

Figure 1. Fischer Projection of this compound.
Cyclic Forms: Haworth Projections

In aqueous solutions, this compound predominantly exists in a six-membered ring structure known as a pyranose. This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group at C5 on the aldehyde carbon (C1), forming a hemiacetal. This creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α-D-gulopyranose and β-D-gulopyranose.

In the Haworth projection, hydroxyl groups that are on the right in the Fischer projection are drawn pointing down, while those on the left are drawn pointing up. For the anomeric carbon (C1), the α-anomer has the hydroxyl group pointing down (trans to the CH₂OH group), and the β-anomer has it pointing up (cis to the CH₂OH group).

Haworth_Projections cluster_alpha α-D-Gulopyranose cluster_beta β-D-Gulopyranose a_c1 HO a_c2 OH a_c3 H a_c4 OH a_c5 H a_c6 CH₂OH a_h1 H a_h2 H a_h3 OH a_h4 H a_h6 H a_o O a_p b_c1 OH b_c2 OH b_c3 H b_c4 OH b_c5 H b_c6 CH₂OH b_h1 H b_h2 H b_h3 OH b_h4 H b_h6 H b_o O b_p

Figure 2. Haworth Projections of this compound Anomers.
Conformational Isomers: Chair Conformations

The six-membered pyranose ring is not planar and adopts a more stable, low-energy chair conformation. In this representation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The β-anomer is generally more stable if it allows for a greater number of bulky substituents (like -OH and -CH₂OH) to occupy equatorial positions, minimizing steric hindrance.

Chair_Conformations cluster_alpha_chair α-D-Gulopyranose (Chair) cluster_beta_chair β-D-Gulopyranose (Chair) ac1 ac1 ac2 ac2 ac1->ac2 H H ac1->H OH OH ac1->OH ac3 ac3 ac2->ac3 ac2->H ac2->OH ac4 ac4 ac3->ac4 ac3->H ac3->OH ac5 ac5 ac4->ac5 ac4->H ac4->OH ao O ac5->ao ac5->H CH₂OH CH₂OH ac5->CH₂OH ao->ac1 bc1 bc1 bc1->H bc1->OH bc2 bc2 bc1->bc2 bc2->H bc2->OH bc3 bc3 bc2->bc3 bc3->H bc3->OH bc4 bc4 bc3->bc4 bc4->H bc4->OH bc5 bc5 bc4->bc5 bc5->H bc5->CH₂OH bo O bc5->bo bo->bc1

Figure 3. Chair Conformations of this compound Anomers.

Physicochemical Properties

Quantitative data for this compound is essential for its identification, purification, and use in various applications.

PropertyValueCitation
Molecular FormulaC₆H₁₂O₆[1][2]
Molar Mass180.16 g/mol [1][2]
CAS Number4205-23-6
Melting Point129-131 °C
AppearanceSyrup or White to Off-White solid
SolubilitySlightly soluble in DMSO and water
Specific Rotation [α]-23° (c=2 in water)

Note: Specific rotation data is often variable based on equilibrium conditions (mutarotation). The value provided is a representative literature value.

Experimental Protocols for Characterization

The structural elucidation and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of monosaccharides.

Methodology:

  • Sample Preparation:

    • If this compound is part of a polysaccharide, perform acid hydrolysis (e.g., using 2M trifluoroacetic acid at 110°C for 4 hours) to release the monosaccharide.

    • Neutralize the hydrolysate with a suitable base (e.g., NaOH).

    • For enhanced UV detection and separation, derivatize the sample with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP). This involves incubating the dried sample with PMP in a methanol/NaOH solution at 70°C, followed by neutralization and extraction.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for PMP-derivatized sugars. For underivatized sugars, an amino-bonded or HILIC column is effective.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically employed.

    • Detection: UV detection (e.g., at 250 nm) for PMP-derivatized samples or a Refractive Index (RI) detector for underivatized samples.

    • Quantification: Run a calibration curve with a this compound standard of known concentrations to quantify the amount in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including the stereochemistry of sugars.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O).

    • Lyophilize the sample from D₂O two to three times to exchange labile hydroxyl protons with deuterium, simplifying the resulting ¹H spectrum.

  • Data Acquisition:

    • 1D ¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H-1) of the α and β forms typically resonate in a distinct downfield region (δ 4.5-5.5 ppm).

    • 1D ¹³C NMR: Shows a signal for each unique carbon atom, providing information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity and stereochemistry.

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the sugar ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to confirm the overall structure and linkage in more complex carbohydrates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the identity of the sugar.

Methodology:

  • Sample Preparation & Ionization:

    • The sample can be introduced directly via infusion or as the eluent from an HPLC or GC system (after derivatization to increase volatility for GC).

    • Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis:

    • Full Scan MS: Determines the molecular weight of this compound. The instrument will detect the [M+H]⁺, [M+Na]⁺, or other adduct ions, confirming the mass of 180.16 g/mol .

    • Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the sugar's structure and can help distinguish it from its isomers.

Experimental and Analytical Workflow

The characterization of this compound, whether as a pure compound or as a constituent of a larger molecule, follows a logical workflow from preparation to structural confirmation.

workflow cluster_prep cluster_analysis cluster_elucidation Hydrolysis Hydrolysis (if polysaccharide) Purification Initial Purification (e.g., Column Chromatography) Hydrolysis->Purification Derivatization Derivatization (Optional) (e.g., PMP, Silylation) Purification->Derivatization HPLC HPLC Separation (Purity & Quantification) Purification->HPLC NMR_1D 1D NMR ('H, '³C) (Initial Fingerprint) Purification->NMR_1D Derivatization->HPLC MS Mass Spectrometry (LC-MS) (Molecular Weight) HPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) MS->MSMS Confirmation Structure Confirmed MSMS->Confirmation NMR_2D 2D NMR (COSY, HSQC) (Full Structure Assignment) NMR_1D->NMR_2D NMR_2D->Confirmation

Figure 4. Workflow for this compound Analysis and Structure Elucidation.

References

The Enigmatic Aldohexose: A Technical Guide to the Natural Sources and Abundance of D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a C-3 epimer of D-galactose, is an aldohexose monosaccharide that remains one of the rarest sugars found in nature. Unlike its ubiquitous isomer D-glucose, this compound is not a primary component of mainstream metabolic or structural pathways in most organisms. However, its confirmed presence in select archaea, bacteria, and green algae has sparked interest in its potential biological roles and applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, collates the limited available data on its abundance, and presents detailed experimental protocols for its isolation and quantification. The guide also addresses the current knowledge gap regarding this compound-specific signaling pathways and proposes a general workflow for its analysis in biological matrices.

Natural Sources of this compound

The occurrence of this compound in the natural world is sporadic and typically confined to specific structural polysaccharides of certain microorganisms and algae. It is not found as a free monosaccharide in significant quantities.

Archaea

This compound has been identified as a component of the cell envelope in some archaea. The unique cell walls of these organisms, which lack peptidoglycan, are often composed of complex glycoproteins and polysaccharides where rare sugars like this compound can be found. However, the specific species of archaea containing this compound and the quantitative abundance are not well-documented in publicly available literature.

Bacteria

Certain bacterial species incorporate this compound into their exopolysaccharides (EPS) and cell wall components. These polysaccharides play roles in biofilm formation, protection from environmental stress, and interaction with host organisms. For instance, this compound has been reported in the capsular polysaccharide of Caulobacter crescentus.

Green Algae

The cell walls of some species of green algae (Chlorophyta) are known to contain this compound as a constituent of their complex polysaccharides. Algal cell walls are structurally diverse, and the presence of rare sugars like this compound contributes to this complexity.

Quantitative Abundance of this compound

Quantitative data on the natural abundance of this compound is exceptionally scarce. Most studies focus on the identification of its presence rather than its precise quantification. The table below summarizes the current, limited understanding. Researchers are encouraged to perform their own quantitative analyses on organisms of interest.

Natural Source CategorySpecific Organism (Example)LocationReported AbundanceCitation
Bacteria Caulobacter crescentusCapsular PolysaccharidePresent, but quantitative data not specified[1]
Green Algae Tetraselmis striataCell Wall PolysaccharidesPresent, but quantitative data not specified

Note: The lack of specific quantitative data highlights a significant research gap in the field of glycobiology.

Experimental Protocols for the Isolation and Quantification of this compound

Due to its rarity, there are no standardized protocols specifically for this compound. However, established methods for monosaccharide analysis can be adapted. The following protocols provide a general framework for researchers.

General Workflow for this compound Analysis

The overall process for determining the presence and quantity of this compound in a biological sample involves the hydrolysis of polysaccharides, followed by chromatographic separation and detection of the resulting monosaccharides.

G cluster_0 Sample Preparation & Hydrolysis cluster_1 Monosaccharide Analysis cluster_2 Data Interpretation start Biological Sample (e.g., Microbial Biomass, Algal Cell Walls) homogenize Homogenization & Lysis start->homogenize extract Extraction of Polysaccharides homogenize->extract hydrolyze Acid Hydrolysis (e.g., Trifluoroacetic Acid) extract->hydrolyze derivatize Derivatization (for GC-MS) hydrolyze->derivatize Optional hplc HPLC with RID or PAD hydrolyze->hplc gcms GC-MS Analysis derivatize->gcms quantify Quantification against this compound Standard hplc->quantify gcms->quantify data Data Analysis & Abundance Calculation quantify->data

Figure 1: General workflow for the isolation and quantification of this compound.
Protocol 1: Acid Hydrolysis of Polysaccharides

This protocol describes the liberation of monosaccharides from polysaccharide chains.

Materials:

  • Lyophilized biological material (e.g., bacterial exopolysaccharides, isolated algal cell walls)

  • 2 M Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Heating block or oven at 100°C

  • Centrifuge

  • SpeedVac or rotary evaporator

Procedure:

  • Weigh approximately 5-10 mg of the lyophilized sample into a screw-cap reaction tube.

  • Add 1 mL of 2 M TFA to the tube.

  • Flush the tube with nitrogen gas to displace air, then seal it tightly.

  • Heat the sample at 100°C for 4 hours to hydrolyze the polysaccharides.

  • Allow the tube to cool to room temperature.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant containing the monosaccharides to a new tube.

  • Evaporate the TFA from the supernatant using a SpeedVac or by drying under a stream of nitrogen.

  • Resuspend the dried monosaccharide pellet in a known volume of ultrapure water (e.g., 500 µL) for subsequent analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the separation and quantification of neutral monosaccharides.

Instrumentation and Columns:

  • HPLC system with a Refractive Index Detector (RID) or a Pulsed Amperometric Detector (PAD).

  • A carbohydrate analysis column, such as an amine-bonded column or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87P).

Reagents:

  • Ultrapure water (for mobile phase)

  • Acetonitrile (HPLC grade)

  • This compound standard of known concentration

  • Other monosaccharide standards (glucose, galactose, mannose, etc.) for comparison

Procedure:

  • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) to generate a calibration curve.

  • Prepare the mobile phase according to the column manufacturer's recommendations (e.g., 80:20 acetonitrile:water for an amine column, or ultrapure water for a ligand-exchange column).

  • Set up the HPLC system with the appropriate column and detector parameters. For a ligand-exchange column, the column temperature is typically maintained at 80-85°C.

  • Inject the prepared standards to generate a calibration curve based on peak area versus concentration.

  • Inject the hydrolyzed sample from Protocol 3.2.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

  • Express the abundance of this compound as a weight percentage of the initial dry weight of the biological material.

Protocol 3: Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher sensitivity and structural confirmation. Monosaccharides must be derivatized to become volatile.

Materials:

  • Hydrolyzed monosaccharide sample

  • Derivatization reagents (e.g., hydroxylamine hydrochloride in pyridine, followed by acetic anhydride for aldononitrile acetate derivatives)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Derivatization:

    • Transfer a known volume of the hydrolyzed sample to a reaction vial and dry it completely.

    • Add 100 µL of 2% (w/v) hydroxylamine hydrochloride in pyridine.

    • Heat at 90°C for 30 minutes.

    • Cool to room temperature and add 100 µL of acetic anhydride.

    • Heat at 90°C for another 30 minutes.

  • Extraction:

    • After cooling, add 1 mL of ethyl acetate and 1 mL of water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper ethyl acetate layer containing the derivatized monosaccharides to a new tube.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the different monosaccharide derivatives (e.g., initial temperature of 150°C, ramp to 250°C).

    • Identify the this compound derivative peak based on its retention time and mass spectrum compared to a derivatized this compound standard.

    • Quantify using a calibration curve generated from derivatized this compound standards.

Signaling Pathways

Currently, there is a significant lack of information regarding specific signaling pathways that are triggered by or involve this compound. The vast majority of research on sugar signaling focuses on D-glucose and its central role in metabolism and cellular regulation.

It is plausible that in organisms that utilize this compound, it may be metabolized through a series of enzymatic reactions to enter central carbon metabolism, potentially at the level of hexose phosphates. Any signaling role would likely be downstream of these metabolic events. The diagram below illustrates a hypothetical entry point for this compound into the well-established glucose signaling cascade, assuming it can be converted to a common intermediate.

G cluster_0 Hypothetical this compound Metabolism cluster_1 Known Glucose Signaling Pathway dgulose This compound gulose_p Gulose-6-Phosphate dgulose->gulose_p Kinase? fructose_p Fructose-6-Phosphate gulose_p->fructose_p Isomerase/Epimerase? fructose_p_main Fructose-6-Phosphate fructose_p->fructose_p_main Enters Central Metabolism glucose D-Glucose glucose_p Glucose-6-Phosphate glucose->glucose_p Hexokinase glucose_p->fructose_p_main Phosphoglucose Isomerase glycolysis Glycolysis fructose_p_main->glycolysis downstream Downstream Signaling Events (e.g., Gene Expression, Enzyme Regulation) glycolysis->downstream

Figure 2: Hypothetical integration of this compound metabolism into central glucose signaling.

Further research is imperative to elucidate whether this compound has any direct signaling roles or if its effects are solely mediated through its conversion to other metabolites.

Conclusion and Future Directions

This compound remains an enigmatic sugar due to its low natural abundance and the limited understanding of its biological functions. This guide provides a summary of its known sources and presents adaptable protocols for its study. The significant gaps in quantitative data and the complete absence of known this compound-specific signaling pathways represent exciting opportunities for future research. Elucidating the biosynthesis, metabolism, and potential regulatory roles of this rare sugar could unveil novel biological pathways and open avenues for its application in biotechnology and medicine. The methodologies outlined herein provide a foundation for researchers to begin to unravel the mysteries of this compound.

References

The Enigmatic Role of D-Gulose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: D-Gulose, an aldohexose and a C-3 and C-4 epimer of D-glucose, remains one of the less-explored monosaccharides in the vast landscape of glycobiology. Unlike its ubiquitous isomer, D-glucose, this compound is considered a "rare sugar" due to its limited presence in nature. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, understanding of the biological role of this compound. This document will delve into its purported physiological effects, metabolic fate, and the experimental methodologies employed in its study, while also highlighting the significant gaps in our knowledge.

Physicochemical Properties of this compound

This compound is a water-soluble monosaccharide with the same chemical formula as glucose (C6H12O6) but with a different stereochemical configuration of its hydroxyl groups. This structural variance is the basis for its distinct biological properties.

PropertyValueReference
Molar Mass 180.16 g/mol N/A
Appearance White crystalline solidN/A
Solubility Soluble in waterN/A

Purported Biological Activities and Pharmacological Effects

While the natural biological role of this compound in organisms is not well-established, some studies and commercial sources suggest several pharmacological effects. It is crucial to note that many of these claims are not yet substantiated by extensive, peer-reviewed clinical or in-vivo research and should be approached with scientific rigor.

Effects on Blood Glucose and Insulin Levels

There are claims that this compound exhibits hypoglycemic and insulin-like effects. One commercial source suggests it has inhibitory properties on blood glucose levels and could be an alternative to insulin injections for Type 1 diabetes patients[1]. However, at present, there is a lack of robust, publicly available scientific literature to validate these claims. Further investigation is warranted to explore these potential anti-diabetic properties.

Angiogenic and Anti-Cancer Potential

This compound has been reported to possess potent angiogenic effects, increasing the proliferation of pluripotent cells and the expression of growth factor β1[1]. Additionally, potential anti-cancer effects have been suggested, with one study indicating that it can inhibit nitrate reductase activity in tumor cells and decrease xanthine oxidase activity[1]. The primary research supporting these anti-cancer claims needs to be critically evaluated to understand the experimental context and the concentrations at which these effects were observed.

Metabolism of this compound

The metabolic fate of this compound in organisms is not well-documented. One source claims that this compound is metabolized in the liver, where it is converted into 5-deoxy-D-gluconic acid and subsequently into glucose, which can then be utilized for energy[1]. This proposed metabolic pathway is a critical area for future research to confirm and elucidate the enzymes and mechanisms involved.

Experimental Protocols

Synthesis and Purification of this compound

The scarcity of this compound in nature necessitates its synthesis for research purposes. Several chemical and enzymatic methods have been developed.

One documented method involves the use of immobilized L-rhamnose isomerase to produce this compound from D-sorbose.

Protocol:

  • Enzyme Immobilization: L-rhamnose isomerase is immobilized on a suitable support (e.g., chitosan beads) to allow for reuse and continuous production.

  • Substrate Preparation: A solution of D-sorbose is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Enzymatic Reaction: The D-sorbose solution is passed through a column packed with the immobilized L-rhamnose isomerase at a controlled temperature (e.g., 50°C).

  • Product Separation and Purification: The reaction mixture containing this compound, unreacted D-sorbose, and any byproducts is collected. This compound is then separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) with an anion-exchange column.

  • Analysis: The purity of the final this compound product is confirmed using analytical techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

The characterization and quantification of this compound rely on standard analytical techniques used in carbohydrate chemistry.

High-Performance Liquid Chromatography (HPLC):

  • Column: Anion-exchange columns (e.g., Hamilton RCX-10) are effective for separating monosaccharides.

  • Mobile Phase: An isocratic mobile phase, such as a dilute solution of sodium hydroxide (e.g., 18 mM NaOH), is typically used.

  • Detector: A refractive index (RI) detector is commonly employed for the detection of underivatized carbohydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are essential for the structural elucidation of this compound and for confirming its stereochemistry. These techniques can distinguish this compound from its isomers based on the chemical shifts and coupling constants of the protons and carbons in the sugar ring.

Signaling Pathways

Currently, there is no established signaling pathway in which this compound is known to be a primary ligand or modulator. The claims of insulin-like effects suggest a potential interaction with the insulin signaling pathway, but this remains speculative and requires experimental validation. Researchers investigating these effects could explore the phosphorylation status of key proteins in the insulin signaling cascade, such as the insulin receptor (IR), IRS-1, Akt, and ERK, in response to this compound treatment in relevant cell lines (e.g., hepatocytes, adipocytes, or muscle cells).

Logical and Experimental Workflows

The following diagram illustrates a generalized workflow for the enzymatic synthesis and purification of this compound.

G Workflow for Enzymatic Synthesis of this compound cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis start Start: D-Sorbose Solution bioreactor Bioreactor (e.g., Packed Bed Column) start->bioreactor enzyme Immobilized L-Rhamnose Isomerase enzyme->bioreactor reaction_mixture Reaction Mixture (this compound, D-Sorbose, etc.) bioreactor->reaction_mixture hplc Preparative HPLC (Anion-Exchange) reaction_mixture->hplc fractionation Fraction Collection hplc->fractionation analysis Purity Analysis (Analytical HPLC, NMR) fractionation->analysis product Purified this compound analysis->product

Caption: Workflow for the enzymatic synthesis of this compound from D-Sorbose.

Future Directions and Conclusion

The biological role of this compound remains a largely unexplored frontier in glycobiology. The tantalizing but unverified claims of its pharmacological effects on glucose metabolism, angiogenesis, and cancer cell proliferation present exciting avenues for future research. A concerted effort is needed to:

  • Validate the purported biological activities of this compound using rigorous, controlled in-vitro and in-vivo studies.

  • Elucidate the metabolic pathway of this compound in mammalian systems to understand its bioavailability and fate.

  • Investigate potential interactions with cellular signaling pathways , particularly the insulin signaling cascade.

  • Explore its natural occurrence to understand if it plays any physiological role in specific organisms or environments.

For researchers in drug development, this compound and its derivatives could represent a novel class of therapeutic agents if their biological activities are confirmed. This technical guide provides a foundation based on the currently available information, with the understanding that the field is ripe for new discoveries that could elevate this compound from a rare sugar to a molecule of significant biological and therapeutic importance.

References

D-Gulose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Gulose, a rare aldohexose sugar. It covers its fundamental chemical properties, synthesis methodologies, and known biological activities, offering valuable insights for researchers in carbohydrate chemistry, drug discovery, and metabolic studies.

Core Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 4205-23-6[1][2][3][4]
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol

Synthesis of this compound

This compound is a rare sugar and is not abundant in nature. Consequently, its availability relies on synthetic methods, which can be broadly categorized into chemical and chemo-enzymatic approaches.

Chemo-enzymatic Synthesis from Lactitol

A notable method for this compound production involves the use of the disaccharide lactitol. This process leverages a microbial oxidation step followed by chemical reduction and hydrolysis. A strain of Agrobacterium tumefaciens (M31) is utilized to oxidize lactitol to 3-ketolactitol. The subsequent steps involve the chemical reduction of the keto-sugar and acid hydrolysis to yield this compound.

Experimental Protocol: Chemo-enzymatic Synthesis of this compound from Lactitol

This protocol is adapted from the methodology described for the preparation of this compound from lactitol.

1. Microbial Oxidation of Lactitol:

  • Microorganism: Agrobacterium tumefaciens strain M31.

  • Culture Medium: A mineral salt medium containing 1.0% lactitol as the sole carbon source, or Tryptic Soy Broth (TSB) medium with 1.0% sucrose for robust cell growth and activity.

  • Culture Conditions: For small-scale production, cultivate at 30°C with shaking at 60 rpm in an L-shaped tube. The reaction mixture should contain Na-K-phosphate buffer (pH 6.0), the washed cell suspension, and a 4.0% lactitol solution. For large-scale production, use a 15-L jar fermentor with shaking at 400 rpm.

  • Process: The M31 cells convert lactitol to 3-ketolactitol, which accumulates in the supernatant.

2. Chemical Reduction of 3-Ketolactitol:

  • Catalyst: Activated Raney nickel. To prepare the catalyst, steep 30g of Raney nickel in 300 mL of a 20% aqueous NaOH solution, heat at 80°C for 6 hours, and then wash with distilled water until the pH is 9.2.

  • Reaction Conditions: An aqueous solution of 3-ketolactitol (10% to 30% brix) is hydrogenated with the activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure.

  • Products: This reduction yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

3. Acid Hydrolysis:

  • Reagent: 0.5 N HCl solution.

  • Reaction Conditions: The reduction solution (brix 10%) is hydrolyzed at 80°C for 6 hours.

  • Products: The hydrolysis of the disaccharide mixture yields this compound, D-galactose, and D-sorbitol.

4. Purification of this compound:

  • Chromatography: The hydrolysate is applied to a high-performance liquid chromatography (HPLC) system for separation.

  • Fraction Collection and Crystallization: The fractions containing this compound are collected and concentrated to a brix value of approximately 85-90%. Ethanol (twice the volume of the syrup) is added, and the solution is mixed vigorously. The resulting crystals are dissolved in ultrapure water, then concentrated and crystallized at room temperature.

Chemoenzymatic_Synthesis_of_D_Gulose cluster_microbial Microbial Oxidation cluster_chemical Chemical Reduction cluster_hydrolysis Acid Hydrolysis cluster_purification Purification Lactitol Lactitol M31 Agrobacterium tumefaciens (Strain M31) Lactitol->M31 KetoLactitol 3-Ketolactitol M31->KetoLactitol Oxidation RaneyNi Raney Nickel, H₂ KetoLactitol->RaneyNi ReductionMix Lactitol & D-gulosyl- (β-1,4)-D-sorbitol RaneyNi->ReductionMix Reduction HCl 0.5 N HCl, 80°C ReductionMix->HCl Hydrolysate This compound, D-Galactose, D-Sorbitol HCl->Hydrolysate Hydrolysis HPLC HPLC Hydrolysate->HPLC DGulose Crystalline this compound HPLC->DGulose Purification

Caption: Chemo-enzymatic synthesis of this compound from lactitol.

Biological Activities of this compound

This compound has demonstrated several interesting biological activities, suggesting its potential for therapeutic applications.

  • Blood Glucose Regulation: this compound has been shown to have inhibitory properties on blood glucose levels and exhibits insulin-like effects.

  • Metabolism: It is metabolized in the liver to 5-deoxy-D-gluconic acid and subsequently to glucose.

  • Angiogenic Effects: this compound may possess potent angiogenic effects, as it has been observed to increase the proliferation of pluripotent cells and elevate the expression of growth factor β1.

  • Potential Anti-Cancer Effects: Preliminary findings suggest that this compound may have anti-cancer properties. It has been shown to inhibit nitrate reductase activity in tumor cells and decrease xanthine oxidase activity.

Signaling Pathways

Currently, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. Much of the research on sugar signaling focuses on D-Glucose and its analogues like D-Allose. Given that this compound exhibits insulin-like effects, it is plausible that it may interact with components of the insulin signaling pathway. However, the precise mechanisms of this interaction remain a subject for future investigation. Researchers interested in the potential signaling effects of this compound could explore its impact on key nodes of the insulin signaling cascade, such as the insulin receptor, IRS proteins, PI3K, and Akt.

Conclusion

This compound is a rare sugar with intriguing biological properties that warrant further investigation. The development of efficient synthetic routes is crucial for enabling more extensive research into its therapeutic potential. This guide provides a foundational understanding of this compound, from its basic chemical data to its synthesis and known biological effects, to support ongoing and future research endeavors in the scientific and drug development communities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose is a rare aldohexose sugar that, while not as ubiquitous as its C-3 epimer D-glucose, is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the potential applications of this rare sugar. The guide summarizes available quantitative data, outlines synthesis methodologies, and illustrates the structural relationship of this compound to other relevant sugars.

Introduction

This compound (C₆H₁₂O₆) is a monosaccharide and a C-3 epimer of D-galactose.[1] As a rare sugar, it is not found in abundance in nature but has been identified in archaea, bacteria, and various eukaryotes.[1] Recent studies have highlighted its potential biological activities, including inhibitory effects on blood glucose levels, insulin-like properties, and potential angiogenic and anti-cancer effects, making it a molecule of interest for further investigation.[2][3] This guide consolidates the current understanding of the physicochemical characteristics of this compound.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are estimates.

PropertyValueSource
Molecular Formula C₆H₁₂O₆[4]
Molecular Weight 180.16 g/mol
Appearance Crystalline solid (assumed)-
Melting Point 129-131 °C
Boiling Point 232.96 °C (rough estimate)
Density 1.2805 g/cm³ (rough estimate)
Specific Rotation, [α]D -20.4°
Refractive Index 1.5730 (estimate)
Solubility Data not available-
Crystal Structure Data not available-

Further research is required to definitively determine the solubility profile and crystal structure of this compound.

Chemical Properties of this compound

This compound, as a hexose, is expected to exhibit chemical reactivity typical of monosaccharides, including mutarotation in solution and participation in glycosylation reactions.

Anomers and Mutarotation

Like other aldoses, this compound is expected to exist in solution as an equilibrium mixture of its α and β anomers, as well as the open-chain form. This interconversion results in mutarotation, a change in the specific optical rotation over time until equilibrium is reached. The reported specific rotation of -20.4° is likely the equilibrium value. However, the specific rotations of the individual α-D-Gulose and β-D-Gulose anomers are not currently available in the literature.

Stability and Reactivity

Experimental Protocols: Synthesis of this compound

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not widely published. However, methods for its synthesis have been described.

Synthesis from D-Glucose

This compound can be synthesized from its common epimer, D-Glucose. This process typically involves multiple chemical steps to invert the stereochemistry at the C-3 position.

Preparation from Lactitol

A method for the preparation of this compound from the disaccharide lactitol has been reported. The general workflow involves the following key steps:

  • Microbial Oxidation: An M31 strain of Agrobacterium tumefaciens is used to convert lactitol to 3-ketolactitol.

  • Chemical Reduction: The resulting keto-sugar is reduced via chemical hydrogenation.

  • Acid Hydrolysis: The product is then hydrolyzed to yield this compound, D-galactose, and D-sorbitol.

  • Crystallization: this compound is crystallized from the resulting syrup by the addition of ethanol.

Logical Relationships of this compound

The following diagram illustrates the structural relationship between this compound and D-Glucose, as well as a simplified pathway for its synthesis from lactitol.

DGulose_Relationships Logical Relationships of this compound D_Glucose D-Glucose D_Gulose This compound D_Glucose->D_Gulose C-3 Epimerization Lactitol Lactitol (Disaccharide) Keto_Lactitol 3-Ketolactitol Lactitol->Keto_Lactitol Microbial Oxidation Hydrolysis_Products Hydrolysis Products (this compound, D-Galactose, D-Sorbitol) Keto_Lactitol->Hydrolysis_Products Reduction & Acid Hydrolysis Hydrolysis_Products->D_Gulose Purification

Fig. 1: Structural and synthetic relationships of this compound.

Biological Activity and Potential Applications

Preliminary research suggests that this compound possesses several interesting biological properties:

  • Blood Glucose Regulation: It has been shown to have inhibitory effects on blood glucose levels and exhibits insulin-like effects.

  • Angiogenesis: this compound may have potent angiogenic effects.

  • Anti-Cancer Potential: It has been observed to inhibit nitrate reductase activity in tumor cells.

These findings indicate that this compound could be a valuable molecule for further investigation in the fields of metabolic disorders and oncology.

Conclusion

This compound is a rare sugar with intriguing biological activities. While some of its fundamental physical and chemical properties have been estimated, there remains a significant gap in the detailed quantitative data for this compound, particularly concerning its solubility, crystal structure, and the properties of its anomers. The synthesis of this compound from more common sugars like D-glucose or from precursors like lactitol provides a pathway for obtaining this molecule for further study. The continued investigation into the precise physicochemical characteristics and biological mechanisms of this compound is crucial for unlocking its full potential in research and therapeutic applications.

References

D-Gulose: A Comprehensive Technical Guide on the Rare Sugar's Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a rare aldohexose sugar, holds a unique position in the history of carbohydrate chemistry. Its significance stems not from its natural abundance, which is remarkably scarce, but from its pivotal role in the elucidation of the stereochemistry of glucose by the Nobel laureate Emil Fischer. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the chemical and enzymatic methodologies for its synthesis. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of relevant chemical synthesis pathways and a conceptual framework for potential biological signaling, rendered in the DOT language for clarity and reproducibility. While research into the specific biological functions of this compound is still emerging, this document consolidates the current knowledge to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and metabolic science.

Discovery and Historical Significance

A Key Player in the Elucidation of Glucose Stereochemistry

The history of this compound is intrinsically linked to the groundbreaking work of Emil Fischer in the late 19th century on the structure and configuration of sugars.[1][2][3] Fischer's systematic investigation of the 16 possible aldohexose stereoisomers was a monumental task that ultimately led to his 1902 Nobel Prize in Chemistry.[1][3] this compound, and its enantiomer L-Gulose, were critical pieces in solving the complex puzzle of glucose's stereochemical identity.

The "Fischer proof" of the configuration of D-glucose relied on a series of elegant chemical transformations and logical deductions. A key experiment involved the oxidation of both D-glucose and another hexose, which was identified as L-gulose, to their corresponding dicarboxylic acids (aldaric acids). Fischer demonstrated that both D-glucose and L-gulose, upon oxidation with nitric acid, yielded the same aldaric acid, D-glucaric acid. This finding was crucial in establishing the relative stereochemistry at carbons 2, 3, 4, and 5 of D-glucose. The fact that two different sugars could give the same aldaric acid upon oxidation revealed important symmetrical properties of the molecular structures.

The Kiliani-Fischer Synthesis: A Gateway to Rare Sugars

The primary method for the synthesis of this compound in Fischer's time, and for many years after, was the Kiliani-Fischer synthesis. This method allows for the elongation of the carbon chain of an aldose by one carbon atom. Starting from a five-carbon aldopentose, D-xylose, the Kiliani-Fischer synthesis yields a mixture of two epimeric aldohexoses: this compound and D-idose. This process involves the addition of cyanide to the aldehyde group of the starting sugar, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid, which is then reduced to a new aldehyde group. The non-stereospecific nature of the initial cyanide addition results in the formation of two epimers at the new chiral center (C2).

Synthesis of this compound

Chemical Synthesis: The Kiliani-Fischer Reaction

The Kiliani-Fischer synthesis remains a classic method for the preparation of this compound from D-xylose. While it has historical significance, its practical application is often limited by the use of toxic reagents and relatively low yields, which are generally around 30% for the overall process.

Experimental Protocol: Kiliani-Fischer Synthesis of this compound from D-Xylose (Generalized)

  • Cyanohydrin Formation: D-xylose is reacted with a solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN). This reaction is a nucleophilic addition to the carbonyl group of the open-chain form of D-xylose, resulting in the formation of two epimeric cyanohydrins.

  • Hydrolysis: The mixture of cyanohydrins is then hydrolyzed, typically by heating with an acid or base, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). This step yields a mixture of D-gulonic acid and D-idonic acid.

  • Lactonization: The aldonic acids are often converted to their more stable lactone forms by heating, which facilitates purification.

  • Reduction: The separated lactones (or the mixture of aldonic acids) are then reduced to the corresponding aldoses. A common reducing agent used historically was sodium amalgam (Na/Hg). This step reduces the carboxylic acid group to an aldehyde, yielding a mixture of this compound and D-idose.

  • Separation: The final mixture of this compound and D-idose is then separated, typically by fractional crystallization or chromatography.

Chemo-enzymatic Synthesis: A Modern Approach

More recently, chemo-enzymatic methods have been developed to produce this compound from more readily available starting materials, offering a potentially more efficient and environmentally friendly alternative to traditional chemical synthesis. One such method utilizes the disaccharide lactitol.

Experimental Protocol: Chemo-enzymatic Synthesis of this compound from Lactitol

This process involves a two-step conversion:

  • Microbial Oxidation: The bacterium Agrobacterium tumefaciens strain M31 is used to oxidize lactitol. The bacterium is cultured in a medium containing lactitol as the sole carbon source. This microbial transformation specifically oxidizes the C3 hydroxyl group of the glucose moiety in lactitol to a ketone, forming 3-ketolactitol.

  • Chemical Reduction and Hydrolysis:

    • The resulting 3-ketolactitol is then chemically reduced. This reduction is not stereospecific and yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

    • This mixture is subsequently hydrolyzed with an acid (e.g., HCl), which cleaves the glycosidic bond to release the monosaccharides. The final products are this compound, D-galactose, and D-sorbitol.

    • This compound can then be isolated from the mixture through chromatographic techniques.

Quantitative Data on Synthesis
Synthesis MethodStarting MaterialKey Reagents/EnzymesReported YieldReference(s)
Kiliani-Fischer SynthesisD-XyloseNaCN/HCN, Acid/Base, Na/Hg~30% (overall process)
Chemo-enzymatic SynthesisLactitolAgrobacterium tumefaciens M31, Chemical reductant, Acid2.4% (actual crystal yield)

Biological and Physiological Effects of this compound

Research on the specific biological and physiological effects of this compound is limited compared to other rare sugars like D-allose. However, some preliminary studies suggest potential bioactivities.

Potential Metabolic Effects

Some reports indicate that this compound may have inhibitory properties on blood glucose levels and exhibit insulin-like effects. It is suggested that this compound is metabolized in the liver to 5-deoxy-D-gluconic acid and subsequently to glucose.

Other Potential Bioactivities

There are also indications that this compound may possess angiogenic effects, as it was shown to increase the proliferation of pluripotent cells and the expression of growth factor β1. Furthermore, potential anti-cancer effects have been suggested, with reports of this compound inhibiting nitrate reductase activity in tumor cells and decreasing xanthine oxidase activity.

Signaling Pathways: A Conceptual Framework

Due to the scarcity of specific research on this compound's interaction with cellular signaling pathways, a definitive diagram cannot be constructed. However, as an epimer of D-glucose, it is plausible that this compound could interact with components of glucose sensing and signaling pathways, albeit likely with different affinities and downstream effects. The following diagram illustrates a simplified, conceptual glucose signaling pathway in a mammalian cell, which can serve as a framework for future investigations into the effects of this compound. It is important to note that the specific interactions of this compound with these components are currently unknown.

Conclusion and Future Directions

This compound, a rare sugar of great historical importance, remains a molecule of interest for chemists and biochemists. While its role in the foundational work of carbohydrate chemistry is well-documented, its biological functions are still largely unexplored. The development of more efficient synthesis methods, such as the chemo-enzymatic approach, will be crucial for making this compound more accessible for research. Future studies should focus on elucidating the specific metabolic fate of this compound in various cell types and organisms, and on identifying its molecular targets and its effects on cellular signaling pathways. Such research could uncover novel therapeutic applications for this historically significant rare sugar.

References

The Significance of D-Gulose in Glycobiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a rare aldohexose sugar, is emerging as a molecule of significant interest within the field of glycobiology. As a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, its unique stereochemistry confers distinct biological properties that differentiate it from more abundant monosaccharides.[1] While research into this compound is still in its nascent stages compared to its common counterparts like D-glucose, preliminary findings suggest its potential as a modulator of key biological processes, including glycemic control and cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, known biological activities with available quantitative data, and detailed experimental protocols. Furthermore, it explores potential signaling pathways that may be influenced by this compound, offering a roadmap for future research and drug development endeavors.

Introduction to this compound

This compound is a monosaccharide that is infrequently found in nature but has been identified in certain archaea, bacteria, and eukaryotes.[1] Unlike D-glucose, it is not fermentable by yeast.[1] Its rarity has historically limited its study, but advancements in enzymatic and chemical synthesis are making it more accessible for research. The growing interest in "rare sugars" for therapeutic and biotechnological applications has brought this compound into focus, with early studies indicating its potential to influence physiological pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₆H₁₂O₆--INVALID-LINK--
Molar Mass 180.156 g/mol --INVALID-LINK--
Appearance Exists as a syrup; crystalline form is β-D-gulopyranose[1]
Solubility Soluble in water, slightly soluble in methanol[1]
IUPAC Name (2R,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal--INVALID-LINK--
CAS Number 4205-23-6--INVALID-LINK--

Synthesis of this compound

The limited natural abundance of this compound necessitates its synthesis for research purposes. Two primary methodologies are highlighted here: microbial biotransformation and chemical synthesis.

Microbial Production from Lactitol

A highly efficient method for this compound production involves the use of the bacterium Agrobacterium tumefaciens. This process utilizes the disaccharide lactitol as a starting material.

Objective: To produce this compound from lactitol via a 3-ketolactitol intermediate using Agrobacterium tumefaciens M31.

Materials:

  • Agrobacterium tumefaciens strain M31

  • Mineral salt medium

  • Lactitol

  • Tryptic Soy Broth (TSB)

  • Sucrose

  • Raney nickel catalyst

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ion-exchange resin (e.g., UBK555)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Cultivation of A. tumefaciens M31:

    • Grow the M31 strain in a mineral salt medium at 30°C with 1.0% lactitol as the sole carbon source to induce the necessary enzymes.

    • For larger-scale production, cultivate M31 in TSB medium containing 1.0% sucrose.

  • Biotransformation of Lactitol:

    • Introduce the cultured A. tumefaciens cells into a solution containing lactitol.

    • The bacterial cells will oxidize lactitol to 3-ketolactitol, which accumulates in the supernatant.

  • Reduction of 3-Ketolactitol:

    • Prepare an aqueous solution of the recovered 3-ketolactitol (10-30% brix).

    • Perform hydrogenation using an activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure. This reduces the 3-ketolactitol to a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

  • Acid Hydrolysis:

    • Hydrolyze the reduction product mixture with 0.5 N HCl at 80°C for 6 hours. This will yield a mixture of this compound, D-galactose, and D-sorbitol.

  • Purification of this compound:

    • Separate the monosaccharides using a one-pass chromatography system with an ion-exchange resin (e.g., UBK555, Ca²⁺ form) at 60°C, eluting with water.

    • Collect the this compound fractions.

  • Crystallization of this compound:

    • Concentrate the this compound fractions to a high brix value (85-90%).

    • Add twice the volume of ethanol and mix vigorously to induce crystallization.

    • The resulting crystals are β-D-gulopyranose.

Quantitative Data: This method has been reported to yield 2.8 kg of the keto-sugar intermediate from 4 kg of lactitol, representing a 66% yield. The theoretical productivity of this compound from lactitol is approximately 25%.

Microbial_Production_of_D_Gulose Lactitol Lactitol A_tumefaciens Agrobacterium tumefaciens M31 Lactitol->A_tumefaciens Oxidation Ketolactitol 3-Ketolactitol A_tumefaciens->Ketolactitol Reduction Chemical Reduction (Raney Ni, H2) Ketolactitol->Reduction Reduction_Products Lactitol & D-gulosyl-(β-1,4)-D-sorbitol Reduction->Reduction_Products Hydrolysis Acid Hydrolysis (HCl) Reduction_Products->Hydrolysis Monosaccharides This compound, D-Galactose, D-Sorbitol Hydrolysis->Monosaccharides Purification Chromatography Monosaccharides->Purification D_Gulose Pure this compound Purification->D_Gulose

Microbial and chemical synthesis pathway for this compound from lactitol.

Biological Activities of this compound

Preliminary research suggests that this compound may exert significant biological effects, particularly in the areas of metabolic regulation and oncology.

Effects on Blood Glucose Levels

This compound has been reported to have inhibitory properties on blood glucose levels and to exhibit insulin-like effects. This suggests its potential as a therapeutic agent for conditions such as type 1 diabetes. The proposed mechanism involves its metabolism in the liver to 5-deoxy-D-gluconic acid and subsequently to glucose.

Quantitative Data: While the inhibitory effect on blood glucose is mentioned, specific quantitative data from in vivo studies, such as percentage reduction in blood glucose at given doses, are not yet widely available in peer-reviewed literature. One source mentions that the rate constant for its metabolism was determined in rat liver slices, but the specific value is not provided in the abstract.

Objective: To quantify the effect of this compound on blood glucose levels in an animal model.

Model: Streptozotocin-induced diabetic rats.

Materials:

  • This compound

  • D-Glucose standard solution

  • Streptozotocin (STZ)

  • Glucometer and test strips

  • Oral gavage needles

Methodology:

  • Induction of Diabetes: Induce diabetes in rats via intraperitoneal injection of STZ.

  • Animal Groups: Divide the diabetic rats into a control group (vehicle administration) and a treatment group (this compound administration).

  • This compound Administration: Administer this compound orally at varying doses (e.g., 100, 200, 500 mg/kg body weight).

  • Glucose Challenge: After a set period post-D-Gulose administration (e.g., 30 minutes), administer an oral glucose challenge (e.g., 2 g/kg body weight) to all animals.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose tolerance test and compare the results between the control and this compound treated groups.

Anti-Cancer Effects

This compound has also been noted for its potential anti-cancer effects. It has been shown to inhibit nitrate reductase activity and decrease xanthine oxidase activity in tumor cells.

Quantitative Data: Specific quantitative data, such as IC₅₀ values for different cancer cell lines, are not readily available in the public domain for this compound.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Cell Lines: A panel of relevant cancer cell lines (e.g., breast, colon, lung cancer).

Materials:

  • This compound

  • Appropriate cell culture medium and supplements

  • MTT or similar cell viability reagent

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound modulating specific signaling pathways is currently limited, its structural similarity to D-glucose suggests that it may interact with pathways involved in glucose sensing and metabolism. The PI3K/Akt and MAPK pathways are central to cellular responses to glucose and are therefore prime candidates for investigation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and glucose metabolism. Insulin signaling, which is crucial for glucose uptake and utilization, heavily relies on this pathway. Given the reported insulin-like effects of this compound, it is plausible that it may modulate PI3K/Akt signaling.

PI3K_Akt_Pathway Growth_Factor Growth Factor / Insulin Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Cellular_Responses Cell Growth, Proliferation, Glucose Metabolism Akt->Cellular_Responses mediates MAPK_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Responses Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Responses regulate Signaling_Workflow Cell_Culture Culture relevant cell lines Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment Lysate_Prep Prepare cell lysates Treatment->Lysate_Prep Western_Blot Western Blotting Lysate_Prep->Western_Blot Phospho_Akt Phospho-Akt Western_Blot->Phospho_Akt Phospho_ERK Phospho-ERK Western_Blot->Phospho_ERK Analysis Quantify protein phosphorylation levels Phospho_Akt->Analysis Phospho_ERK->Analysis

References

Thermochemical Data of D-Gulose for Reaction Modeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for D-Gulose, a rare aldohexose sugar. Understanding the thermodynamic properties of this compound is crucial for its application in reaction modeling, particularly in the fields of drug development and biotechnology where it may serve as a chiral precursor or a carbohydrate-based therapeutic. This document summarizes the known quantitative data, outlines the experimental protocols for determining these properties, and provides a logical workflow for thermochemical analysis.

Quantitative Thermochemical Data

Thermochemical data for this compound is sparse in the available scientific literature. The primary experimentally determined value is its enthalpy of combustion. Other key thermodynamic properties, such as the standard enthalpy of formation, have been calculated from this value. To date, no experimental data for the heat capacity or standard entropy of this compound has been found in publicly accessible databases.

Table 1: Thermochemical Properties of this compound (Solid Phase)
PropertySymbolValueUnitsMethodReference
Enthalpy of Combustion (Standard)ΔcH°-2817.3kJ/molCombustion CalorimetryEmery and Benedict, 1911[1]
Enthalpy of Formation (Standard)ΔfH°-1258.7kJ/molCalculation from ΔcH°NIST[1]

Note: The standard enthalpy of formation was calculated by the National Institute of Standards and Technology (NIST) based on the experimental enthalpy of combustion.[1]

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies used to determine the thermochemical properties of carbohydrates like this compound. While the specific protocol for the 1911 determination of this compound's enthalpy of combustion is not detailed in the original publication, the principles of bomb calorimetry remain the standard.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of a solid carbohydrate is experimentally determined using a bomb calorimeter.[2][3]

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure. The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the temperature increase of the water, the heat of combustion can be calculated.

Apparatus:

  • Bomb calorimeter (including the bomb, a water bucket, a stirrer, and a high-precision thermometer)

  • Oxygen cylinder with a pressure gauge

  • Pellet press

  • Fuse wire

  • Analytical balance

Procedure:

  • A pellet of the carbohydrate of a precisely known mass (typically around 1 gram) is prepared.

  • The pellet is placed in the crucible inside the bomb. A fuse wire of known length and material is attached to the ignition circuit, with the wire in contact with the pellet.

  • A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

  • The bomb is submerged in a known mass of water in the calorimeter's bucket. The water is continuously stirred to ensure a uniform temperature.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The final temperature is corrected for any heat exchange with the surroundings.

  • The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Determination of Heat Capacity

The heat capacity of a solid carbohydrate can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Principle of Adiabatic Calorimetry: The sample is heated by a known amount of electrical energy in a calorimeter that is thermally isolated from its surroundings. The resulting temperature increase is measured, allowing for the calculation of the heat capacity at that temperature.

Apparatus:

  • Adiabatic calorimeter

  • Heater with a known power output

  • High-precision thermometer

  • Vacuum system to maintain adiabatic conditions

Procedure:

  • A known mass of the carbohydrate sample is placed in the calorimeter vessel.

  • The calorimeter is cooled to the desired starting temperature (often close to absolute zero to obtain data over a wide range).

  • A known amount of electrical energy is supplied to the heater for a specific duration, and the temperature of the sample is recorded.

  • The heat capacity is calculated from the energy input and the measured temperature change.

  • This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

Principle of Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample and reference pans

  • Controlled heating/cooling system

Procedure:

  • A small, known mass of the carbohydrate is sealed in a sample pan. An empty pan is used as a reference.

  • The sample and reference are heated at a constant rate.

  • The DSC instrument measures the difference in heat flow to the sample and the reference. This difference is proportional to the sample's heat capacity.

Determination of Entropy

The standard entropy of a substance is not measured directly but is calculated from heat capacity data obtained down to a very low temperature, based on the Third Law of Thermodynamics.

Principle: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a given temperature (T) can be calculated by integrating the heat capacity divided by the temperature from 0 K to T.

Calculation: The standard molar entropy (S°) at a standard temperature (e.g., 298.15 K) is calculated using the following integral:

S°(T) = ∫0T (Cp/T') dT'

where Cp is the molar heat capacity at constant pressure and T' is the temperature.

Procedure:

  • The heat capacity (Cp) of the carbohydrate is measured as a function of temperature from as close to 0 K as possible up to the desired temperature using an adiabatic calorimeter.

  • For temperatures very close to 0 K where measurements are not feasible, the Debye extrapolation (Cp = aT3, where 'a' is a constant) is often used.

  • The entropy is then calculated by numerically integrating the experimental Cp/T data from 0 K to the desired temperature.

  • If the substance undergoes any phase transitions (e.g., melting), the entropy change of the transition (ΔStrs = ΔHtrs/Ttrs) must also be added to the total entropy.

Visualizations

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of a carbohydrate such as this compound.

Thermochemical_Workflow cluster_enthalpy Enthalpy Determination cluster_heat_capacity Heat Capacity Determination cluster_entropy Entropy Determination Enthalpy_Combustion Bomb Calorimetry Enthalpy_Formation Calculate from ΔcH° Enthalpy_Combustion->Enthalpy_Formation Adiabatic_Calorimetry Adiabatic Calorimetry Entropy_Calc Calculate from Cp data Adiabatic_Calorimetry->Entropy_Calc DSC Differential Scanning Calorimetry DSC->Entropy_Calc Sample This compound Sample Sample->Enthalpy_Combustion Sample->Adiabatic_Calorimetry Sample->DSC

Caption: Workflow for experimental thermochemical analysis of this compound.

Conclusion and Future Directions

The available experimental thermochemical data for this compound is currently limited to its enthalpy of combustion, from which the standard enthalpy of formation has been calculated. There is a clear need for experimental determination of the heat capacity and standard entropy of this compound to provide a more complete thermodynamic profile for this rare sugar. Such data would be invaluable for accurate reaction modeling in various scientific and industrial applications.

In the absence of experimental data, computational chemistry methods, such as ab initio calculations, could provide reliable estimates for the heat capacity and entropy of this compound. These computational studies, validated against the known data for other hexoses, would be a valuable avenue for future research.

References

Navigating the Conformational Landscape of D-Gulose in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a C3 epimer of D-glucose, is an aldohexose of significant interest in various biochemical and pharmaceutical contexts. Understanding its conformational behavior in solution is paramount for predicting its reactivity, biological activity, and interaction with enzymes and receptors. This technical guide provides a comprehensive overview of the equilibrium between the open-chain and cyclic forms of this compound in aqueous solution. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide outlines the fundamental principles of its conformational analysis, details the experimental protocols for determining its anomeric and tautomeric distribution, and presents the available spectroscopic data.

Introduction: The Dynamic Nature of Monosaccharides in Solution

Monosaccharides with five or more carbons, including this compound, exist in solution not as single, static structures, but as a dynamic equilibrium of various isomers. This equilibrium, known as mutarotation, involves the interconversion between the open-chain aldehyde or ketone form and various cyclic hemiacetal or hemiketal forms. The cyclic forms are predominantly five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these ring structures can exist as two anomers, designated α and β, which differ in the stereochemistry at the anomeric carbon (C1 for aldoses).

The relative proportions of these different forms at equilibrium are dictated by their thermodynamic stability, which is influenced by factors such as steric hindrance, stereoelectronic effects (like the anomeric effect), and solvation. For most aldohexoses in aqueous solution, the pyranose forms are the most abundant due to the stability of the chair conformation, which minimizes steric strain.

Conformational Equilibrium of this compound

In an aqueous solution, this compound is expected to exist as an equilibrium mixture of its open-chain aldehyde form and at least four cyclic isomers: α-D-gulopyranose, β-D-gulopyranose, α-D-gulofuranose, and β-D-gulofuranose.

Gulose_Equilibrium α-D-Gulofuranose α-D-Gulofuranose Open-Chain this compound Open-Chain this compound α-D-Gulofuranose->Open-Chain this compound Open-Chain this compound->α-D-Gulofuranose β-D-Gulofuranose β-D-Gulofuranose Open-Chain this compound->β-D-Gulofuranose α-D-Gulopyranose α-D-Gulopyranose Open-Chain this compound->α-D-Gulopyranose β-D-Gulopyranose β-D-Gulopyranose Open-Chain this compound->β-D-Gulopyranose β-D-Gulofuranose->Open-Chain this compound α-D-Gulopyranose->Open-Chain this compound β-D-Gulopyranose->Open-Chain this compound

Figure 1: Equilibrium of this compound forms in solution.

Due to the axial hydroxyl group at C3 in its most stable chair conformation, this compound is generally less stable than its epimer, D-glucose. This inherent instability might influence the equilibrium distribution of its anomers, potentially leading to a different ratio of pyranose to furanose forms or a higher proportion of the open-chain form compared to D-glucose. However, without direct experimental evidence, these remain theoretical considerations.

Quantitative Data Presentation

FormAnomerRing SizePercentage in Solution (for D-Glucose)
Cyclicα-Pyranose6-membered~36%
Cyclicβ-Pyranose6-membered~64%
Cyclicα-Furanose5-membered<1%
Cyclicβ-Furanose5-membered<1%
Open-ChainAldehyde-<0.02%

Table 1: Anomeric and Tautomeric Equilibrium of D-Glucose in D₂O.

While a comprehensive quantitative breakdown for this compound is unavailable, ¹³C NMR spectroscopy has been used to identify the chemical shifts of the major pyranose anomers, confirming their presence in solution.

AnomerC1C2C3C4C5C6
α-pyranose94.466.372.471.068.062.5
β-pyranose95.470.772.871.075.362.6

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound Pyranose Anomers in D₂O.

Experimental Protocols

The determination of the anomeric and tautomeric equilibrium of a monosaccharide is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following is a detailed methodology for the analysis of this compound.

Sample Preparation
  • Dissolution: Dissolve a precisely weighed amount of this compound (typically 10-50 mg) in a known volume (e.g., 0.6 mL) of deuterium oxide (D₂O, 99.9 atom % D). The use of D₂O is crucial to avoid a large, interfering solvent signal in ¹H NMR.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure that the anomeric equilibrium (mutarotation) is reached.

  • Internal Standard: For quantitative analysis, a known concentration of an internal standard (e.g., trimethylsilyl propionate (TSP) or a non-reactive compound with a known number of protons) can be added.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration, and a spectral width that encompasses all expected proton signals.

    • The anomeric protons (H1) of the different isomers typically resonate in a distinct region (around 4.5-5.5 ppm) and are well-separated, allowing for their integration.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. This provides information on the number of different carbon environments.

    • The anomeric carbons (C1) also resonate in a characteristic downfield region (around 90-100 ppm).

  • 2D NMR Spectroscopy:

    • To aid in the definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Analysis and Quantification
  • Signal Assignment: Identify and assign the NMR signals corresponding to each isomer (α/β-pyranose, α/β-furanose, and potentially the open-chain aldehyde). The anomeric proton and carbon signals are typically the starting point for these assignments.

  • Integration: In the ¹H NMR spectrum, carefully integrate the signals of the anomeric protons for each distinct isomer.

  • Calculation of Proportions: The relative percentage of each isomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in D2O equilibrate Equilibrate for 24h dissolve->equilibrate nmr_1h 1D 1H NMR equilibrate->nmr_1h nmr_13c 1D 13C NMR equilibrate->nmr_13c nmr_2d 2D NMR (COSY, HSQC) equilibrate->nmr_2d assign Signal Assignment nmr_1h->assign nmr_13c->assign nmr_2d->assign integrate Integrate Anomeric Signals assign->integrate quantify Quantify Isomer Proportions integrate->quantify

Figure 2: Experimental workflow for NMR analysis.

Conclusion and Future Perspectives

The conformational landscape of this compound in solution is a critical aspect of its chemistry and biology. While it is understood to exist in a dynamic equilibrium between its open-chain and various cyclic forms, precise quantitative data on the distribution of these isomers is currently lacking in the scientific literature. The experimental protocols outlined in this guide, centered around NMR spectroscopy, provide a robust framework for researchers to elucidate this equilibrium. Further studies are warranted to fully characterize the solution-state behavior of this compound, which will undoubtedly contribute to a deeper understanding of its role in biological systems and its potential applications in drug development. Such data would be invaluable for computational modeling of this compound-containing molecules and for the rational design of novel therapeutics.

The Solubility Profile of D-Gulose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of D-Gulose in various aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a generalized workflow for these procedures.

Introduction to this compound

This compound is a rare aldohexose monosaccharide, an epimer of D-galactose at C3. Its relative scarcity in nature has limited extensive characterization compared to more common sugars like D-glucose. However, as interest in rare sugars for applications in glycobiology, functional foods, and pharmaceuticals grows, understanding their fundamental physicochemical properties, such as solubility, becomes increasingly critical for formulation, synthesis, and purification processes.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following tables summarize the known values for this compound in aqueous solutions. For comparative purposes, data for the closely related and extensively studied isomer, D-Glucose, is also provided in separate tables.

Table 1: Quantitative Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)Molar Concentration (mol/L)
2047.92.66
3054.63.03

Data converted from mg/L as reported in the literature.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble

Comparative Data: D-Glucose Solubility

For context, the solubility of D-Glucose, a structural isomer of this compound, is well-documented and presented below. While indicative of the behavior of a hexose, these values should not be used as a direct substitute for this compound.

Table 3: Quantitative Solubility of D-Glucose in Aqueous and Organic Solvents

SolventTemperature (°C)Solubility
Water25~91 g/100 mL[1]
EthanolRoom Temperature~0.3 mg/mL
Dimethyl Sulfoxide (DMSO)Room Temperature~30 mg/mL
Dimethylformamide (DMF)Room Temperature~20 mg/mL

Experimental Protocols for Solubility Determination

While specific experimental protocols for this compound are not widely published, a generalized methodology for determining the solubility of monosaccharides can be reliably applied. The following protocol is a composite of standard methods, including the shake-flask method, coupled with modern analytical techniques for quantification.

General Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (e.g., ultrapure water, HPLC-grade methanol)

  • Thermostatically controlled shaking incubator or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC with Refractive Index Detector (RI) or Evaporative Light Scattering Detector (ELSD), or a calibrated refractometer).

3.1.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to the desired constant temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to rest in the incubator for a period (e.g., 1-2 hours) to allow the excess solid to sediment. For more rapid and effective separation, centrifugation in a temperature-controlled centrifuge is recommended.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method. HPLC-RI is a common and reliable method for quantifying non-chromophoric compounds like sugars.

    • Alternatively, for aqueous solutions, the concentration can be determined by measuring the refractive index of the saturated solution and comparing it to a standard curve of known this compound concentrations.[2][3] A gravimetric method, involving the evaporation of the solvent and weighing the residue, can also be employed.[4]

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/100 mL, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of this compound solubility.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling cluster_quantification 5. Quantification cluster_analysis 6. Calculation prep Preparation equilibration Equilibration separation Phase Separation sampling Sampling & Filtration quantification Quantification analysis Data Analysis result Solubility Data a Add excess this compound to vial b Add known volume of solvent a->b c Seal vial and place in shaking incubator at constant T b->c d Agitate for 24-48 hours c->d e Sedimentation or Centrifugation d->e f Withdraw supernatant e->f g Filter through 0.45 µm syringe filter f->g h Dilute sample g->h i Analyze via HPLC-RI, Refractometry, or Gravimetric method h->i j Calculate concentration from calibration curve and dilution factor i->j j->result

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a key parameter for its application in various scientific and industrial fields. While comprehensive quantitative data remains sparse, the existing information indicates good solubility in water and limited solubility in lower alcohols and DMSO. The provided generalized experimental protocol offers a robust framework for researchers to determine the solubility of this compound and other rare sugars in a wider range of solvents and conditions. Further research to expand the quantitative solubility database for this compound is highly encouraged to facilitate its broader use and application.

References

D-Gulose: A Technical Health and Safety Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

D-Gulose is a rare aldohexose monosaccharide. While it is an epimer of D-galactose and D-glucose, its biological and toxicological profiles are not as extensively studied. The following table summarizes its key physical and chemical properties.

PropertyValueReference
CAS Number 4205-23-6[1]
Molecular Formula C6H12O6[1]
Molar Mass 180.16 g/mol [1]
Appearance White to Off-White SolidN/A
Melting Point 130 °C[1]
Solubility Soluble in waterN/A
Storage Store at 2°C - 8°C, keep dry, under inert gas (Nitrogen)[1]

Hazard Identification and Precautionary Measures

Based on limited available data, this compound is classified as an irritant. The toxicological properties of this material have not been fully investigated.

Hazard Statements:

  • May be harmful if swallowed.

  • May be harmful in contact with skin.

  • May be harmful if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If on skin: Wash with plenty of soap and water.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Rinse mouth.

  • Take off contaminated clothing and wash it before reuse.

Toxicological Data Summary

A comprehensive toxicological profile for this compound is not available. The following table highlights the significant lack of quantitative data for key toxicological endpoints. For comparison, data for the related, but distinct, compound D-Glucose is provided to offer a general perspective on simple sugars, but it should not be directly extrapolated to this compound.

Toxicological EndpointThis compound DataD-Glucose Data (for reference)Reference
Acute Oral Toxicity (LD50) Not available25,800 mg/kg (rat)
Acute Dermal Toxicity (LD50) Not availableNot availableN/A
Acute Inhalation Toxicity (LC50) Not availableNot availableN/A
Skin Irritation Irritant (classification)No irritant effect
Eye Irritation Irritant (classification)No irritating effect
Sensitization Not availableNo sensitizing effects known
Mutagenicity Not availableNo evidence of a mutagenic effect[N/A]
Carcinogenicity Not availableNot listed as a carcinogen[N/A]
Reproductive Toxicity Not availableNo evidence of negative reproductive effects[N/A]

Biological Activity and Potential Signaling Pathways

Despite the lack of extensive safety data, some research has explored the biological activities of this compound. These studies suggest potential therapeutic applications, though the underlying mechanisms are not fully elucidated.

Insulin-like Effects and Glucose Metabolism

This compound has been reported to exhibit insulin-like effects and may have a role in regulating blood glucose levels. It is suggested that this compound can inhibit blood glucose levels. The metabolism of this compound in the liver is thought to proceed via 5-deoxy-D-gluconic acid to eventually form glucose, which can then be utilized for cellular energy.

Insulin_Like_Effect This compound This compound Liver Liver This compound->Liver Metabolism Blood Glucose Inhibition Blood Glucose Inhibition This compound->Blood Glucose Inhibition 5-deoxy-D-gluconic acid 5-deoxy-D-gluconic acid Liver->5-deoxy-D-gluconic acid Glucose Glucose 5-deoxy-D-gluconic acid->Glucose Cellular Energy Cellular Energy Glucose->Cellular Energy

Figure 1: Proposed metabolic pathway of this compound and its potential effect on blood glucose.

Anti-Cancer Potential

Preliminary findings suggest that this compound may possess anti-cancer properties. This activity is hypothesized to be mediated through the inhibition of nitrate reductase and xanthine oxidase in tumor cells.

Anti_Cancer_Effect This compound This compound Tumor Cell Tumor Cell This compound->Tumor Cell Inhibition Inhibition This compound->Inhibition Nitrate Reductase Nitrate Reductase Tumor Cell->Nitrate Reductase Xanthine Oxidase Xanthine Oxidase Tumor Cell->Xanthine Oxidase Inhibition->Nitrate Reductase inhibits Inhibition->Xanthine Oxidase inhibits

Figure 2: Proposed mechanism of this compound's anti-cancer activity.

Angiogenic Effects

This compound may also have potent angiogenic effects. It has been observed to increase the proliferation of pluripotent cells and cause a significant increase in the expression of growth factor β1.

Angiogenic_Effect This compound This compound Pluripotent Cells Pluripotent Cells This compound->Pluripotent Cells Increased Expression Increased Expression This compound->Increased Expression Proliferation Proliferation Pluripotent Cells->Proliferation increases Growth Factor β1 Growth Factor β1 Increased Expression->Growth Factor β1 of

Figure 3: Proposed angiogenic effects of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. For research purposes involving the biological activities mentioned above, the following general experimental workflows can be considered as a starting point, to be adapted and optimized based on specific research objectives.

General Workflow for In Vitro Biological Activity Assessment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Select and culture appropriate cell line (e.g., cancer cell line, endothelial cells) Treat Cells Treat cells with this compound and appropriate controls Cell Culture->Treat Cells Prepare this compound Prepare sterile stock solutions of this compound at various concentrations Prepare this compound->Treat Cells Viability Assay Assess cell viability/proliferation (e.g., MTT, WST-1 assay) Treat Cells->Viability Assay Enzyme Activity Assay Measure activity of target enzymes (e.g., nitrate reductase, xanthine oxidase) Treat Cells->Enzyme Activity Assay Gene Expression Analysis Analyze gene expression of relevant markers (e.g., Growth Factor β1 via qPCR) Treat Cells->Gene Expression Analysis Protein Analysis Analyze protein expression (e.g., Western Blot for signaling proteins) Treat Cells->Protein Analysis

Figure 4: General experimental workflow for in vitro studies of this compound.

Conclusion

This compound is a rare sugar with potential biological activities that may be of interest to researchers in drug development and related fields. However, the significant lack of comprehensive health and safety data necessitates a cautious approach to its handling and use. Standard personal protective equipment should be employed, and all work should be conducted in a well-ventilated area. Researchers are strongly encouraged to perform their own risk assessments and, if possible, conduct preliminary safety studies before embarking on extensive research. The information presented in this guide should be considered a starting point, and further investigation into the safety and biological effects of this compound is warranted.

References

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of D-Gulose from D-Sorbose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the rare sugar D-gulose from D-sorbose. The primary method described utilizes L-rhamnose isomerase from Pseudomonas stutzeri, an enzyme known for its broad substrate specificity. While the equilibrium of this reaction favors the substrate, this enzymatic approach offers a specific and valuable route for the production of this compound for research and development purposes.

Introduction

This compound is a rare aldohexose with potential applications in the pharmaceutical and food industries. Its limited availability from natural sources necessitates efficient synthetic methods. Enzymatic synthesis provides a highly specific and environmentally benign alternative to complex chemical routes. This document outlines the materials and methods for the production, purification, and utilization of L-rhamnose isomerase for the conversion of D-sorbose to this compound.

The key enzymatic reaction is the isomerization of the ketose D-sorbose to the aldose this compound, catalyzed by L-rhamnose isomerase (EC 5.3.1.14).

Reaction Scheme:

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of L-Rhamnose Isomerase

This protocol is adapted from the method described for the overexpression of P. stutzeri L-rhamnose isomerase in E. coli. [1][2] A. Cultivation and Induction:

  • Transform E. coli JM109 cells with the expression vector containing the L-rhamnose isomerase gene from P. stutzeri.

  • Inoculate a single colony into 5 mL of Super Broth (SB) medium containing 100 µg/mL ampicillin and incubate overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 2 L of SB medium with ampicillin in a 2.5 L jar fermentor.

  • Cultivate at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.7.

  • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue the cultivation for an additional 4 hours at 37°C.

  • Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C.

B. Enzyme Purification:

  • Resuspend the cell pellet in 50 mM HEPES buffer (pH 7.0) containing 300 mM NaCl and 10 mM imidazole.

  • Disrupt the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Apply the supernatant (crude extract) to a Ni-NTA affinity chromatography column pre-equilibrated with the same buffer.

  • Wash the column with the equilibration buffer containing 40 mM imidazole.

  • Elute the His-tagged L-rhamnose isomerase with the equilibration buffer containing 300 mM imidazole.

  • Pool the fractions containing the enzyme activity and dialyze against 50 mM Tris-HCl buffer (pH 7.5).

  • Further purify the enzyme using anion-exchange and gel filtration chromatography to achieve homogeneity. [2]9. Assess the purity of the enzyme by SDS-PAGE.

Protocol 2: Immobilization of L-Rhamnose Isomerase

This protocol is based on the use of Chitopearl beads as the immobilization support. [3]

  • Activate Chitopearl BCW 2603 beads according to the manufacturer's instructions. This typically involves washing with a suitable buffer.

  • Prepare a solution of the purified L-rhamnose isomerase in a coupling buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • Add the activated Chitopearl beads to the enzyme solution.

  • Allow the coupling reaction to proceed for a specified time (e.g., 4-16 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation.

  • After immobilization, collect the beads by filtration or centrifugation.

  • Wash the immobilized enzyme extensively with buffer to remove any unbound protein.

  • Determine the amount of immobilized protein by measuring the protein concentration in the supernatant and washings and subtracting it from the initial amount of protein added.

  • Assay the activity of the immobilized enzyme.

Protocol 3: Enzymatic Isomerization of D-Sorbose to this compound
  • Prepare a reaction mixture containing:

    • D-Sorbose: 10% (w/v) in 50 mM Glycine-NaOH buffer (pH 9.0)

    • MnCl₂: 1 mM

  • Add the immobilized L-rhamnose isomerase to the reaction mixture (e.g., 10 U of activity per gram of substrate).

  • Incubate the reaction at 60°C with gentle stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Continue the reaction until equilibrium is reached (approximately 10% conversion to this compound).

  • Terminate the reaction by removing the immobilized enzyme by filtration.

Protocol 4: Analytical Method for this compound and D-Sorbose

High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is used for the quantitative analysis of this compound and D-sorbose. [4]

  • HPLC System: A standard HPLC system equipped with a refractive index detector.

  • Column: Hitachi GL-C611 or a similar carbohydrate analysis column (e.g., Shodex SUGAR SP0810).

  • Mobile Phase: 10⁻⁴ M NaOH solution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of D-sorbose and this compound of known concentrations to generate a calibration curve for quantification.

Protocol 5: Purification of this compound

This protocol utilizes ion-exchange chromatography for the separation of this compound from the reaction mixture.

  • Deionize the reaction mixture using appropriate ion-exchange resins (e.g., Diaion SK1B and Amberlite IRA-411).

  • Concentrate the deionized solution to a brix value of approximately 30%.

  • Load the concentrated solution onto a column packed with UBK555 ion-exchange resin (Ca²⁺ form).

  • Maintain the column temperature at 60°C.

  • Elute the sugars with deionized water at a flow rate of 30 mL/min.

  • Collect fractions and analyze them by HPLC to identify the fractions containing this compound.

  • Pool the this compound fractions.

  • Concentrate the pooled fractions to a brix value of 85-90%.

  • Induce crystallization by cooling the concentrated solution and adding seed crystals of this compound if available.

  • Collect the this compound crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Concluding Remarks

The enzymatic synthesis of this compound from D-sorbose using L-rhamnose isomerase provides a valuable method for obtaining this rare sugar. While the conversion yield is limited by the reaction equilibrium, the high specificity of the enzyme minimizes byproduct formation, simplifying downstream purification. The protocols provided herein offer a comprehensive guide for researchers to produce and purify this compound for further investigation and application in drug development and other scientific fields. Optimization of enzyme immobilization and reaction conditions may further enhance the efficiency of this biotransformation.

References

Application Notes and Protocols for the Chemical Synthesis of D-Gulose from D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical synthesis of the rare sugar D-Gulose, starting from the readily available monosaccharide, D-Glucose. The synthesis follows a four-step pathway involving protection of hydroxyl groups, oxidation, stereoselective reduction, and deprotection.

Introduction

This compound, a C3 epimer of D-galactose, is a rare aldohexose that is not abundant in nature. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of various biologically active molecules and a subject of interest in glycobiology. The chemical synthesis from D-Glucose offers a practical route to access this rare sugar for research and development purposes. The overall synthetic strategy is depicted below.

Overall Synthesis Workflow

G D_Glucose D-Glucose Protected_Glucose 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose D_Glucose->Protected_Glucose  Step 1: Protection   Keto_Intermediate 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose Protected_Glucose->Keto_Intermediate  Step 2: Oxidation   Protected_Gulose 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose Keto_Intermediate->Protected_Gulose  Step 3: Reduction   D_Gulose This compound Protected_Gulose->D_Gulose  Step 4: Deprotection  

Caption: Overall workflow for the synthesis of this compound from D-Glucose.

Data Presentation

The following table summarizes the quantitative data for each step in the synthesis of this compound from D-Glucose.

StepReactionReagentsYield (%)Purity (%)Reference
1Protection of D-GlucoseAnhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄55 - 75.6>98[1]
2Oxidation of Protected GlucoseOxalyl chloride, DMSO, Triethylamine (Swern Oxidation)~90>95[2]
3Stereoselective ReductionK-selectride® or KS-selectride®70-80 (estimated)>95[3][4]
4Deprotection of Protected GuloseAqueous H₂SO₄ or CoCl₂·2H₂O in Acetonitrile>90 (estimated)>98

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Protection)

This step involves the protection of the hydroxyl groups at C1, C2, C5, and C6 of D-Glucose using acetone to form a diacetonide. This protection strategy isolates the C3 hydroxyl group for subsequent oxidation.

Reaction Scheme:

G cluster_0 Step 1: Protection D_Glucose D-Glucose reagents Acetone, H₂SO₄, CuSO₄ (anhydrous) Protected_Glucose 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose reagents->Protected_Glucose

Caption: Protection of D-Glucose.

Protocol:

  • To a stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL), add concentrated sulfuric acid (1.2 mL) at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Add anhydrous copper(II) sulfate (15 g) to the reaction mixture and continue stirring at room temperature for an additional 18 hours.

  • Neutralize the reaction mixture with sodium bicarbonate and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain a white crystalline residue.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methylene chloride/water extraction followed by evaporation) to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The reported yield is between 55% and 75.6%.

Step 2: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose (Oxidation)

The free hydroxyl group at the C3 position of the protected glucose derivative is oxidized to a ketone. The Swern oxidation is a common and high-yielding method for this transformation.

Reaction Scheme:

G cluster_1 Step 2: Oxidation Protected_Glucose 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose reagents 1. Oxalyl chloride, DMSO, -78°C 2. Triethylamine Keto_Intermediate 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose reagents->Keto_Intermediate

Caption: Oxidation of the protected glucose.

Protocol (Swern Oxidation):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78°C and stir for 1 hour.

  • Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature while stirring for 1-2 hours.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. A high yield of approximately 90% can be expected.

Step 3: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose (Stereoselective Reduction)

This is a critical step where the C3 ketone is stereoselectively reduced to a hydroxyl group with the gulo configuration. The choice of reducing agent is crucial to favor the formation of the desired epimer. Bulky reducing agents like K-selectride® or KS-selectride® are employed to achieve the desired stereoselectivity.

Reaction Scheme:

G cluster_2 Step 3: Stereoselective Reduction Keto_Intermediate 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose reagents K-selectride® or KS-selectride® Protected_Gulose 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose reagents->Protected_Gulose

Caption: Stereoselective reduction to the gulo-isomer.

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.

  • Slowly add a solution of K-selectride® (potassium tri-sec-butylborohydride) or KS-selectride® (potassium trisiamylborohydride) (1.1-1.5 equivalents) in THF to the ketone solution at -78°C.

  • Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction at -78°C by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.

Step 4: Synthesis of this compound (Deprotection)

The final step involves the removal of the two isopropylidene protecting groups by acid hydrolysis to yield the free this compound.

Reaction Scheme:

G cluster_3 Step 4: Deprotection Protected_Gulose 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose reagents Aqueous H₂SO₄ or CoCl₂·2H₂O, CH₃CN D_Gulose This compound reagents->D_Gulose

Caption: Deprotection to yield this compound.

Protocol:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose in a mixture of acetonitrile and aqueous sulfuric acid (1%).

  • Heat the reaction mixture at 60°C and monitor the progress by TLC until the starting material is fully consumed (approximately 18 hours).

  • Cool the reaction mixture to room temperature and neutralize with barium carbonate.

  • Filter the mixture and concentrate the filtrate to dryness under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Purification and Characterization of this compound

The final this compound product should be purified to a high degree for use in research and drug development.

  • Purification: Column chromatography on silica gel using a solvent system such as ethyl acetate/methanol or isopropanol/water is effective for purifying the final product. Recrystallization from a suitable solvent can also be employed.

  • Characterization: The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The NMR data for this compound can be found in the NIST Chemistry WebBook.

    • Mass Spectrometry (MS): To determine the molecular weight (180.16 g/mol ).

    • Melting Point: The reported melting point of this compound is approximately 130°C.

    • Optical Rotation: To confirm the enantiomeric purity.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Handle all chemicals with care, paying special attention to corrosive acids (sulfuric acid), flammable solvents (acetone, THF, DCM), and toxic reagents (oxalyl chloride).

  • The Swern oxidation generates malodorous dimethyl sulfide and toxic carbon monoxide gas. Ensure proper ventilation and quenching procedures.

References

Application Notes and Protocols for D-Gulose Production via a Chemo-Microbial Process

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a rare aldohexose sugar, holds significant potential in the pharmaceutical and food industries. This document provides a detailed protocol for the production of this compound utilizing a chemo-microbial method. The process involves the microbial oxidation of lactitol to 3-ketolactitol by Agrobacterium tumefaciens M31, followed by chemical reduction and subsequent acid hydrolysis to yield this compound. This application note outlines the complete experimental workflow, from microbial culture preparation to the final purification of this compound, and includes quantitative data to guide researchers in replicating and optimizing this process.

Introduction

The limited availability of this compound in nature necessitates the development of efficient production strategies. While direct microbial fermentation of this compound from common monosaccharides is not yet well-established, a robust chemo-microbial approach offers a viable route. This method leverages the enzymatic specificity of microorganisms for the initial conversion, followed by established chemical reactions to obtain the final product. The protocol detailed herein is based on the conversion of the disaccharide lactitol.

Process Overview

The production of this compound via this chemo-microbial process can be divided into three main stages:

  • Microbial Fermentation: Agrobacterium tumefaciens M31 is cultivated in a medium containing lactitol as the primary carbon source. The bacterium oxidizes lactitol to 3-ketolactitol, which accumulates in the fermentation broth.

  • Chemical Reduction and Hydrolysis: The 3-ketolactitol in the fermentation supernatant is chemically reduced, followed by acid hydrolysis to break down the resulting disaccharide into its constituent monosaccharides, including this compound.

  • Downstream Processing: this compound is separated and purified from the hydrolysis mixture.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound production process.

ParameterValueReference
Microorganism Agrobacterium tumefaciens M31[1][2]
Substrate Lactitol[1][2]
Initial Lactitol Concentration 1.0% (w/v)[1]
Fermentation Temperature 30 °C
Inducer for Enzyme Activity Disaccharides (e.g., sucrose, lactose, maltose)
Intermediate Product 3-Ketolactitol
Theoretical this compound Yield from Lactitol Approximately 25%

Experimental Protocols

Microbial Fermentation: Production of 3-Ketolactitol

a. Materials and Media

  • Agrobacterium tumefaciens M31 strain

  • Mineral Salt Medium:

    • (NH₄)₂SO₄: 2.0 g/L

    • KH₂PO₄: 1.0 g/L

    • K₂HPO₄: 3.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Yeast extract: 0.2 g/L

    • Lactitol: 10.0 g/L (as the sole carbon source)

  • Tryptic Soy Broth (TSB) medium with 1.0% sucrose (for pre-culture and induction)

  • 500-mL Erlenmeyer flasks

  • Incubator shaker

b. Protocol

  • Pre-culture Preparation: Inoculate a single colony of Agrobacterium tumefaciens M31 into a 500-mL Erlenmeyer flask containing 100 mL of TSB medium supplemented with 1.0% sucrose.

  • Incubation: Incubate the pre-culture at 30 °C with shaking at 200 rpm for 24 hours.

  • Inoculation of Production Medium: Inoculate the mineral salt medium containing 1.0% lactitol with the pre-culture.

  • Fermentation: Incubate the production culture at 30 °C with shaking. Monitor the accumulation of 3-ketolactitol in the supernatant at regular intervals using techniques such as HPLC.

  • Cell Harvest: After significant accumulation of the keto-sugar, harvest the cells by centrifugation. The supernatant containing 3-ketolactitol is used for the next stage.

Chemical Conversion: Reduction and Hydrolysis

a. Materials

  • Fermentation supernatant containing 3-ketolactitol

  • Raney nickel catalyst

  • 20% Aqueous NaOH solution

  • Hydrogenation apparatus

  • Hydrochloric acid (HCl)

b. Protocol

  • Catalyst Preparation: Activate the Raney nickel by steeping it in a 20% aqueous NaOH solution at 80 °C for 6 hours. Wash the catalyst several times with distilled water until the pH is approximately 9.2.

  • Chemical Reduction: Add the prepared Raney nickel catalyst to the fermentation supernatant containing 3-ketolactitol. Perform hydrogenation under appropriate conditions of temperature and pressure. This reaction reduces the keto group, resulting in a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

  • Acid Hydrolysis: After the reduction is complete, remove the catalyst. Add HCl to the reduction mixture to hydrolyze the disaccharides. This hydrolysis step cleaves the glycosidic bonds, releasing this compound, D-galactose, and D-sorbitol.

Downstream Processing: Purification of this compound

a. Materials

  • Hydrolysis mixture

  • Chromatography system (e.g., column chromatography with an appropriate resin)

  • Analytical standards for this compound, D-galactose, and D-sorbitol

b. Protocol

  • Neutralization: Neutralize the acidic hydrolysis mixture.

  • Chromatographic Separation: Employ a suitable chromatographic technique, such as ion-exchange chromatography or size-exclusion chromatography, to separate this compound from the other monosaccharides (D-galactose and D-sorbitol) and any remaining unreacted components.

  • Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of this compound using methods like HPLC with a refractive index detector.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the final product.

Visualizations

D_Gulose_Production_Workflow cluster_fermentation Microbial Fermentation cluster_chemical Chemical Conversion cluster_purification Downstream Processing A Agrobacterium tumefaciens M31 Pre-culture B Fermentation in Lactitol Medium A->B Inoculation C Oxidation B->C Incubation (30°C) D 3-Ketolactitol (in supernatant) C->D E Chemical Reduction (Raney Nickel) D->E F Acid Hydrolysis (HCl) E->F G Mixture of This compound, D-Galactose, D-Sorbitol F->G H Chromatographic Separation G->H I Pure this compound H->I

Caption: Workflow for the chemo-microbial production of this compound.

Lactitol_to_Gulose_Pathway Lactitol Lactitol (D-galactosyl-β-1,4-D-sorbitol) Keto 3-Ketolactitol Lactitol->Keto Microbial Oxidation (A. tumefaciens M31) Reduction Mixture of: Lactitol and D-gulosyl-β-1,4-D-sorbitol Keto->Reduction Chemical Reduction (e.g., Raney Ni/H₂) Gulose This compound Reduction->Gulose Acid Hydrolysis Galactose D-Galactose Reduction->Galactose Acid Hydrolysis Sorbitol D-Sorbitol Reduction->Sorbitol Acid Hydrolysis

Caption: Biochemical conversion pathway from lactitol to this compound.

References

Application Notes and Protocols: Utilizing D-Gulose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gulose, a C-3 epimer of D-galactose and a C-5 epimer of L-fucose, is a rare hexose with potential applications in glycobiology and drug development. The enzymatic incorporation of this compound into glycans could lead to novel glycostructures with unique biological properties. This document provides a framework for utilizing this compound as a substrate for glycosyltransferases, including protocols for the synthesis of its activated nucleotide sugar donor, screening for suitable enzymes, and performing enzymatic glycosylation reactions. While glycosyltransferases with a native high specificity for this compound are not yet widely characterized, the inherent promiscuity of some glycosyltransferases, particularly fucosyltransferases and galactosyltransferases, presents a promising avenue for exploration. Furthermore, enzyme engineering approaches can be employed to develop catalysts with enhanced activity and specificity for this compound.

Synthesis of GDP-D-Gulose: The Donor Substrate

The enzymatic transfer of this compound requires its activation as a nucleotide sugar, most commonly as a guanosine diphosphate (GDP) derivative, analogous to the natural donor for L-fucose (GDP-L-fucose). The synthesis of GDP-D-gulose can be achieved through a chemoenzymatic pathway.

Protocol 1: Chemoenzymatic Synthesis of GDP-D-Gulose

This protocol outlines a multi-step synthesis starting from this compound.

Materials:

  • This compound

  • ATP (Adenosine triphosphate)

  • GTP (Guanosine triphosphate)

  • Fucokinase (or a suitable promiscuous sugar kinase)

  • GDP-L-fucose pyrophosphorylase (or a promiscuous pyrophosphorylase)

  • Reaction buffers (e.g., Tris-HCl, HEPES)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Purification columns (e.g., anion exchange, size exclusion)

  • TLC plates and developing solvents

  • NMR and mass spectrometry for characterization

Methodology:

  • Phosphorylation of this compound:

    • Incubate this compound with a promiscuous sugar kinase (e.g., fucokinase) and ATP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the formation of gulose-1-phosphate.

    • Purify the gulose-1-phosphate by anion exchange chromatography.

  • GDP-Gulose Synthesis:

    • Incubate the purified gulose-1-phosphate with a promiscuous pyrophosphorylase (e.g., GDP-L-fucose pyrophosphorylase) and GTP in a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Monitor the formation of GDP-D-gulose by TLC or HPLC.

    • Purify the GDP-D-gulose using anion exchange and/or size exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the synthesized GDP-D-gulose using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_of_GDP_D_Gulose cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Pyrophosphorylation Dgulose This compound Gulose1P Gulose-1-Phosphate Dgulose->Gulose1P Fucokinase ATP -> ADP GDPgulose GDP-D-Gulose Gulose1P->GDPgulose GDP-L-fucose Pyrophosphorylase GTP -> PPi

Caption: Chemoenzymatic synthesis of GDP-D-Gulose.

Screening for this compound-Utilizing Glycosyltransferases

Due to the structural similarities, a promising starting point for identifying enzymes that can utilize GDP-D-gulose is to screen a panel of fucosyltransferases and galactosyltransferases known for their substrate promiscuity.

Protocol 2: High-Throughput Screening of Glycosyltransferase Activity

This protocol utilizes a luminescence-based assay to detect the release of GDP, a common byproduct of glycosyltransferase reactions using GDP-sugar donors.

Materials:

  • Library of glycosyltransferases (e.g., fucosyltransferases, galactosyltransferases)

  • Synthesized GDP-D-Gulose

  • Acceptor substrate (e.g., a fluorescently labeled oligosaccharide, a protein)

  • GDP-Glo™ Glycosyltransferase Assay kit (or similar)

  • 384-well microplates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Reaction Setup:

    • In a 384-well plate, dispense the reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MnCl₂, 0.01% BSA).

    • Add the acceptor substrate to each well.

    • Add individual glycosyltransferases from the library to separate wells.

    • Initiate the reaction by adding GDP-D-gulose to all wells. Include negative controls without enzyme and positive controls with a known fucosyltransferase and GDP-L-fucose.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme library (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Add the GDP Detection Reagent from the assay kit to each well. This reagent converts the produced GDP to ATP, which then drives a luciferase reaction.

    • Incubate for a further 60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Identify "hits" as wells with a significant increase in luminescence compared to the negative controls.

HTS_Workflow plate Dispense Reagents in 384-well Plate incubation Incubate at 37°C plate->incubation Start Reaction with GDP-D-Gulose detection Add GDP Detection Reagent & Incubate incubation->detection readout Measure Luminescence detection->readout analysis Identify Positive Hits readout->analysis

Caption: High-throughput screening workflow.

Detailed Kinetic Analysis of a "Hit" Glycosyltransferase

Once a glycosyltransferase capable of utilizing GDP-D-gulose is identified, a detailed kinetic analysis is necessary to characterize its efficiency.

Protocol 3: Determination of Kinetic Parameters (Km and Vmax)

This protocol uses a colorimetric assay that measures the release of inorganic phosphate after enzymatic cleavage of the GDP byproduct.

Materials:

  • Purified "hit" glycosyltransferase

  • GDP-D-Gulose at various concentrations

  • Acceptor substrate at a saturating concentration

  • Apyrase (or other suitable phosphatase)

  • Malachite green phosphate assay kit

  • 96-well microplates

  • Spectrophotometer

Methodology:

  • Enzymatic Reaction:

    • Set up a series of reactions in a 96-well plate, each containing the purified glycosyltransferase, a saturating concentration of the acceptor substrate, and varying concentrations of GDP-D-gulose.

    • Incubate the reactions at the optimal temperature for a fixed time, ensuring the reaction is in the linear range.

  • Phosphate Release:

    • Stop the glycosyltransferase reaction (e.g., by adding EDTA).

    • Add apyrase to each well to hydrolyze the produced GDP into GMP and inorganic phosphate (Pi).

    • Incubate to ensure complete hydrolysis.

  • Colorimetric Detection:

    • Add the malachite green reagent to each well. This reagent forms a colored complex with inorganic phosphate.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Calculate the initial reaction velocity (V₀) for each GDP-D-gulose concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Table 1: Hypothetical Kinetic Data for a Promiscuous Fucosyltransferase with GDP-D-Gulose

SubstrateKm (µM)Vmax (pmol/min/µg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
GDP-L-fucose (natural)5015001.53.0 x 10⁴
GDP-D-gulose5003000.36.0 x 10²

Note: This data is hypothetical and serves as an example for comparison.

Applications in Drug Development

The ability to incorporate this compound into glycoconjugates opens up new possibilities in drug development.

  • Novel Glycopeptide Antibiotics: Altering the glycan structure of existing antibiotics can overcome resistance mechanisms.

  • Modified Therapeutic Proteins: Glycosylation patterns significantly impact the stability, efficacy, and serum half-life of therapeutic proteins like monoclonal antibodies. Introducing this compound could lead to improved pharmacokinetic properties.[1]

  • Targeted Drug Delivery: Glycans on drug carriers can be used for targeting specific lectins on cell surfaces. Gulose-containing glycans may offer novel targeting specificities.

Drug_Development_Applications DGulose This compound Incorporation Antibiotics Novel Glycopeptide Antibiotics DGulose->Antibiotics Overcome Resistance Proteins Modified Therapeutic Proteins DGulose->Proteins Improve Pharmacokinetics Delivery Targeted Drug Delivery DGulose->Delivery Novel Targeting Specificity

Caption: Drug development applications of this compound glycosylation.

Conclusion

While the direct utilization of this compound by wild-type glycosyltransferases remains an area for further investigation, the protocols and strategies outlined in this document provide a comprehensive guide for researchers to explore this exciting frontier. By leveraging the promiscuity of existing enzymes or employing protein engineering, the enzymatic synthesis of gulose-containing glycans is an achievable goal with significant potential to impact the fields of glycobiology and therapeutic drug development. The ability to create and test these novel glycostructures will undoubtedly lead to new discoveries and applications.

References

Application Notes and Protocols for Investigating the Anti-cancer Effects of D-Gulose and its Analogs In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recent cancer research has focused on the metabolic reprogramming of tumor cells, famously known as the Warburg effect, where cancer cells predominantly rely on glycolysis for energy production even in the presence of oxygen. This metabolic shift presents a promising target for anti-cancer therapies. D-Gulose and its structural analogs, such as 2-deoxy-D-glucose (2-DG) and D-allose, are glucose analogs that can interfere with cancer cell metabolism. These compounds are taken up by cancer cells through glucose transporters (GLUTs) but cannot be fully metabolized, leading to the inhibition of glycolysis, depletion of ATP, and induction of cell death.[1][2] These application notes provide a comprehensive overview of the in vitro anti-cancer effects of these glucose analogs, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on the anti-cancer effects of D-glucose analogs.

Table 1: Cytotoxicity of D-Glucose Analogs in Various Cancer Cell Lines

CompoundCell LineAssayConcentrationEffectReference
2-Deoxy-D-glucose (2-DG)KB-V1 (Multidrug-resistant)Clonogenic1.74 mMD10 value (dose to reduce survival to 10%)[3]
2-Deoxy-D-glucose (2-DG)KB-C1 (Multidrug-resistant)Clonogenic1.04 mMD10 value[3]
2-Deoxy-D-glucose (2-DG)KB-A1 (Multidrug-resistant)Clonogenic0.31 mMD10 value[3]
2-Deoxy-D-glucose (2-DG)KB-3-1 (Parental)Clonogenic4.60 mMD10 value
2-Deoxy-D-glucose (2-DG)Pancreatic Cancer Cell LinesMTT1.45 - 13.34 mMIC50 values
D-alloseOVCAR-3 (Ovarian Carcinoma)MTT50 mM (5 days)Significant growth inhibition
D-alloseMIA PaCa-2 (Pancreatic Cancer)MTT53.25 mMIC50 value
D-glucoseMCF-7 (Breast Adenocarcinoma)MTT10-80 mg/mLDose-dependent decrease in viability

Table 2: Effects of D-Glucose Analogs on Apoptosis and Cell Cycle

CompoundCell LineAssayConcentrationObservationReference
2-Deoxy-D-glucose (2-DG)Multidrug-resistant KB cellsAnnexin V binding, PARP cleavageDose- and time-dependentInduction of apoptosis
D-alloseOVCAR-3 (Ovarian Carcinoma)Flow Cytometry50 mM (5 days)Moderate G2/M arrest (24.6% of cells)
D-alloseOVCAR-3 (Ovarian Carcinoma)Western Blot50 mM (5 days)Up-regulation of p21 and p27
D-glucoseMCF-7 (Breast Adenocarcinoma)Annexin V/PI staining40 mg/mLMaximal level of apoptotic cell death
D-glucoseMCF-7 (Breast Adenocarcinoma)Comet AssayDose-dependentInduction of DNA damage

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is widely used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound or its analogs (e.g., 2-DG, D-allose)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound (this compound analog) in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium without the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture cells with the desired concentrations of the this compound analog for the specified time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample. For example, to assess the expression of proteins involved in cell cycle regulation (p21, p27) or apoptosis (cleaved PARP).

Materials:

  • Treated and untreated cell lysates

  • Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with protein extraction buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow for In Vitro Anti-Cancer Screening A Cancer Cell Culture B Treatment with this compound Analog A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A typical experimental workflow for screening the anti-cancer effects of this compound analogs in vitro.

G cluster_1 Proposed Mechanism of Action of this compound Analogs DG This compound Analog (e.g., 2-DG) GLUT GLUT Transporter DG->GLUT Uptake Glycolysis Glycolysis DG->Glycolysis Inhibition GLUT->Glycolysis Inhibition ATP ATP Production Glycolysis->ATP Reduced mTOR mTOR Pathway ATP->mTOR Inhibition Apoptosis Apoptosis ATP->Apoptosis Induction CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest CellCycleArrest->Apoptosis

Caption: A simplified signaling pathway illustrating the proposed anti-cancer mechanism of this compound analogs.

G cluster_2 Logical Relationship of Key Cellular Events MetabolicStress Metabolic Stress (Glycolysis Inhibition) ERStress ER Stress MetabolicStress->ERStress ROS ROS Production MetabolicStress->ROS CellDeath Cell Death (Apoptosis) ERStress->CellDeath ROS->CellDeath

Caption: The logical relationship between metabolic stress induced by this compound analogs and the resulting cell death.

The in vitro investigation of this compound and its analogs reveals a promising avenue for anti-cancer drug development. By targeting the unique metabolic phenotype of cancer cells, these compounds can effectively inhibit proliferation and induce apoptosis across a range of cancer types. The protocols and data presented here provide a solid foundation for researchers to further explore the therapeutic potential of these agents. Future studies should focus on elucidating the detailed molecular mechanisms, exploring combination therapies, and eventually translating these findings into in vivo models.

References

D-Gulose: Application Notes and Protocols for Investigating its Therapeutic Potential in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

D-Gulose, a rare aldohexose monosaccharide and a C-3 epimer of D-galactose, has emerged as a molecule of interest in the investigation of metabolic disorders.[1] Preliminary evidence suggests that, like other rare sugars, this compound may possess properties that could favorably modulate glucose and lipid metabolism.[2] These application notes provide a comprehensive overview of the current understanding, albeit limited, of this compound's potential therapeutic applications and offer detailed protocols to guide future research in this promising area. Given the nascent stage of this compound research, this document also draws upon methodologies and findings from studies on analogous rare sugars, such as D-allulose and D-xylose, to provide a robust framework for investigation.

II. Potential Therapeutic Rationale

The primary rationale for investigating this compound in the context of metabolic disorders stems from initial observations of its potential to influence blood glucose levels and exert insulin-like effects.[2] Metabolic disorders, including metabolic syndrome and type 2 diabetes, are characterized by insulin resistance, hyperglycemia, and dyslipidemia. The therapeutic potential of this compound is hypothesized to involve one or more of the following mechanisms:

  • Modulation of Glucose Uptake and Metabolism: this compound may influence cellular glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipose tissue, potentially through the translocation of glucose transporters like GLUT4.

  • Regulation of Hepatic Glucose Production: It may impact key enzymes involved in gluconeogenesis in the liver, thereby reducing endogenous glucose production.

  • Improvement of Insulin Signaling: this compound could potentially enhance the insulin signaling cascade, leading to improved insulin sensitivity.

  • Modulation of Lipid Metabolism: There is a potential for this compound to affect lipid profiles by influencing pathways involved in fatty acid synthesis and oxidation.

III. Quantitative Data Summary (Illustrative)

To date, there is a paucity of published quantitative data specifically on the effects of this compound on metabolic parameters. However, studies on other rare sugars like D-allulose and D-xylose provide a valuable reference for the types of endpoints that should be assessed. The following tables summarize representative data from studies on these analogous compounds to guide the design of future this compound experiments.

Table 1: Illustrative Effects of Rare Sugars on Glycemic Control in Animal Models

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Fasting Blood Glucose db/db miceD-allulose (5% w/w diet)Normal Diet↓ 15-20%[3][4]
STZ-NA-induced diabetic ratsD-xylose (5% of sucrose)Diabetic Control↓ ~10%
Plasma Insulin db/db miceD-allulose (5% w/w diet)Normal Diet↑ (indicative of improved β-cell function)
STZ-NA-induced diabetic ratsD-xylose (5% of sucrose)Diabetic Control
HOMA-IR db/db miceD-allulose (5% w/w diet)Normal Diet↓ (significant improvement in insulin resistance)

Table 2: Illustrative Effects of Rare Sugars on Lipid Profile in Animal Models

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Plasma Triglycerides db/db miceD-allulose (5% w/w diet)Normal Diet↓ ~22%
HFD-induced obese miceD-xylose (5% of sucrose)High-Fat Diet↓ (significant)
Plasma Free Fatty Acids db/db miceD-allulose (5% w/w diet)Normal Diet↓ ~16%
Total Cholesterol HFD-induced obese miceD-xylose (5% of sucrose)High-Fat Diet↓ (significant)
LDL-Cholesterol HFD-induced obese miceD-xylose (5% of sucrose)High-Fat Diet↓ (significant)

IV. Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound's effects on key metabolic endpoints.

Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes

Objective: To determine the effect of this compound on glucose uptake in a cultured adipocyte cell line (e.g., 3T3-L1).

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • DMEM with 10% calf serum (for differentiation)

  • Insulin, Dexamethasone, and IBMX (for differentiation cocktail)

  • This compound solutions of varying concentrations

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-deoxy-D-[³H]glucose or other radiolabeled glucose analog

  • Phloretin (glucose transport inhibitor)

  • Scintillation fluid and counter

  • Cell lysis buffer

  • Protein assay kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

    • Induce differentiation by treating with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.

    • Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Subsequently, culture in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.

  • Glucose Uptake Assay:

    • Serum-starve differentiated adipocytes for 3-4 hours in DMEM.

    • Wash cells twice with KRP buffer.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) in KRP buffer for 30 minutes. Include a positive control with insulin (100 nM).

    • Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (100 µM).

    • Incubate for 10 minutes at 37°C.

    • Terminate uptake by washing cells three times with ice-cold KRP buffer containing phloretin (200 µM).

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the protein concentration of the lysate for normalization.

  • Data Analysis:

    • Express glucose uptake as pmol of 2-deoxy-D-glucose per mg of protein per minute.

    • Compare the glucose uptake in this compound-treated cells to the basal and insulin-stimulated controls.

Protocol 2: Evaluation of this compound in a High-Fat Diet-Induced Obese Mouse Model

Objective: To assess the in vivo effects of this compound on metabolic parameters in a preclinical model of obesity and insulin resistance.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Glucometer and test strips

  • Insulin assay kit (ELISA)

  • Lipid panel assay kits (Triglycerides, Total Cholesterol, HDL, LDL)

  • Metabolic cages

Methodology:

  • Animal Model Induction:

    • Acclimate male C57BL/6J mice (6-8 weeks old) for one week.

    • Induce obesity and insulin resistance by feeding an HFD for 8-12 weeks. A control group will be maintained on a standard chow diet.

  • Treatment Protocol:

    • Divide the HFD-fed mice into two groups: HFD control (vehicle) and HFD + this compound.

    • Administer this compound daily via oral gavage at a predetermined dose (e.g., 100 mg/kg body weight) for 4-8 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period after a 6-hour fast.

    • Glucose Tolerance Test (GTT): Perform at the end of the study. After a 6-hour fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform at the end of the study. After a 4-hour fast, administer an insulin bolus (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

    • Serum Lipid Profile: At the end of the study, collect blood via cardiac puncture and measure plasma triglycerides, total cholesterol, HDL-C, and LDL-C.

    • Tissue Collection: Harvest liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression, histology).

  • Data Analysis:

    • Compare the metabolic parameters between the HFD control and HFD + this compound groups using appropriate statistical tests.

    • Calculate the area under the curve (AUC) for GTT and ITT.

V. Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate the hypothetical signaling pathways that this compound might influence and a general workflow for its investigation.

G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor ? AMPK AMPK This compound->AMPK ? PI3K/Akt_Pathway PI3K/Akt_Pathway Insulin_Receptor->PI3K/Akt_Pathway Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Inserts into Membrane Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Facilitates PI3K/Akt_Pathway->GLUT4_vesicle Promotes Translocation Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits

Caption: Hypothetical Signaling Pathways for this compound Action.

G Start Start In_Vitro_Screening In Vitro Screening (e.g., Glucose Uptake, Adipogenesis) Start->In_Vitro_Screening Lead_Optimization Lead Optimization (if applicable) In_Vitro_Screening->Lead_Optimization Preclinical_Animal_Models Preclinical Animal Models (e.g., HFD mice, db/db mice) In_Vitro_Screening->Preclinical_Animal_Models Direct to preclinical Lead_Optimization->Preclinical_Animal_Models Metabolic_Phenotyping Metabolic Phenotyping (GTT, ITT, Lipids) Preclinical_Animal_Models->Metabolic_Phenotyping Mechanism_of_Action_Studies Mechanism of Action Studies (Signaling Pathways, Gene Expression) Metabolic_Phenotyping->Mechanism_of_Action_Studies Toxicology_Studies Toxicology Studies Mechanism_of_Action_Studies->Toxicology_Studies Clinical_Trials Phase I/II Clinical Trials Toxicology_Studies->Clinical_Trials End End Clinical_Trials->End

Caption: Experimental Workflow for this compound Investigation.

G cluster_0 Potential Cellular Effects cluster_1 Potential Physiological Outcomes This compound This compound Inc_Glucose_Uptake Increased Glucose Uptake This compound->Inc_Glucose_Uptake Dec_Gluconeogenesis Decreased Gluconeogenesis This compound->Dec_Gluconeogenesis Dec_Lipogenesis Decreased Lipogenesis This compound->Dec_Lipogenesis Improved_Glycemic_Control Improved Glycemic Control Inc_Glucose_Uptake->Improved_Glycemic_Control Dec_Gluconeogenesis->Improved_Glycemic_Control Improved_Lipid_Profile Improved Lipid Profile Dec_Lipogenesis->Improved_Lipid_Profile Improved_Insulin_Sensitivity Improved Insulin Sensitivity Improved_Glycemic_Control->Improved_Insulin_Sensitivity

Caption: Logical Relationship of this compound's Potential Effects.

VI. Conclusion and Future Directions

The study of this compound as a potential therapeutic agent for metabolic disorders is in its infancy. The preliminary indications of its bioactivity warrant a systematic and rigorous investigation. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers to explore the efficacy and mechanism of action of this compound. Future research should focus on generating robust preclinical data on its effects on glucose and lipid metabolism, elucidating the underlying molecular mechanisms, and ultimately, evaluating its safety and efficacy in well-controlled clinical trials. The exploration of this compound and other rare sugars represents a novel and exciting frontier in the development of therapeutics for metabolic diseases.

References

Application Notes and Protocols for the Structural Analysis of D-Gulose using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gulose is a rare aldohexose sugar, an epimer of D-galactose at C-3 and of D-idose at C-4. Its relative obscurity in biological systems compared to D-glucose has resulted in a sparser body of literature regarding its detailed structural analysis. However, with growing interest in rare sugars for applications in drug development, functional foods, and as chiral building blocks, a comprehensive understanding of its solution-state structure is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for elucidating the structural features of carbohydrates, including the determination of anomeric configuration, ring size (pyranose vs. furanose), and conformational equilibria.

In solution, this compound, like other aldoses, exists as an equilibrium mixture of its open-chain aldehyde form and, more predominantly, its cyclic hemiacetal forms. The five-membered (furanose) and six-membered (pyranose) rings can each exist as two anomers, designated α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C-1). This application note provides a detailed overview of the application of ¹H and ¹³C NMR spectroscopy for the structural characterization of this compound in solution, including protocols for sample preparation and data acquisition.

Tautomeric Equilibrium of this compound in Solution

The various forms of this compound in a solvent such as D₂O are in a dynamic equilibrium. The pyranose forms are generally more stable and thus more abundant than the furanose and open-chain forms.

Gulose_Equilibrium alpha_furanose α-D-Gulofuranose open_chain Open-Chain (Aldehyde Form) alpha_furanose->open_chain beta_furanose β-D-Gulofuranose open_chain->beta_furanose beta_pyranose β-D-Gulopyranose open_chain->beta_pyranose alpha_pyranose α-D-Gulopyranose alpha_pyranose->open_chain caption Equilibrium of this compound in Solution

Caption: Tautomeric equilibrium of this compound in solution.

¹³C NMR Spectroscopy for this compound Structural Analysis

¹³C NMR spectroscopy is a powerful technique for carbohydrate analysis due to its wide chemical shift dispersion, which often allows for the resolution of signals from all carbon atoms in each of the major tautomeric forms present in solution. The chemical shift of each carbon is highly sensitive to its local electronic environment, providing valuable information about anomeric configuration and ring size.

Quantitative Data: ¹³C NMR Chemical Shifts

The following table summarizes the reported ¹³C NMR chemical shifts for the pyranose forms of this compound in D₂O. This data is critical for identifying the presence and relative abundance of these major forms in an equilibrium mixture.

Carbon Atomα-D-Gulopyranose (ppm)β-D-Gulopyranose (ppm)
C-194.495.4
C-266.370.7
C-372.472.8
C-471.071.0
C-568.075.3
C-662.562.6

¹H NMR Spectroscopy for this compound Structural Analysis

¹H NMR spectroscopy provides complementary information to ¹³C NMR. The chemical shifts of the anomeric protons (H-1) are particularly diagnostic, typically appearing in a region of the spectrum that is downfield from the other sugar ring protons. Furthermore, the spin-spin coupling constants (J-values) between adjacent protons provide crucial information about the dihedral angles between them, which in turn helps to determine the stereochemistry and conformation of the sugar ring.

Key Principles for ¹H NMR Spectral Interpretation of Sugars
  • Anomeric Protons (H-1): The chemical shift of the anomeric proton is sensitive to its axial or equatorial orientation. Generally, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) than that of the β-anomer.

  • Coupling Constants (³J(H1,H2)): The magnitude of the coupling constant between H-1 and H-2 is indicative of the anomeric configuration. For pyranose rings in a chair conformation, a small ³J(H1,H2) value (typically 2-4 Hz) is characteristic of a cis relationship between H-1 and H-2 (as in an α-anomer with an equatorial H-1), while a larger ³J(H1,H2) value (typically 7-9 Hz) indicates a trans relationship (as in a β-anomer with an axial H-1).

Illustrative ¹H NMR Data (Based on General Principles)
Protonα-D-Gulopyranose (ppm)³J (Hz)β-D-Gulopyranose (ppm)³J (Hz)
H-1[Expected ~5.0-5.3]~2-4[Expected ~4.5-4.8]~7-9
H-2[To be determined][To be determined]
H-3[To be determined][To be determined]
H-4[To be determined][To be determined]
H-5[To be determined][To be determined]
H-6a[To be determined][To be determined]
H-6b[To be determined][To be determined]

Experimental Protocols

A systematic approach is required to obtain high-quality NMR data for the structural analysis of this compound. This involves careful sample preparation and the use of a suite of NMR experiments.

Experimental Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structural Elucidation sample This compound Sample dissolve Dissolve in D₂O sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer High-Field NMR Spectrometer transfer->nmr_spectrometer one_d_h1 1D ¹H NMR nmr_spectrometer->one_d_h1 one_d_c13 1D ¹³C NMR nmr_spectrometer->one_d_c13 two_d_cosy 2D COSY nmr_spectrometer->two_d_cosy two_d_hsqc 2D HSQC nmr_spectrometer->two_d_hsqc two_d_hmbc 2D HMBC nmr_spectrometer->two_d_hmbc process Process Spectra one_d_h1->process one_d_c13->process assign_signals Assign ¹H and ¹³C Signals two_d_cosy->assign_signals two_d_hsqc->assign_signals two_d_hmbc->assign_signals process->assign_signals measure_j Measure Coupling Constants assign_signals->measure_j determine_structure Determine Anomeric Forms, Ring Size, and Conformation measure_j->determine_structure caption Experimental Workflow for NMR Analysis

Caption: Workflow for this compound structural analysis by NMR.

Detailed Methodologies
  • Sample Preparation:

    • Weigh approximately 10-20 mg of high-purity this compound.

    • Dissolve the sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9 atom % D). To facilitate the exchange of hydroxyl protons with deuterium, the sample can be lyophilized from D₂O two to three times.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

    • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. A solvent suppression pulse sequence (e.g., presaturation) should be used to attenuate the residual HOD signal.

    • 1D ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of the proton network within each isomer.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on the corresponding proton assignments.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is useful for confirming assignments and identifying long-range connectivities.

  • Data Processing and Analysis:

    • The acquired NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin, or similar). This includes Fourier transformation, phase correction, and baseline correction.

    • The ¹H and ¹³C signals for each of the major isomers of this compound should be assigned using the combination of 1D and 2D NMR data.

    • The chemical shifts (δ) for each assigned proton and carbon should be referenced to an internal or external standard (e.g., DSS or TSP for aqueous samples).

    • The proton-proton coupling constants (J-values) should be measured from the high-resolution 1D ¹H spectrum.

    • The relative integration of the anomeric proton signals in the ¹H spectrum can be used to determine the relative populations of the different anomers in solution.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable techniques for the complete structural characterization of this compound in solution. The ¹³C NMR spectrum provides a clear fingerprint of the different tautomeric forms present, while the ¹H NMR spectrum, through analysis of chemical shifts and coupling constants, allows for the unambiguous determination of the anomeric configuration and conformational preferences of each isomer. The protocols and data presented in this application note provide a framework for researchers, scientists, and drug development professionals to effectively utilize NMR for the structural analysis of this compound and other rare sugars, thereby facilitating their development and application in various fields.

Application Notes and Protocols for the Quantification of D-Gulose in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gulose is a rare aldohexose sugar, an epimer of D-galactose, that has garnered interest in biomedical research due to its potential biological activities. Preliminary studies suggest it may possess insulin-like effects and potential anti-cancer properties.[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, metabolic research, and understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of sugars. This document provides detailed application notes and protocols for the quantification of this compound using various HPLC-based methods.

Due to the limited number of published methods specifically for this compound, the following protocols are based on established methods for other monosaccharides, particularly D-Glucose and its isomers.[2][3][4][5] These should serve as a strong starting point for method development and validation in your laboratory.

General Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to data analysis.

HPLC Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (Plasma, Serum, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) SampleCollection->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) (Optional Cleanup) ProteinPrecipitation->SPE Derivatization Derivatization (Optional, for Fluorescence/UV) SPE->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (e.g., HILIC, Ion-Exchange) Injection->Separation Detection Detection (RID, ELSD, MS, Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for this compound quantification.

Potential Metabolic Pathway and Biological Effects of this compound

While a detailed signaling pathway for this compound is not well-established, preliminary information suggests its involvement in glucose metabolism and cellular processes.

This compound Metabolic Fate and Biological Effects cluster_liver Liver Metabolism cluster_effects Biological Effects DGulose This compound Metabolism Metabolized to 5-deoxy-D-gluconic acid DGulose->Metabolism Hepatic Uptake InsulinLike Insulin-like Effects DGulose->InsulinLike BloodGlucose Inhibition of Blood Glucose Levels DGulose->BloodGlucose AntiCancer Potential Anti-Cancer Effects (Nitrate Reductase Inhibition) DGulose->AntiCancer ToGlucose Conversion to Glucose Metabolism->ToGlucose Cellular Energy Production Cellular Energy Production ToGlucose->Cellular Energy Production

Caption: Potential metabolic fate and effects of this compound.

HPLC Methods for this compound Quantification

Three primary HPLC methods are proposed, differing in their detection principle. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.

Method 1: HPLC with Refractive Index Detection (HPLC-RID)

This method is suitable for relatively high concentrations of this compound and is less sensitive than other methods. It is a universal detector for sugars but is sensitive to changes in mobile phase composition and temperature, making gradient elution challenging.

Experimental Protocol:

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Sample Preparation (Urine):

    • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:10 with the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC-RID Conditions:

    • Column: Amino-based column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • RID Temperature: 35°C.

    • Injection Volume: 20 µL.

Quantitative Data (Expected Performance based on similar sugars):

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)1-5 µg/mL
Limit of Quantification (LOQ)5-15 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%
Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

ELSD is more sensitive than RID and is compatible with gradient elution, allowing for better separation of complex mixtures. It is suitable for non-volatile analytes like sugars.

Experimental Protocol:

  • Sample Preparation: Follow the same procedure as for HPLC-RID.

  • HPLC-ELSD Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution.

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 95% B to 70% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow Rate (Nitrogen): 1.5 L/min.

Quantitative Data (Expected Performance based on similar sugars):

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1-0.5 µg/mL
Limit of Quantification (LOQ)0.5-2 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
Method 3: HPLC with Fluorescence Detection (HPLC-FLD) via Derivatization

This method offers high sensitivity and selectivity. This compound, lacking a native fluorophore, must be derivatized pre- or post-column. Post-column derivatization is often preferred for better reproducibility.

Experimental Protocol (Post-Column Derivatization):

  • Sample Preparation: Follow the same procedure as for HPLC-RID.

  • HPLC Conditions:

    • Column: Anion-exchange column (e.g., 150 x 4.6 mm).

    • Mobile Phase: Borate buffer gradient.

      • A: 0.1 M Borate Buffer (pH 8.0)

      • B: 0.5 M Borate Buffer (pH 9.0)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 60°C.

    • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • Reagent: Arginine (1%) and Boric Acid (3%) solution.

    • Reagent Flow Rate: 0.5 mL/min.

    • Reaction Temperature: 150°C.

    • Fluorescence Detection:

      • Excitation: 320 nm

      • Emission: 430 nm

Quantitative Data (Expected Performance based on similar sugars):

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)10-50 ng/mL
Limit of Quantification (LOQ)50-150 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%
Method 4: HPLC-Mass Spectrometry (HPLC-MS)

HPLC-MS provides the highest sensitivity and selectivity, allowing for definitive identification and quantification of this compound, even at very low concentrations.

Experimental Protocol:

  • Sample Preparation:

    • Follow the protein precipitation steps as described for HPLC-RID.

    • For enhanced cleanup, a Solid-Phase Extraction (SPE) step using a graphitized carbon cartridge can be employed to remove salts and other interferences.

  • HPLC-MS/MS Conditions:

    • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase:

      • A: 10 mM Ammonium Acetate in Water

      • B: Acetonitrile

      • Gradient: 90% B to 60% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • MRM Transitions: To be determined by infusing a this compound standard. A likely transition would be based on the [M-H]⁻ ion (m/z 179.1) to a characteristic fragment ion.

Quantitative Data (Expected Performance based on similar sugars):

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)< 10 ng/mL
Limit of Quantification (LOQ)< 30 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Conclusion

The provided HPLC-based methods offer a range of options for the quantification of this compound in biological samples, catering to different requirements for sensitivity and selectivity. While specific methods for this compound are not abundant in the literature, the protocols for analogous sugars provide a robust foundation for method development and validation. The choice of the optimal method will depend on the specific research question, the concentration range of interest, and the available analytical instrumentation. For all methods, it is imperative to perform a full method validation according to regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for the Crystallization of D-Gulose for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gulose is a rare aldohexose, an epimer of D-galactose and a diastereomer of D-glucose. Its rarity in nature has limited extensive characterization, yet its unique stereochemistry makes it a molecule of interest in glycobiology and drug design. High-quality crystals of this compound are essential for elucidating its precise three-dimensional structure through X-ray diffraction, providing critical insights for applications such as enzyme-substrate interaction studies and the rational design of carbohydrate-based therapeutics.

These application notes provide a comprehensive protocol for the crystallization of this compound, developed by combining general principles of small molecule crystallization with specific data available for rare sugars. The protocol is designed to be a starting point for researchers, with recommendations for optimization to obtain diffraction-quality single crystals.

Data Presentation

Due to the limited availability of specific quantitative data for this compound crystallization, the following table provides known physical properties and analogous data from the well-studied monosaccharide, D-Glucose, to serve as a practical guide. Researchers should consider these as starting parameters for experimental design.

Table 1: Physicochemical Properties of this compound and D-Glucose

PropertyThis compoundD-Glucose (for comparison)Source
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆[1][2]
Molecular Weight 180.16 g/mol 180.16 g/mol [1][2]
Appearance White to Off-White Solid/SyrupWhite crystalline powder[1]
Melting Point 129-131 °C~146 °C (α-anomer), ~150 °C (β-anomer)
Solubility (Water) Slightly solubleHighly soluble (approx. 91 g/100 mL at 25 °C)
Solubility (Other) Slightly soluble in DMSOSparingly soluble in ethanol and methanol

Table 2: Suggested Starting Conditions for this compound Crystallization Screening

MethodSolvent SystemThis compound Concentration (mg/mL)Temperature (°C)
Slow Evaporation Water100 - 2004 or 20
Ethanol/Water (1:1 v/v)50 - 1504 or 20
Methanol/Water (1:1 v/v)50 - 1504 or 20
Vapor Diffusion (Hanging Drop) Reservoir: 10-30% Ethanol in Water100 - 200 (in water)4 or 20
Reservoir: 10-30% Isopropanol in Water100 - 200 (in water)4 or 20
Vapor Diffusion (Sitting Drop) Reservoir: 10-30% Methanol in Water100 - 200 (in water)4 or 20
Slow Cooling Saturated aqueous solutionTo saturation at 50 °CCool to 4 °C over 24-48h

Experimental Protocols

The following are detailed methodologies for the most common and effective crystallization techniques for small, polar molecules like monosaccharides.

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.

  • Preparation of Stock Solution:

    • Accurately weigh 10-20 mg of high-purity this compound.

    • Dissolve the this compound in 100 µL of solvent (e.g., deionized water, or an ethanol/water mixture) in a small, clean glass vial (e.g., a 0.5 mL conical vial).

    • Gently warm the solution (to no more than 40°C) and vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Transfer the filtered solution to a clean crystallization vessel (e.g., a small test tube or a well in a crystallization plate).

    • Cover the vessel with a cap that is not airtight. This can be achieved by puncturing the cap with a needle or by using a loose-fitting cover.

    • Place the vessel in a vibration-free environment, such as a dedicated incubator or a quiet area of the laboratory, at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the vessel for crystal growth over several days to weeks. Avoid disturbing the setup.

  • Crystal Harvesting:

    • Once crystals of suitable size (0.1-0.3 mm in at least two dimensions) are observed, carefully remove a single crystal using a cryo-loop.

    • Quickly transfer the crystal to a cryoprotectant solution (if necessary) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.

Protocol 2: Vapor Diffusion (Hanging and Sitting Drop)

This technique allows for a slower and more controlled approach to supersaturation.

  • Preparation:

    • Prepare a reservoir solution consisting of a precipitant (e.g., 10-30% ethanol in water) in the well of a crystallization plate.

    • Prepare a concentrated solution of this compound (100-200 mg/mL) in a less-precipitating solvent (e.g., deionized water) as described in Protocol 1.

  • Setting up the Drop:

    • Hanging Drop: Pipette 1-2 µL of the this compound solution onto a siliconized glass coverslip. Pipette 1-2 µL of the reservoir solution onto the same coverslip and mix by gently aspirating and dispensing. Invert the coverslip and place it over the well of the crystallization plate, sealing it with grease.

    • Sitting Drop: Pipette 1-2 µL of the this compound solution and 1-2 µL of the reservoir solution directly onto the post of a sitting drop crystallization plate and seal the well with clear tape.

  • Incubation and Observation:

    • Incubate the plate in a stable temperature environment (4°C or 20°C).

    • Over time, water will slowly vaporize from the drop and equilibrate with the reservoir, gradually increasing the concentration of both this compound and the precipitant in the drop, leading to crystallization.

    • Monitor for crystal growth periodically using a microscope.

Protocol 3: Slow Cooling

This method is effective for compounds that exhibit a significant change in solubility with temperature.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., water) at an elevated temperature (e.g., 50°C). Ensure there is a small amount of undissolved solid to confirm saturation.

    • Filter the hot, saturated solution into a clean, pre-warmed container to remove any undissolved material.

  • Cooling and Crystallization:

    • Seal the container and place it in a programmable incubator or a well-insulated container (e.g., a Dewar flask filled with warm water) to allow for slow cooling to a lower temperature (e.g., 4°C) over 24-48 hours.

    • The slow decrease in temperature will reduce the solubility of this compound, leading to the formation of crystals.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining this compound crystals suitable for X-ray diffraction analysis.

D_Gulose_Crystallization_Workflow Workflow for this compound Crystallization and X-ray Diffraction cluster_preparation Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis cluster_optimization Optimization Loop start High-Purity this compound Powder dissolve Dissolution in Solvent (e.g., Water, Ethanol/Water) start->dissolve filter Sterile Filtration (0.22 µm) dissolve->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion (Hanging/Sitting Drop) filter->vapor_diff slow_cool Slow Cooling filter->slow_cool harvest Crystal Harvesting slow_evap->harvest vapor_diff->harvest slow_cool->harvest xray X-ray Diffraction harvest->xray optimize Refine Conditions (Solvent, Temp., Conc.) harvest->optimize structure 3D Structure Elucidation xray->structure optimize->dissolve

Caption: Workflow for this compound Crystallization.

Concluding Remarks

The crystallization of rare sugars like this compound can be challenging due to their often hygroscopic nature and limited availability. The protocols provided here offer a systematic approach to screening for optimal crystallization conditions. Meticulous attention to purity, cleanliness of glassware, and maintaining a stable environment are paramount to success. It is highly recommended to set up multiple crystallization trials in parallel, varying parameters such as solvent composition, temperature, and this compound concentration, to increase the probability of obtaining high-quality crystals suitable for X-ray diffraction studies.

References

Application Notes and Protocols: Synthesis and Application of D-Gulose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Gulose is a rare aldohexose sugar, an epimer of D-galactose at C-3 and of D-idose at C-4. While its natural abundance is limited, its unique stereochemistry makes it and its derivatives valuable chiral building blocks in synthetic chemistry and potential therapeutic agents. This document provides an overview of the synthesis of this compound derivatives and details their applications in various fields, complete with experimental protocols and quantitative data.

I. Synthesis of this compound and its Derivatives

The scarcity of this compound necessitates its synthesis from more abundant sugars, most commonly D-glucose. Various synthetic strategies have been developed to achieve the required stereochemical inversions.

A. Synthesis of this compound from D-Glucose

One common approach involves the epimerization of D-glucose. A multi-step synthesis can be employed to achieve this transformation. While a specific protocol with yields for the direct conversion of D-glucose to this compound is not detailed in the provided search results, a general pathway can be inferred[1].

B. Chemo-enzymatic Synthesis of D-Allose (a this compound Epimer)

A novel chemo-enzymatic approach has been developed for the synthesis of D-allose, the C-3 epimer of D-glucose, which can be adapted for other rare sugars. This method utilizes an engineered glycoside-3-oxidase and subsequent chemical reduction steps[2].

Quantitative Data on D-Allose Synthesis:

StepReactionReagents/EnzymeYieldReference
1Regioselective oxidation of 1-O-benzyl-β-D-glucopyranosideEngineered glycoside-3-oxidase (16F10)100%[2]
2Chemical reduction of the C-3 ketoneLS-selectride86%[2]
3Cleavage of the benzyl protecting groupHydrogenation94%[2]
C. Synthesis of L-Glucose Derivatives from D-Glucose

Interestingly, synthetic strategies can also be employed to convert D-sugars into their L-enantiomers. One such method involves a "head-to-tail inversion" of D-glucose to produce L-glucose derivatives.

Quantitative Data on L-Glucose Derivative Synthesis:

Starting MaterialKey StepsProductOverall YieldReference
D-Glucose derivativeCondensation, protection, oxidation, decarboxylationKetone intermediate for L-sugar synthesis80-85% (for 2 steps)

II. Applications of this compound and its Derivatives

Derivatives of this compound and related rare sugars are being explored for a wide range of applications in medicine and biotechnology, primarily due to their ability to interact with biological systems in unique ways.

A. Antiviral Activity

Glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), a glucose and mannose mimetic, have shown broad-spectrum antiviral activity. This is because many viruses upregulate the host cell's glycolysis to support their replication. 2-DG and its analogs interfere with this process.

  • Mechanism of Action: 2-DG competes with glucose for transport into the cell and for the enzyme hexokinase. Its phosphorylation product, 2-DG-6-phosphate, cannot be further metabolized, leading to the inhibition of glycolysis. As a mannose analog, 2-DG can also interfere with N-linked glycosylation of viral proteins.

Quantitative Data on Antiviral Activity:

CompoundVirusSystemEffectReference
WP1122 (2-DG prodrug)SARS-CoV-2Cell cultureComplete inhibition of replication
4-β-d-glucopyranosylamino-2-(trifluoromethyl)-1,3-benzothiazoleInfluenza A (H1N1)Cell cultureInhibition of virus reproduction
B. Anticancer Activity

The altered metabolism of cancer cells, characterized by a reliance on aerobic glycolysis (the Warburg effect), makes them susceptible to glycolysis inhibitors. D-glucose derivatives like 2-DG and D-allose have demonstrated anti-tumor effects.

  • D-Allose: This rare sugar has been shown to inhibit cancer cell growth by inducing the tumor suppressor TXNIP, which in turn down-regulates the glucose transporter GLUT1, thereby reducing glucose uptake. It has shown efficacy against various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and neuroblastoma.

  • 2-Deoxy-D-Glucose (2-DG): 2-DG acts as a glucose mimic to inhibit glycolysis, leading to energy deprivation and cell death in cancer cells.

Quantitative Data on Anticancer Activity:

CompoundCell LineEffectMechanismReference
D-AlloseHuH-7, MDA-MB-231, SH-SY5YInhibition of cell growth, decreased glucose uptakeInduction of TXNIP, inhibition of GLUT1 expression
2-DGPancreatic and Ovarian cell linesAnti-proliferative activity, enhanced by p38 inhibitionInhibition of glycolysis, potential suppression of HIF-1α
C. Enzyme Inhibition

Derivatives of monosaccharides are widely investigated as inhibitors of carbohydrate-processing enzymes, with applications in treating metabolic diseases like type 2 diabetes.

  • α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the digestion of carbohydrates. Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia.

  • Aldose Reductase Inhibition: This enzyme is implicated in diabetic complications. Its inhibition can prevent the accumulation of sorbitol.

Quantitative Data on Enzyme Inhibition:

Derivative ClassTarget EnzymeInhibitory Activity (IC50)Reference
Thiosemicarbazones with lactose moietyα-Glucosidase7.15 ± 0.12 µM (compound 6i)
Thiosemicarbazones with lactose moietyα-Amylase7.82 ± 0.14 µM (compound 6m)
Thiosemicarbazones with lactose moietyDPP-41.32 ± 0.02 µM (compound 6m)
Thiosemicarbazones with lactose moietyPTP1B3.74 ± 0.14 µM (compound 6m)
5-Styryl-2-aminochalcone hybridα-Glucosidase5.4 ± 0.10 µM (compound 2a)
Thiourea derivatives with D-glucose moietyS. aureus DNA gyrase1.25 ± 0.12 µM (compound 4h)
Thiourea derivatives with D-glucose moietyS. aureus Dihydrofolate reductase0.13 ± 0.05 µM (compound 4h)

III. Experimental Protocols

A. General Protocol for Synthesis of a this compound Derivative from a Disaccharide

This protocol is adapted from a method for producing this compound from lactitol using a microbial strain followed by chemical reduction and hydrolysis.

1. Microbial Conversion of Lactitol to 3-Ketolactitol:

  • Culture Agrobacterium tumefaciens M31 in a medium containing 2.0% Tryptic Soy Broth (TSB) and 1.0% sucrose as an inducer.
  • Incubate at 30°C with shaking for 16-18 hours.
  • Use the resulting cell culture for the biotransformation of lactitol.

2. Chemical Reduction of 3-Ketolactitol:

  • Prepare an aqueous solution of the 3-ketolactitol.
  • Perform hydrogenation using an activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure. This reduces the keto group, yielding a mixture of D-gulosyl-(β-1,4)-D-sorbitol and the starting lactitol.

3. Acid Hydrolysis to Obtain this compound:

  • Hydrolyze the reduction mixture with 0.5 N HCl at 80°C for 6 hours.
  • This will yield a mixture of this compound, D-galactose, and D-sorbitol.
  • Purify this compound from the mixture using chromatographic techniques.

B. Protocol for Assessing Antiviral Activity (Glycolysis Inhibition)

This protocol outlines a general method to assess the antiviral efficacy of a this compound derivative that is hypothesized to work by inhibiting glycolysis.

1. Cell Culture and Viral Infection:

  • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2).
  • Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

2. Treatment with this compound Derivative:

  • Following infection, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known antiviral agent).

3. Quantification of Viral Replication:

  • After a suitable incubation period (e.g., 24-48 hours), quantify the extent of viral replication. This can be done using various methods such as:
  • Plaque Assay: To determine the number of infectious virus particles.
  • RT-qPCR: To quantify viral RNA levels.
  • ELISA: To measure the amount of a specific viral protein.

4. Cytotoxicity Assay:

  • In parallel, perform a cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells treated with the same concentrations of the this compound derivative to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

C. Protocol for Enzyme Inhibition Assay (α-Glucosidase)

This is a general protocol for determining the in vitro inhibitory activity of a this compound derivative against α-glucosidase.

1. Reagents and Materials:

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).
  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
  • Positive control: Acarbose.
  • Phosphate buffer (pH 6.8).
  • Sodium carbonate (Na₂CO₃) solution to stop the reaction.
  • 96-well microplate and a microplate reader.

2. Assay Procedure:

  • Add the α-glucosidase solution to each well of the microplate.
  • Add different concentrations of the test compound or the positive control to the wells. Incubate for 10 minutes.
  • Initiate the reaction by adding the pNPG substrate to all wells.
  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
  • Stop the reaction by adding the Na₂CO₃ solution.
  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.
  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

IV. Visualizations

Signaling Pathways and Experimental Workflows

glycolysis_inhibition cluster_cell Host Cell Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Gulose_Derivative This compound Derivative (e.g., 2-DG) Gulose_Derivative->GLUT Hexokinase Hexokinase Gulose_Derivative->Hexokinase GLUT->Hexokinase G6P Glucose-6-P Glycolysis Glycolysis G6P->Glycolysis ATP ATP Production Glycolysis->ATP Viral_Replication Viral Replication ATP->Viral_Replication Energy for Hexokinase->G6P Phosphorylation Derivative_P Derivative-6-P Hexokinase->Derivative_P Phosphorylation Derivative_P->Glycolysis Inhibits Virus Virus cluster_cell cluster_cell Virus->cluster_cell Infects

Caption: Antiviral mechanism of a this compound derivative via glycolysis inhibition.

chemoenzymatic_synthesis start 1-O-benzyl-β-D-glucopyranoside step1 Enzymatic Oxidation (Glycoside-3-oxidase) start->step1 intermediate1 C-3 Keto Intermediate step1->intermediate1 100% Yield step2 Chemical Reduction (LS-selectride) intermediate1->step2 intermediate2 1-O-benzyl-β-D-allopyranoside step2->intermediate2 86% Yield step3 Hydrogenation (Protecting Group Removal) intermediate2->step3 end D-Allose step3->end 94% Yield

Caption: Chemo-enzymatic synthesis workflow for D-Allose.

cancer_inhibition_allose D_Allose D-Allose TXNIP TXNIP Gene (Tumor Suppressor) D_Allose->TXNIP Induces GLUT1 GLUT1 Transporter Expression TXNIP->GLUT1 Inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Cell_Growth Cancer Cell Growth Glucose_Uptake->Cell_Growth Reduces Energy For

Caption: D-Allose mechanism for inhibition of cancer cell growth.

References

D-Gulose: A Versatile Building Block in Modern Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

D-Gulose, a rare aldohexose sugar, is gaining significant attention as a valuable building block in carbohydrate synthesis. As a C-3 epimer of D-galactose, its unique stereochemistry offers novel opportunities for the synthesis of diverse and biologically relevant oligosaccharides and glycoconjugates. This document provides detailed application notes and experimental protocols for the utilization of this compound in synthetic carbohydrate chemistry, intended to guide researchers in glycobiology, medicinal chemistry, and drug development.

Application Notes

Key Applications:

  • Probing Carbohydrate-Protein Interactions: Oligosaccharides containing this compound can be synthesized to investigate the binding specificity of lectins, antibodies, and enzymes. The unique stereochemistry of gulose can help elucidate the critical hydroxyl group orientations required for molecular recognition.

  • Development of Therapeutic Agents: Glycans play crucial roles in various pathological processes, including inflammation, cancer, and infectious diseases. This compound-containing oligosaccharides are being explored as potential inhibitors of specific biological pathways or as components of novel vaccines and drug delivery systems.

  • Exploration of Rare Sugar Metabolism and Signaling: As a rare sugar, this compound can be used to study metabolic pathways and cellular signaling cascades. For instance, studies on the related rare sugar D-allose have shown effects on lifespan through the sirtuin and insulin signaling pathways in Caenorhabditis elegans[1][2]. It is hypothesized that this compound may exert similar or distinct effects on these evolutionarily conserved pathways, making it a valuable tool for metabolic research.

Workflow for this compound-Containing Oligosaccharide Synthesis:

The chemical synthesis of oligosaccharides is a multi-step process that requires careful planning of protecting group strategies and glycosylation reactions.

Oligosaccharide Synthesis Workflow Start This compound Protect Protection of Hydroxyl Groups Start->Protect Activate Anomeric Activation (Glycosyl Donor Synthesis) Protect->Activate Glycosylation Glycosylation with Glycosyl Acceptor Activate->Glycosylation Coupling Deprotection Deprotection Glycosylation->Deprotection Purification Purification Deprotection->Purification End Target Oligosaccharide Purification->End

Caption: General workflow for the synthesis of oligosaccharides using this compound.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound from Lactitol

This protocol describes a method for the production of this compound from the readily available disaccharide lactitol, employing a combination of microbial transformation and chemical reactions.[3][4]

Materials:

  • Agrobacterium tumefaciens M31 strain

  • Tryptic Soy Broth (TSB) medium

  • Lactitol

  • Raney nickel catalyst

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Microbial Oxidation:

    • Culture Agrobacterium tumefaciens M31 in TSB medium containing 1.0% lactitol as the sole carbon source at 30°C with shaking.

    • Monitor the accumulation of the keto-sugar (3-ketolactitol) in the supernatant.

  • Chemical Reduction:

    • Activate Raney nickel by treating with 20% aqueous NaOH at 80°C for 6 hours, followed by washing with distilled water to a pH of 9.2.

    • Reduce the 3-ketolactitol in an aqueous solution (10-30% brix) with the activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure. This yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

  • Acid Hydrolysis:

    • Hydrolyze the reduction product mixture with 0.5 N HCl at 80°C for 6 hours.

    • This step cleaves the disaccharide to yield this compound, D-galactose, and D-sorbitol.

  • Purification:

    • Purify this compound from the hydrolysis mixture using appropriate chromatographic techniques (e.g., column chromatography on silica gel or ion-exchange chromatography).

Quantitative Data:

StepProductTheoretical Yield
Microbial Oxidation & ReductionD-gulosyl-(β-1,4)-D-sorbitol & Lactitol~50% of each
Acid HydrolysisThis compound from Lactitol~25%
Protocol 2: General Procedure for Glycosylation using a this compound Donor (Illustrative)

This protocol outlines a general procedure for a glycosylation reaction, a key step in oligosaccharide synthesis. The specific protecting groups, activating agent, and reaction conditions will need to be optimized for each specific glycosyl donor and acceptor pair.

Materials:

  • Protected this compound glycosyl donor (e.g., a thioglycoside or trichloroacetimidate)

  • Protected glycosyl acceptor with a free hydroxyl group

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Promoter/activator (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH) for a thioglycoside donor)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Preparation:

    • Dry all glassware thoroughly.

    • Activate molecular sieves by heating under vacuum.

    • Dissolve the this compound glycosyl donor and the glycosyl acceptor in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add activated molecular sieves to the solution and stir for 30 minutes at room temperature.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C).

    • Add the promoter/activator (e.g., NIS followed by a catalytic amount of TfOH) to the stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine or saturated sodium thiosulfate solution).

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of celite to remove molecular sieves and wash the celite with DCM.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the protected disaccharide.

Quantitative Data (Example):

ReactantsProductYield Range
Protected this compound donor + Protected acceptorProtected disaccharide60-90%

(Note: Yields are highly dependent on the specific substrates and reaction conditions.)

Signaling Pathway Visualization

The rare sugar D-allose has been shown to extend the lifespan of C. elegans by modulating the insulin/IGF-1 signaling (IIS) and sirtuin pathways.[1] Given the structural similarities among rare sugars, it is plausible that this compound could interact with similar pathways. The following diagram illustrates the hypothesized interaction of this compound with these key longevity pathways.

D-Gulose_Signaling_Pathway cluster_IIS Insulin/IGF-1 Signaling DGulose This compound DAF2 DAF-2 (Insulin/IGF-1 Receptor) DGulose->DAF2 Inhibition? SIR21 SIR-2.1 (Sirtuin) DGulose->SIR21 Activation? AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2, SGK-1 AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 DAF16_out DAF-16 Target Genes (Stress Resistance, Longevity) DAF16->DAF16_out SIR21->DAF16 Activation SIR21_out Downstream Targets (Longevity) SIR21->SIR21_out

Caption: Hypothesized signaling pathways affected by this compound.

References

Application Notes and Protocols: D-Gulose in Novel Sweetener Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gulose, a rare aldohexose sugar, presents a promising avenue for the development of novel, low-calorie sweeteners. As an epimer of D-galactose and a stereoisomer of D-glucose, its unique structural properties suggest a different metabolic fate and sensory profile compared to common sugars. This document provides a comprehensive overview of the current knowledge on this compound and detailed protocols for its synthesis, characterization, and evaluation as a potential sweetener. While specific data on this compound is limited in publicly available literature, this guide draws upon established methodologies for rare sugars to provide a robust framework for research and development.

Physicochemical Properties and Quantitative Data

PropertyThis compoundD-AlloseSucroseD-Glucose
Molar Mass 180.16 g/mol 180.16 g/mol 342.30 g/mol 180.16 g/mol [1]
Melting Point ~130 °C178-180 °C186 °C (decomposes)146 °C (α-anomer)[2]
Relative Sweetness (vs. Sucrose) Data not available~70-80%[3][4]100%~74%[1]
Caloric Value Data not available~0.2 - 0.4 kcal/g4 kcal/g~4 kcal/g
Solubility in Water SolubleHighly SolubleHighly SolubleHighly Soluble
GRAS Status Not establishedGRAS Notice (GRN) No. 498, 693, 755GRASGRAS

Synthesis of this compound

Several synthetic routes for this compound have been explored, primarily through the epimerization of more abundant sugars. The following protocol is a detailed methodology for a chemoenzymatic approach, which offers high selectivity and yield.

Chemoenzymatic Synthesis of this compound from D-Galactose

This protocol is adapted from established methods for the synthesis of rare sugars and provides a plausible pathway for this compound production.

Principle: This method involves the enzymatic oxidation of the C-3 hydroxyl group of a protected D-galactose derivative, followed by stereoselective reduction to invert the stereochemistry at that position, yielding this compound after deprotection.

Materials:

  • D-Galactose

  • Benzyl bromide

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Galactose Oxidase (from a suitable microbial source)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Protection of D-Galactose:

    • Dissolve D-galactose in DMF.

    • Add NaH portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Add benzyl bromide dropwise and allow the reaction to stir at room temperature overnight.

    • Quench the reaction with methanol and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting benzylated D-galactose by silica gel column chromatography.

  • Enzymatic Oxidation:

    • Dissolve the protected D-galactose in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add Galactose Oxidase to the solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the starting material is consumed, terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

    • Extract the oxidized product with ethyl acetate.

  • Stereoselective Reduction:

    • Dissolve the oxidized intermediate in methanol.

    • Cool the solution to 0°C and add NaBH₄ portion-wise.

    • Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reduction by TLC.

    • Neutralize the reaction with dilute HCl and concentrate under reduced pressure.

    • Purify the resulting protected this compound derivative by silica gel column chromatography.

  • Deprotection:

    • Dissolve the protected this compound in methanol.

    • Add Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude this compound.

    • Purify this compound by recrystallization or column chromatography.

Workflow Diagram:

Synthesis_Workflow D_Galactose D-Galactose Protection Protection (Benzylation) D_Galactose->Protection Protected_Gal Protected D-Galactose Protection->Protected_Gal Oxidation Enzymatic Oxidation (Galactose Oxidase) Protected_Gal->Oxidation Oxidized_Inter Oxidized Intermediate Oxidation->Oxidized_Inter Reduction Stereoselective Reduction (NaBH4) Oxidized_Inter->Reduction Protected_Gulose Protected this compound Reduction->Protected_Gulose Deprotection Deprotection (Hydrogenolysis) Protected_Gulose->Deprotection D_Gulose This compound Deprotection->D_Gulose

Chemoenzymatic synthesis of this compound.

Sensory Evaluation of this compound

Determining the sensory profile of a novel sweetener is crucial for its application in food and beverages. The following protocol outlines a standard method for evaluating the relative sweetness and taste profile of this compound.

Protocol for Sensory Panel Evaluation

Objective: To determine the relative sweetness of this compound compared to sucrose and to characterize its taste profile, including any off-tastes or aftertastes.

Panelists: A trained sensory panel of 10-15 individuals with demonstrated ability to discriminate sweetness levels.

Materials:

  • Purified this compound

  • Sucrose (analytical grade)

  • Deionized, filtered water

  • Glass beakers and graduated cylinders

  • Individually coded tasting cups

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Preparation of Solutions:

    • Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as references.

    • Prepare a series of this compound solutions at various concentrations. The range should be determined by preliminary testing to bracket the expected sweetness equivalence to the sucrose standards.

  • Sensory Evaluation - Relative Sweetness (Two-Alternative Forced Choice - 2-AFC):

    • Present panelists with pairs of samples: one sucrose solution and one this compound solution.

    • Instruct panelists to identify which sample is sweeter.

    • The concentration of the this compound solution is varied until the point of subjective equality with the sucrose reference is determined.

    • Calculate the relative sweetness as the ratio of the concentration of the sucrose solution to the concentration of the this compound solution at the point of subjective equality.

  • Sensory Evaluation - Descriptive Analysis:

    • Present panelists with a this compound solution determined to be equi-sweet to a mid-range sucrose solution (e.g., 6%).

    • Ask panelists to rate the intensity of various taste attributes on a labeled magnitude scale (e.g., 0-100), including:

      • Sweetness

      • Bitterness

      • Sourness

      • Saltyness

      • Metallic taste

      • Lingering aftertaste

    • Record and analyze the data to create a sensory profile of this compound.

Workflow Diagram:

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Prep_Sucrose Prepare Sucrose Solutions (References) Relative_Sweetness Relative Sweetness (2-AFC Method) Prep_Sucrose->Relative_Sweetness Prep_Gulose Prepare this compound Solutions Prep_Gulose->Relative_Sweetness Descriptive_Analysis Descriptive Analysis (Taste Profile) Prep_Gulose->Descriptive_Analysis Calc_Sweetness Calculate Relative Sweetness Relative_Sweetness->Calc_Sweetness Generate_Profile Generate Sensory Profile Descriptive_Analysis->Generate_Profile

Workflow for sensory evaluation of this compound.

Metabolic Fate and Caloric Value Determination

The primary advantage of many rare sugars is their low caloric value due to limited metabolism. Preliminary information suggests that this compound may be metabolized in the liver to glucose. However, the extent of this conversion and the overall metabolizable energy are unknown.

In Vivo Protocol for Determining Metabolizable Energy

Objective: To determine the metabolizable energy (caloric value) of this compound in a human or animal model.

Principle: This method involves administering a known amount of this compound and measuring its excretion in urine and feces to determine the amount absorbed and metabolized by the body. This is often done using isotopically labeled compounds for precise tracking.

Materials:

  • ¹³C-labeled this compound (synthesized)

  • Metabolic cages for animal studies or a controlled clinical setting for human studies

  • Equipment for collection of urine and feces

  • Isotope Ratio Mass Spectrometer (IRMS)

  • Bomb calorimeter

Procedure:

  • Subject Acclimatization and Baseline Collection:

    • Acclimatize subjects (animal or human) to the study diet.

    • Collect baseline urine and feces for a set period to establish background isotope ratios.

  • Administration of Labeled this compound:

    • Administer a precisely weighed amount of ¹³C-labeled this compound to the subjects, either orally in a meal or as a solution.

  • Sample Collection:

    • Collect all urine and feces for a defined period (e.g., 48-72 hours) to ensure complete passage of the substance.

  • Sample Analysis:

    • Analyze the collected urine and feces for the presence and quantity of ¹³C-labeled this compound and its metabolites using IRMS.

    • Determine the gross energy of the administered this compound, and the excreted urine and feces using bomb calorimetry.

  • Calculation of Metabolizable Energy:

    • Metabolizable Energy (ME) = (Energy intake from this compound) - (Energy excreted in feces) - (Energy excreted in urine).

    • The caloric value (kcal/g) is calculated by dividing the ME by the grams of this compound consumed.

Interaction with Sweet Taste Receptors

The sensation of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor. Understanding the interaction of this compound with this receptor is key to elucidating its sweet taste mechanism.

Signaling Pathway of Sweet Taste Perception

Sweet compounds bind to the T1R2/T1R3 receptor on the surface of taste receptor cells in the taste buds. This binding event triggers a downstream signaling cascade, leading to the release of neurotransmitters and the perception of sweetness in the brain.

Signaling Pathway Diagram:

Sweet_Taste_Signaling Sweetener This compound Receptor T1R2/T1R3 Receptor Sweetener->Receptor G_Protein Gustducin (G-protein) Receptor->G_Protein activates PLC Phospholipase C-β2 (PLCβ2) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_Signal Nerve Signal to Brain ATP_release->Nerve_Signal

Simplified sweet taste signaling pathway.

Regulatory Status

As of the date of this document, a specific Generally Recognized As Safe (GRAS) notification for this compound has not been identified in the U.S. Food and Drug Administration (FDA) database. Any company intending to market this compound as a food ingredient in the United States would need to either submit a GRAS notification to the FDA or petition for its approval as a food additive. This process would require the compilation of a comprehensive dossier of safety and toxicological data.

Conclusion

This compound holds potential as a novel low-calorie sweetener, but significant research is required to fully characterize its properties and establish its safety for human consumption. The protocols outlined in this document provide a roadmap for researchers to undertake the necessary investigations into its synthesis, sensory profile, metabolic fate, and receptor interactions. The generation of robust scientific data will be essential for any future regulatory submissions and the potential commercialization of this compound as a next-generation sweetener.

References

Application Notes and Protocols: D-Gulose in the Study of Protein-Carbohydrate Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Gulose, a rare aldohexose and a C-3 epimer of D-galactose, presents a unique tool for investigating the specificity and nature of protein-carbohydrate interactions. Its structural similarity to more common sugars like glucose and galactose, yet with distinct stereochemistry, allows for the fine mapping of binding site requirements and the elucidation of the roles of specific hydroxyl group orientations in molecular recognition. These application notes provide an overview of the utility of this compound in studying protein-carbohydrate interactions, with a focus on its use as a substrate for enzymes. Detailed protocols for relevant assays are provided to facilitate the integration of this compound into research and drug discovery workflows.

Applications of this compound

The primary documented application of this compound in protein-carbohydrate interactions is as a substrate for certain isomerase enzymes. This interaction provides a valuable model system for studying enzyme kinetics and substrate specificity.

Enzymatic Isomerization by L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) is an enzyme that catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose. Notably, certain L-rhamnose isomerases exhibit broad substrate specificity and can catalyze the isomerization of other sugars. The L-rhamnose isomerase from Pseudomonas stutzeri has been shown to recognize this compound as a substrate, converting it to D-sorbose[1]. This specific interaction allows for the detailed kinetic characterization of the enzyme and provides a basis for chemoenzymatic synthesis of rare sugars.

Quantitative Data for L-Rhamnose Isomerase from Pseudomonas stutzeri

SubstrateK_m_ (mM)V_max_ (U/mg)
L-Rhamnose11240
This compound--
L-Mannose--
L-Lyxose--
D-Ribose--
D-Allose--

Note: While the source confirms this compound as a substrate, specific K_m_ and V_max_ values for this compound were not explicitly provided in the available search results. The data for L-Rhamnose is provided for comparison. Further experimental investigation is required to determine the precise kinetic parameters for this compound.

Potential Applications in Drug Discovery and Glycobiology

Due to its unique structure, this compound can be employed as a molecular probe in various experimental setups to explore protein-carbohydrate interactions:

  • Lectin Binding Specificity: this compound can be used in binding assays (e.g., ELISA, Surface Plasmon Resonance) to probe the carbohydrate-binding specificity of lectins. By comparing the binding affinity of this compound to that of other hexoses, researchers can determine the importance of the C-3 and C-4 hydroxyl group orientations for lectin recognition.

  • Glycosidase Inhibition: this compound and its derivatives can be screened as potential inhibitors of glycosidases. Its structural similarity to natural substrates might allow it to bind to the active site of these enzymes, potentially leading to competitive inhibition.

  • Signaling Pathway Modulation: As a stereoisomer of glucose, this compound could be used to investigate the specificity of glucose transporters and the downstream signaling pathways they regulate. While specific data on this compound modulating signaling pathways is not yet available, its use in comparative studies with D-glucose could yield valuable insights into the molecular basis of glucose sensing and signaling.

Experimental Protocols

Protocol 1: Enzymatic Assay for L-Rhamnose Isomerase Activity with this compound

This protocol describes a method to determine the kinetic parameters of L-rhamnose isomerase using this compound as a substrate. The assay is based on the colorimetric determination of the ketose (D-sorbose) formed.

Materials:

  • Purified L-rhamnose isomerase from Pseudomonas stutzeri (or other source)

  • This compound stock solution (e.g., 1 M in water)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl_2_ solution (10 mM)

  • Cysteine-carbazole-sulfuric acid reagent

  • D-Sorbose (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

  • Incubator (e.g., 30°C)

Procedure:

  • Prepare D-Sorbose Standard Curve:

    • Prepare a series of D-sorbose standards (e.g., 0 to 1 mM) in Tris-HCl buffer.

    • To 100 µL of each standard in a microfuge tube, add 900 µL of the cysteine-carbazole-sulfuric acid reagent.

    • Incubate at room temperature for 30 minutes.

    • Transfer 200 µL of each reaction to a 96-well plate and measure the absorbance at 540 nm.

    • Plot absorbance versus D-sorbose concentration to generate a standard curve.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5) and MnCl_2_ (1 mM).

    • Prepare a range of this compound concentrations (e.g., 0 to 100 mM) by diluting the stock solution in the reaction mixture.

    • In a 96-well plate, add 50 µL of each this compound concentration.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of a pre-warmed solution of L-rhamnose isomerase (concentration to be optimized to ensure linear reaction kinetics).

    • Incubate the plate at 30°C for a fixed time (e.g., 10-30 minutes, within the linear range of the reaction).

    • Stop the reaction by adding a suitable quenching agent (e.g., 50 µL of 0.1 M HCl).

  • Quantification of D-Sorbose:

    • Transfer 10 µL of each stopped reaction mixture to a new set of microfuge tubes.

    • Add 90 µL of water to each tube.

    • Add 900 µL of the cysteine-carbazole-sulfuric acid reagent.

    • Incubate at room temperature for 30 minutes.

    • Transfer 200 µL of each reaction to a 96-well plate and measure the absorbance at 540 nm.

  • Data Analysis:

    • Use the D-sorbose standard curve to determine the concentration of D-sorbose produced in each reaction.

    • Calculate the initial reaction velocity (V_0_) for each this compound concentration.

    • Plot V_0_ versus this compound concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: General Protocol for Screening this compound Binding to Lectins using ELISA

This protocol provides a general framework for assessing the binding of this compound to a specific lectin using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Purified lectin of interest

  • Glycoconjugate recognized by the lectin (e.g., a glycoprotein like fetuin or a neoglycoconjugate)

  • This compound

  • D-Glucose or other known ligand (for positive control)

  • Biotinylated version of the lectin

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • 96-well high-binding microplate

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the glycoconjugate (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare a series of dilutions of this compound and the positive control sugar in blocking buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated lectin with each sugar dilution for 30-60 minutes at room temperature.

    • Transfer 100 µL of the lectin-sugar mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of 1 M H_2_SO_4_.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance at 450 nm against the log of the sugar concentration.

    • Determine the IC_50_ value for this compound and the control sugar. A lower IC_50_ value indicates a higher binding affinity.

Visualizations

Experimental_Workflow_for_D_Gulose_Interaction_Studies cluster_prep Preparation cluster_assays Interaction Assays cluster_data Data Analysis cluster_interpretation Interpretation D_Gulose This compound Enzyme_Assay Enzyme Kinetic Assay D_Gulose->Enzyme_Assay Binding_Assay Binding Assay (e.g., ELISA, SPR, ITC) D_Gulose->Binding_Assay Inhibition_Assay Glycosidase Inhibition Assay D_Gulose->Inhibition_Assay Protein Target Protein (e.g., Enzyme, Lectin) Protein->Enzyme_Assay Protein->Binding_Assay Protein->Inhibition_Assay Kinetics Determine Kinetic Parameters (Km, Vmax) Enzyme_Assay->Kinetics Affinity Determine Binding Affinity (Kd, IC50) Binding_Assay->Affinity Inhibition Determine Inhibition Constant (Ki, IC50) Inhibition_Assay->Inhibition Interpretation Elucidate Specificity and Mechanism of Interaction Kinetics->Interpretation Affinity->Interpretation Inhibition->Interpretation

Caption: Workflow for studying this compound-protein interactions.

Glucose_Signaling_Pathway_Investigation cluster_membrane Extracellular Extracellular Space Glucose D-Glucose Intracellular Intracellular Space Hexokinase Hexokinase GLUT Glucose Transporter (e.g., GLUT1) Glucose->GLUT Binds Gulose This compound (Investigational) Gulose->GLUT Test Binding & Transport GLUT->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylates Glycolysis Glycolysis G6P->Glycolysis Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) G6P->Signaling_Cascade Cellular_Response Cellular Response (e.g., Growth, Proliferation) Glycolysis->Cellular_Response Signaling_Cascade->Cellular_Response

Caption: Investigating this compound interaction with a glucose signaling pathway.

References

Application Notes and Protocols for Isotopic Labeling of D-Gulose in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a conceptual guide for researchers, scientists, and drug development professionals. At the time of writing, specific, experimentally validated metabolic pathways for D-Gulose in mammalian systems and established protocols for its isotopic labeling are not widely available in the scientific literature. The information presented herein is based on scientific inference from the metabolism of its epimers (D-Glucose and D-Galactose), general principles of rare sugar metabolism, and standard methodologies in metabolic tracing. All proposed experiments should be approached with this in mind and would require substantial validation.

Introduction

This compound, a C-4 epimer of D-Glucose and a C-3 epimer of D-Galactose, is a rare aldohexose. While the metabolic fates of common sugars like D-Glucose are well-documented, the pathways for rare sugars such as this compound are largely unexplored. Isotopic labeling of this compound offers a powerful tool to elucidate its metabolic fate, identify its downstream metabolites, and quantify its contribution to various metabolic pathways. This document outlines a theoretical framework for the synthesis of isotopically labeled this compound and its application in metabolic tracing studies.

Stable isotope labeling is a robust technique for tracing the metabolic journey of molecules within biological systems. By substituting atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), researchers can track the molecule and its metabolic products using analytical techniques like mass spectrometry and NMR spectroscopy.

Proposed Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound would likely involve multi-step chemical or chemo-enzymatic processes. Below is a hypothetical chemical synthesis route starting from a more common labeled sugar.

Hypothetical Synthesis of [U-¹³C₆]-D-Gulose from [U-¹³C₆]-D-Galactose:

  • Protection of Hydroxyl Groups: The hydroxyl groups of [U-¹³C₆]-D-Galactose, except for the one at C-3, would be protected using appropriate protecting groups (e.g., acetonide formation).

  • Oxidation of C-3 Hydroxyl Group: The unprotected C-3 hydroxyl group would be oxidized to a ketone using a mild oxidizing agent (e.g., Swern oxidation).

  • Stereoselective Reduction: The resulting ketone at C-3 would be stereoselectively reduced to a hydroxyl group with the opposite stereochemistry of D-Galactose, thus forming the this compound configuration. This can be achieved using a reducing agent that favors the desired stereoisomer.

  • Deprotection: Removal of the protecting groups would yield [U-¹³C₆]-D-Gulose.

Table 1: Hypothetical Synthesis Parameters for [U-¹³C₆]-D-Gulose

StepReagents and ConditionsExpected Intermediate/ProductIsotopic Label
1. ProtectionAcetone, H₂SO₄ (catalyst)1,2:4,5-di-O-isopropylidene-[U-¹³C₆]-D-galactose[U-¹³C₆]
2. OxidationOxalyl chloride, DMSO, Triethylamine1,2:4,5-di-O-isopropylidene-3-keto-[U-¹³C₆]-D-galactose[U-¹³C₆]
3. ReductionNaBH₄ (or other stereoselective reducing agent)1,2:4,5-di-O-isopropylidene-[U-¹³C₆]-D-gulose[U-¹³C₆]
4. DeprotectionAqueous acid (e.g., trifluoroacetic acid)[U-¹³C₆]-D-Gulose[U-¹³C₆]

Proposed Metabolic Pathways of this compound

Given the lack of specific data, we can propose several potential metabolic fates for this compound based on its stereochemical relationship to D-Glucose and D-Galactose.

  • Phosphorylation: The initial step in the metabolism of most sugars is phosphorylation. A hexokinase or a specific gulose kinase could phosphorylate this compound to this compound-6-phosphate.

  • Epimerization: this compound-6-phosphate could be a substrate for an epimerase, potentially converting it to a more common hexose-phosphate like D-Fructose-6-phosphate or D-Glucose-6-phosphate, which would then enter glycolysis or the pentose phosphate pathway.

  • Isomerization: An isomerase could potentially convert this compound-6-phosphate to a ketohexose-phosphate.

  • Alternative Oxidative Pathways: this compound could be metabolized through oxidative pathways similar to those observed for other rare sugars in microorganisms, leading to the production of intermediates that can enter central carbon metabolism.

Below is a DOT script for a proposed metabolic pathway of this compound.

Gulose_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism D-Gulose_ext Extracellular This compound D-Gulose_int Intracellular This compound D-Gulose_ext->D-Gulose_int Transport This compound-6-P This compound-6-Phosphate D-Gulose_int->this compound-6-P Hexokinase/Gulokinase (ATP -> ADP) D-Fructose-6-P D-Fructose-6-Phosphate This compound-6-P->D-Fructose-6-P Epimerase/Isomerase D-Glucose-6-P D-Glucose-6-Phosphate This compound-6-P->D-Glucose-6-P Epimerase Glycolysis Glycolysis D-Fructose-6-P->Glycolysis D-Glucose-6-P->Glycolysis PPP Pentose Phosphate Pathway D-Glucose-6-P->PPP

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols for Metabolic Tracing with Isotopically Labeled this compound

This section provides a generalized protocol for a cell-based metabolic tracing experiment using a hypothetical isotopically labeled this compound (e.g., [U-¹³C₆]-D-Gulose).

1. Cell Culture and Isotope Labeling:

  • Objective: To introduce the labeled this compound to the cells and allow for its metabolism.

  • Materials:

    • Cell line of interest

    • Standard cell culture medium

    • Glucose-free and serum-free medium

    • Dialyzed fetal bovine serum (dFBS)

    • Isotopically labeled this compound

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Culture cells to the desired confluency in standard medium.

    • Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of isotopically labeled this compound and dFBS.

    • Aspirate the standard medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

  • Objective: To quench metabolism and extract intracellular metabolites.

  • Materials:

    • Cold methanol (80%)

    • Cell scraper

    • Centrifuge

  • Protocol:

    • Aspirate the labeling medium.

    • Quickly wash the cells with cold PBS.

    • Add ice-cold 80% methanol to the culture plate to quench metabolism.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. Analytical Methods:

  • Objective: To separate, identify, and quantify the labeled metabolites.

  • Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable metabolites. Derivatization is often required.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of metabolites, including polar and non-volatile compounds.

  • Generalized GC-MS Protocol:

    • Derivatize the dried metabolite extract (e.g., using methoximation followed by silylation).

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on a suitable GC column.

    • Analyze the eluting compounds by mass spectrometry to determine their mass spectra and isotopic enrichment.

  • Generalized LC-MS Protocol:

    • Reconstitute the dried metabolite extract in a suitable solvent.

    • Inject the sample into the LC-MS system.

    • Separate the metabolites using a suitable LC column (e.g., HILIC for polar metabolites).

    • Analyze the eluting compounds by mass spectrometry to determine their mass-to-charge ratio (m/z) and isotopic labeling pattern.

Below is a DOT script for a generalized experimental workflow for metabolic tracing.

Experimental_Workflow cluster_experiment Metabolic Tracing Experiment Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling with [¹³C]-D-Gulose Cell_Culture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. GC-MS or LC-MS Analysis Extraction->Analysis Data_Analysis 6. Data Analysis and Flux Calculation Analysis->Data_Analysis

Caption: Generalized experimental workflow.

Data Presentation and Analysis

The data obtained from mass spectrometry will consist of the relative abundances of different mass isotopologues for each detected metabolite. This data can be used to calculate the fractional enrichment of the isotope in each metabolite pool.

Table 2: Hypothetical Mass Isotopologue Distribution (MID) Data for Key Metabolites after Labeling with [U-¹³C₆]-D-Gulose

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Control (Unlabeled)
Pyruvate (3 carbons)100000---
Lactate (3 carbons)100000---
Citrate (6 carbons)100000000
[U-¹³C₆]-D-Gulose Labeled
Pyruvate (3 carbons)2051560---
Lactate (3 carbons)2541655---
Citrate (6 carbons)301025151055

M+n represents the isotopologue with 'n' ¹³C atoms.

This data can then be used in metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through different metabolic pathways.

Conclusion

The use of isotopically labeled this compound in metabolic tracing studies holds significant potential for unraveling the metabolic fate of this rare sugar. While the protocols and pathways presented here are hypothetical due to the current lack of specific research, they provide a solid foundation for researchers to design and validate experiments aimed at exploring this compound metabolism. Such studies will be crucial in understanding the biological roles of rare sugars and their potential applications in nutrition and medicine.

Application Note: D-Gulose as a Standard for Chromatographic Analysis of Rare Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of rare sugars is a critical aspect of research in glycobiology, food science, and pharmaceutical development. Rare sugars, which are monosaccharides and their derivatives that are scarce in nature, are gaining attention for their potential physiological functions and applications as low-calorie sweeteners. Accurate quantification of these sugars is essential for quality control, functional studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of carbohydrates. The use of an appropriate standard is paramount for achieving accurate and reproducible results.

D-Gulose, a C-3 epimer of D-galactose, is an aldohexose and a rare sugar itself. Its structural similarity to other aldohexoses makes it a potential candidate as an internal or external standard for the chromatographic analysis of other rare sugars. This application note provides a detailed protocol for the use of this compound as a standard in the analysis of rare sugars by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

Rationale for Using this compound as a Standard

An ideal standard for chromatographic analysis should be:

  • Commercially available in high purity: this compound is available from various chemical suppliers.

  • Stable under analytical conditions: this compound is stable under the high pH conditions often used for carbohydrate analysis by HPAE-PAD.

  • Well-resolved from other analytes of interest: Chromatographic conditions can be optimized to ensure baseline separation of this compound from other rare sugars.

  • Structurally similar to the analytes: As an aldohexose, this compound is structurally similar to many other rare sugars, which can help to compensate for variations in sample preparation and injection.

Experimental Protocols

This section details the methodology for the analysis of rare sugars using this compound as a standard. The following protocol is based on established methods for the separation of aldohexoses.[1]

Standard and Sample Preparation

a. This compound Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of high-purity this compound.

  • Dissolve in 10 mL of ultrapure water in a volumetric flask.

  • Store at 4°C.

b. Calibration Standards:

  • Prepare a series of calibration standards by diluting the this compound stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If using as an internal standard, a fixed concentration of this compound is added to each calibration standard of the target rare sugars.

c. Sample Preparation:

  • For liquid samples, dilute with ultrapure water to bring the expected rare sugar concentration within the calibration range.

  • For solid samples, perform an appropriate extraction (e.g., hot water extraction) followed by filtration through a 0.22 µm syringe filter.

  • If using this compound as an internal standard, add a known amount of the this compound stock solution to the prepared sample prior to dilution to the final volume.

Chromatographic Conditions

The following HPAE-PAD conditions are recommended for the separation of this compound and other rare aldohexoses.[1]

ParameterValue
Instrument High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection (HPAE-PAD)
Column Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series)
Mobile Phase Sodium Hydroxide (NaOH) solution in ultrapure water. The concentration can be optimized for best separation (e.g., 20 mM to 100 mM).[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode
PAD Waveform A standard carbohydrate waveform should be used.

Data Presentation

The retention times of this compound and other aldohexoses are crucial for their identification. The following table summarizes the relative retention times of several aldohexoses with respect to an internal standard, which demonstrates the separation achievable under specific HPAE-PAD conditions.

Table 1: Relative Retention Times of Aldohexoses on an Anion-Exchange Stationary Phase with NaOH Eluent [1]

AldohexoseRelative Retention Time (to 2-deoxy-galactose) at 100 mM NaOH
D-Allose1.8
D-Altrose2.0
D-Glucose2.2
D-Mannose2.1
This compound 2.4
D-Idose2.6
D-Galactose2.2
D-Talose2.8

Note: The actual retention times will vary depending on the specific column, instrument, and exact chromatographic conditions.

Visualization of Workflows and Relationships

Experimental Workflow for Rare Sugar Analysis using this compound as an Internal Standard

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification Sample Test Sample Spike Spike Sample with Internal Standard Sample->Spike Standard This compound (Internal Standard) Standard->Spike Dilute Dilute to Final Volume Spike->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPAE-PAD System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Pulsed Amperometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS vs. Conc.) Integrate->Calibrate Quantify Quantify Rare Sugars Calibrate->Quantify

Caption: Workflow for quantitative analysis of rare sugars using this compound as an internal standard.

Logical Relationship for Quantification

logical_relationship cluster_input Inputs cluster_processing Processing cluster_output Output Peak_Area_Analyte Peak Area of Analyte Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Area_Analyte->Ratio_Calc Peak_Area_IS Peak Area of this compound (IS) Peak_Area_IS->Ratio_Calc Conc_IS Concentration of this compound (IS) Calibration_Curve Calibration Curve (Area Ratio vs. Concentration Ratio) Conc_IS->Calibration_Curve Ratio_Calc->Calibration_Curve Conc_Analyte Concentration of Analyte Calibration_Curve->Conc_Analyte

Caption: Logical relationship for the calculation of analyte concentration using the internal standard method.

Conclusion

This compound demonstrates potential as a reliable standard for the chromatographic analysis of rare sugars, particularly aldohexoses, due to its structural similarity and amenability to separation by techniques such as HPAE-PAD. The protocols and data presented in this application note provide a framework for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the accurate quantification of rare sugars. The use of this compound as an internal standard can significantly improve the precision and accuracy of the analysis by correcting for variations in sample preparation and instrument response. Further method development and validation are recommended for specific sample matrices and target rare sugars.

References

Troubleshooting & Optimization

How to improve the yield of D-Gulose enzymatic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of D-Gulose through enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic pathways for this compound synthesis?

A1: this compound is a rare sugar, and its enzymatic synthesis is challenging. The primary reported methods include:

  • Isomerization from D-Sorbose: This route uses an L-rhamnose isomerase (EC 5.3.1.14) to catalyze the conversion of D-sorbose to this compound. However, the reaction equilibrium often favors the substrate, leading to low conversion yields, reportedly around 10%.[1]

  • Chemoenzymatic synthesis from Lactitol: This multi-step approach involves the microbial oxidation of lactitol to 3-ketolactitol by strains like Agrobacterium tumefaciens. The resulting keto-sugar is then chemically reduced and hydrolyzed to yield this compound, D-galactose, and D-sorbitol.[2]

Q2: What are the key classes of enzymes used in rare sugar synthesis?

A2: The biocatalytic production of rare sugars primarily involves three classes of enzymes:

  • Aldo-keto isomerases: These enzymes, like L-rhamnose isomerase, catalyze the reversible isomerization between an aldose and a ketose.[3][4]

  • Carbohydrate epimerases: These enzymes alter the stereochemistry at a single carbon atom within a sugar molecule.

  • Oxidoreductases: This class includes dehydrogenases and oxidases that can be used in multi-step pathways to modify sugar molecules.[4]

Q3: What are the main factors that limit the yield of this compound synthesis?

A3: Several factors can significantly impact the final yield:

  • Thermodynamic Equilibrium: Many isomerization reactions have an unfavorable equilibrium, limiting the maximum achievable conversion. For the conversion of D-sorbose to this compound, the yield can be as low as 10% at equilibrium.

  • Enzyme Stability and Activity: The operational stability of the enzyme under process conditions (temperature, pH, substrate concentration) is critical. Loss of activity over time will reduce the overall yield.

  • Substrate and Product Inhibition: High concentrations of the substrate or the accumulation of the product (this compound) can inhibit enzyme activity, slowing down or stopping the reaction.

  • Byproduct Formation: Some enzymes may lack perfect specificity, leading to the formation of undesired sugar epimers or other byproducts, which complicates purification and reduces the yield of the target product.

Troubleshooting Guide

Issue 1: Low conversion of D-Sorbose to this compound using L-rhamnose isomerase.
Possible Cause Troubleshooting Step Rationale
Unfavorable Reaction Equilibrium Implement in-situ product removal (ISPR) using techniques like selective crystallization or chromatography.Shifting the equilibrium towards product formation by continuously removing this compound can drive the reaction past the typical 10% conversion limit.
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer composition. Perform a Design of Experiments (DoE) to screen for optimal conditions.Enzyme activity is highly dependent on its environment. The optimal conditions for L-rhamnose isomerase may vary depending on its source.
Low Enzyme Stability Use immobilized enzymes. Add stabilizers like glycerol or specific metal ions (e.g., Mn²⁺, Co²⁺) if required by the enzyme.Immobilization can significantly enhance the thermal and operational stability of an enzyme, allowing for reuse and more robust process conditions.
Product Inhibition Maintain a low product concentration through fed-batch substrate addition or continuous product removal.Preventing the accumulation of this compound can avoid feedback inhibition and maintain a higher reaction rate.
Issue 2: Inefficient oxidation of lactitol using Agrobacterium tumefaciens.
Possible Cause Troubleshooting Step Rationale
Low Enzyme Induction Ensure the growth medium contains an appropriate inducer. The enzyme in A. tumefaciens M31 is inducible by disaccharides like sucrose or lactose.The target oxidative enzyme is not expressed constitutively. The presence of an inducer in the culture medium is necessary to trigger gene expression and enzyme production.
Poor Cell Viability or Growth Optimize culture conditions: temperature (e.g., 30°C), pH, and aeration. Use a rich medium like Tryptic Soy Broth (TSB) for robust growth before transformation.Healthy, actively growing cells are required for efficient biocatalysis. Suboptimal conditions can lead to poor cell mass and low enzyme activity.
Insufficient Oxygen Supply Increase the shaking speed in flask cultures or the aeration rate in a bioreactor.The oxidation of lactitol is an aerobic process. Insufficient dissolved oxygen can be a rate-limiting factor for the biotransformation.
Substrate/Product Toxicity Evaluate the effect of high lactitol or 3-ketolactitol concentrations on cell growth and activity. Implement a fed-batch strategy if toxicity is observed.High concentrations of certain sugars or their derivatives can be toxic to microbial cells, inhibiting their metabolic activity and reducing the conversion rate.

Quantitative Data Summary

The following table summarizes reported yields for this compound synthesis and related rare sugars to provide a benchmark for experiments.

Enzyme/Organism Substrate Product Reported Yield/Conversion Reference
L-rhamnose isomerase (from Pseudomonas sp.)D-SorboseThis compound10%
Agrobacterium tumefaciens M31 (followed by chemical steps)LactitolThis compoundNot explicitly quantified, but described as "efficiently accumulated"
Engineered Glycoside-3-Oxidase (chemoenzymatic)1-O-benzyl-D-glucosideD-Allose81% (overall)
Multi-enzyme cascadeD-FructoseD-Allulose84.5%

Note: Data for D-Allose and D-Allulose are included as they utilize similar enzymatic strategies and highlight the potential for yield improvement through advanced methods like protein and metabolic engineering.

Experimental Protocols

Protocol 1: Synthesis of this compound from D-Sorbose using Immobilized L-Rhamnose Isomerase

This protocol is a generalized procedure based on the method described by Bhuiyan et al.

  • Enzyme Immobilization:

    • Prepare a support matrix (e.g., chitosan beads, Eupergit C).

    • Activate the support according to the manufacturer's instructions.

    • Couple the purified L-rhamnose isomerase to the support by incubation in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) for 12-24 hours at 4°C.

    • Wash the immobilized enzyme thoroughly with buffer to remove any unbound protein.

  • Isomerization Reaction:

    • Prepare a substrate solution of 10% (w/v) D-Sorbose in 50 mM phosphate buffer (pH 7.5) containing 1 mM MnCl₂.

    • Add the immobilized L-rhamnose isomerase to the substrate solution at a concentration of 5 U/mL.

    • Incubate the reaction mixture at 50°C with gentle agitation (150 rpm) for 24-48 hours.

  • Monitoring and Purification:

    • Monitor the formation of this compound periodically using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.

    • Once equilibrium is reached (or the desired conversion is achieved), remove the immobilized enzyme by filtration for reuse.

    • Purify this compound from the reaction mixture using preparative chromatography (e.g., simulated moving bed or anion-exchange chromatography).

Protocol 2: Chemoenzymatic Synthesis of this compound from Lactitol

This protocol is based on the methodology involving Agrobacterium tumefaciens.

  • Cell Culture and Induction:

    • Inoculate a starter culture of Agrobacterium tumefaciens M31 in Tryptic Soy Broth (TSB). Grow overnight at 30°C.

    • Transfer the starter culture to a larger volume of mineral salt medium containing 1.0% sucrose (as an inducer) and 1.0% lactitol (as the substrate).

    • Incubate at 30°C with vigorous shaking (200 rpm) for 48-72 hours to allow for cell growth and oxidation of lactitol to 3-ketolactitol.

  • Product Isolation:

    • Centrifuge the culture to pellet the cells. Collect the supernatant, which contains the 3-ketolactitol.

  • Chemical Reduction:

    • To the collected supernatant, add a reducing agent such as sodium borohydride (NaBH₄) in a controlled manner at 4°C to reduce the keto group.

    • Monitor the reduction reaction by TLC or HPLC.

  • Acid Hydrolysis:

    • After reduction, acidify the solution with an acid (e.g., 1 M H₂SO₄) to hydrolyze the disaccharide linkage.

    • Heat the mixture at 80°C for 4-6 hours.

  • Purification:

    • Neutralize the solution with a base (e.g., BaCO₃).

    • Filter the mixture to remove any precipitate.

    • Separate this compound from D-galactose and D-sorbitol using column chromatography.

Visual Workflow and Logic Diagrams

D_Gulose_Synthesis_Workflow Workflow for Enzymatic this compound Synthesis cluster_0 Route 1: Isomerization cluster_1 Route 2: Chemoenzymatic Sorbose D-Sorbose Enzyme1 L-Rhamnose Isomerase Sorbose->Enzyme1 Gulose1 This compound Enzyme1->Gulose1 Optimization1 Optimization: - Immobilization - pH / Temp - In-situ Product Removal Enzyme1->Optimization1 Lactitol Lactitol Enzyme2 Agrobacterium tumefaciens Lactitol->Enzyme2 Keto 3-Ketolactitol Enzyme2->Keto Reduction Chemical Reduction Keto->Reduction Hydrolysis Acid Hydrolysis Reduction->Hydrolysis Gulose2 This compound Hydrolysis->Gulose2

Caption: Comparative workflows for the two main this compound synthesis routes.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Start: Low this compound Yield CheckEnzyme Is enzyme activity confirmed and stable? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, Temp, Cofactors) optimal? CheckEnzyme->CheckConditions Yes Action_Enzyme Action: - Source new enzyme lot - Use immobilized enzyme - Add stabilizers CheckEnzyme->Action_Enzyme No CheckEquilibrium Is the reaction equilibrium-limited? CheckConditions->CheckEquilibrium Yes Action_Conditions Action: - Perform DoE to optimize - Check buffer prep - Ensure cofactors present CheckConditions->Action_Conditions No Action_Equilibrium Action: - Implement ISPR - Consider a different enzymatic route CheckEquilibrium->Action_Equilibrium Yes Success Yield Improved CheckEquilibrium->Success No Action_Enzyme->CheckConditions Action_Conditions->CheckEquilibrium Action_Equilibrium->Success

Caption: A logical flowchart for troubleshooting low-yield issues.

References

Technical Support Center: Chemical Synthesis of D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of D-Gulose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this rare sugar.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the chemical synthesis of this compound.

Route 1: Chemo-enzymatic Synthesis from Lactitol

This pathway involves the microbial oxidation of lactitol to 3-ketolactitol, followed by chemical reduction and acid hydrolysis.

Problem: Low yield of 3-ketolactitol in the microbial oxidation step.

Possible Cause Troubleshooting Step
Suboptimal microbial growth or enzyme activity Ensure the culture medium for Agrobacterium tumefaciens is correctly prepared and sterilized. Verify the pH of the medium is optimal for growth (around 7.0). Confirm the incubation temperature is maintained at 30°C with adequate aeration.
Insufficient induction of the oxidizing enzyme The enzyme responsible for the oxidation of lactitol is inducible. Ensure that a suitable inducer, such as sucrose, lactose, or lactitol itself, is present in the growth medium at an appropriate concentration (e.g., 1.0%).
Incorrect cell density for the conversion reaction The cell density of the microbial culture can impact the conversion rate. Experiment with different final cell densities (e.g., OD600 of 16-38) in the reaction mixture to find the optimal concentration for your setup.
Substrate or product inhibition High concentrations of lactitol or the accumulation of 3-ketolactitol may inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal to maintain optimal reaction kinetics.

Problem: Incomplete reduction of 3-ketolactitol.

Possible Cause Troubleshooting Step
Inactive Raney nickel catalyst The Raney nickel catalyst must be freshly activated. This can be achieved by treating it with a 20% aqueous NaOH solution at 80°C for 6 hours, followed by washing with distilled water until the pH is around 9.2.[1]
Suboptimal reaction conditions The hydrogenation should be carried out at a suitable temperature (e.g., 50°C) and hydrogen pressure (e.g., 1.0 MPa) to ensure complete reduction.[1]
Catalyst poisoning Impurities from the microbial culture broth can poison the catalyst. Ensure the 3-ketolactitol solution is adequately purified before the reduction step.

Problem: Low yield of this compound after acid hydrolysis.

Possible Cause Troubleshooting Step
Incomplete hydrolysis Ensure the acid concentration (e.g., 0.5 N HCl) and reaction temperature (e.g., 80°C) are sufficient for complete cleavage of the glycosidic bond in D-gulosyl-(β-1,4)-D-sorbitol.[1]
Degradation of this compound Prolonged exposure to strong acidic conditions and high temperatures can lead to the degradation of the desired product. Monitor the reaction progress and stop it once the hydrolysis is complete.
Formation of side products The reduction of 3-ketolactitol is not completely stereoselective and yields both lactitol and D-gulosyl-(β-1,4)-D-sorbitol.[1] This mixture of products is expected.
Route 2: Synthesis from D-Glucose via Oxidation and Reduction

This classic approach involves the oxidation of D-glucose to D-glucaric acid, followed by lactonization and stereoselective reduction.

Problem: Low yield of D-glucaric acid.

Possible Cause Troubleshooting Step
Incomplete oxidation Ensure a sufficient amount of a strong oxidizing agent, such as nitric acid, is used. The reaction may require heating to proceed to completion.
Side reactions Over-oxidation can lead to the cleavage of C-C bonds. Careful control of reaction temperature and time is crucial.

Problem: Poor separation of the diastereomeric lactones.

Possible Cause Troubleshooting Step
Similar physical properties of the lactones The two six-membered ring lactones formed from D-glucaric acid can be difficult to separate.[2] Utilize chromatographic techniques such as column chromatography with a suitable stationary and mobile phase for efficient separation. Fractional crystallization may also be an option.

Problem: Low stereoselectivity in the reduction step.

Possible Cause Troubleshooting Step
Choice of reducing agent The reduction of the lactone to L-gulose requires a stereoselective reducing agent. Sodium amalgam has been traditionally used for this purpose. The stereochemical outcome is dependent on the structure of the specific lactone being reduced.
Reaction conditions The temperature and pH of the reduction reaction can influence the stereoselectivity. These parameters should be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the chemical synthesis of this compound include:

  • Stereocontrol: this compound is a stereoisomer of more common sugars like glucose and mannose. Achieving the correct stereochemistry at each of the chiral centers is a significant hurdle, particularly at C-3 and C-4.

  • Protecting Group Strategy: The multiple hydroxyl groups in the precursor molecules require a carefully planned protecting group strategy to ensure that reactions occur at the desired positions. This involves multiple steps of protection and deprotection, which can be time-consuming and may lead to lower overall yields.

  • Low Yields: Due to the multi-step nature of the syntheses and the potential for side reactions, the overall yields of this compound are often low.

  • Purification: The separation of this compound from other stereoisomers and reaction byproducts can be challenging due to their similar physical and chemical properties. This often requires chromatographic purification methods.

Q2: Are there any alternatives to purely chemical synthesis for obtaining this compound?

A2: Yes, chemo-enzymatic methods offer a promising alternative. For instance, the synthesis starting from lactitol utilizes a microbial oxidation step, which can be highly regioselective, followed by chemical reduction and hydrolysis. This approach can sometimes simplify the synthetic route and avoid complex protecting group manipulations.

Q3: What is the Kiliani-Fischer synthesis, and can it be used for this compound?

A3: The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom. It involves the addition of cyanide to the aldehyde group, followed by hydrolysis to a carboxylic acid and subsequent reduction to a new aldehyde. This process generates a mixture of two epimers at the new chiral center (C-2). Theoretically, this compound could be synthesized from D-xylose via a Kiliani-Fischer synthesis. However, this would produce a mixture of this compound and its C-2 epimer, D-idose, which would then need to be separated.

Q4: How can I monitor the progress of the reactions during this compound synthesis?

A4: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of reactions in carbohydrate chemistry. By choosing an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture. For structural confirmation of intermediates and the final product, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Experimental Protocols

Key Experiment: Chemo-enzymatic Synthesis of this compound from Lactitol

This protocol is a summary of the method described by Morimoto et al.

Step 1: Microbial Oxidation of Lactitol

  • Culture Preparation: Cultivate Agrobacterium tumefaciens M31 in a suitable medium (e.g., Tryptic Soy Broth) containing 1.0% sucrose as an inducer at 30°C with shaking for 24 hours.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Na-K-phosphate buffer, pH 6.0).

  • Conversion Reaction: Resuspend the washed cells in the same buffer containing lactitol (e.g., 2.0-2.5% final concentration). The reaction is carried out at 30°C with shaking. Monitor the formation of 3-ketolactitol using HPLC.

  • Purification of 3-ketolactitol: After the reaction, remove the cells by centrifugation. The supernatant containing 3-ketolactitol can be purified using techniques like ion-exchange chromatography.

Step 2: Chemical Reduction of 3-Ketolactitol

  • Catalyst Activation: Activate Raney nickel by treating it with 20% aqueous NaOH at 80°C for 6 hours, followed by washing with distilled water to a pH of ~9.2.

  • Hydrogenation: Add the activated Raney nickel to an aqueous solution of 3-ketolactitol. Carry out the hydrogenation at 50°C under 1.0 MPa of hydrogen pressure.

  • Work-up: After the reaction is complete (as monitored by TLC or HPLC), filter off the catalyst. The resulting solution contains a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

Step 3: Acid Hydrolysis

  • Hydrolysis: To the aqueous solution from the previous step, add HCl to a final concentration of 0.5 N. Heat the mixture at 80°C for 6 hours to hydrolyze the D-gulosyl-(β-1,4)-D-sorbitol.

  • Purification of this compound: After hydrolysis, the mixture will contain this compound, D-galactose, and D-sorbitol. This compound can be purified from this mixture using chromatographic methods, such as column chromatography on a cation-exchange resin. The purified this compound can then be crystallized from an ethanol-water mixture.

Visualizations

Chemoenzymatic_Synthesis_of_D_Gulose lactitol Lactitol oxidation Microbial Oxidation (A. tumefaciens) lactitol->oxidation keto_lactitol 3-Ketolactitol oxidation->keto_lactitol reduction Chemical Reduction (Raney Ni, H2) keto_lactitol->reduction gulosyl_sorbitol D-gulosyl-(β-1,4)-D-sorbitol + Lactitol reduction->gulosyl_sorbitol hydrolysis Acid Hydrolysis (HCl) gulosyl_sorbitol->hydrolysis d_gulose This compound (and D-galactose, D-sorbitol) hydrolysis->d_gulose

Caption: Chemo-enzymatic synthesis of this compound from lactitol.

D_Gulose_Synthesis_Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_stereo Stereochemistry Troubleshooting cluster_purification Purification Troubleshooting start Start this compound Synthesis low_yield Low Yield? start->low_yield check_stereochem Incorrect Stereochemistry? low_yield->check_stereochem No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes purification_issue Purification Difficulty? check_stereochem->purification_issue No protecting_groups Review Protecting Group Strategy check_stereochem->protecting_groups Yes chromatography Optimize Chromatography (Column, Solvent) purification_issue->chromatography Yes end Successful Synthesis purification_issue->end No optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) check_reagents->optimize_conditions check_catalyst Verify Catalyst Activity optimize_conditions->check_catalyst check_catalyst->check_stereochem chiral_reagent Evaluate Chiral Reagent/ Catalyst protecting_groups->chiral_reagent nmr_analysis Confirm Intermediate Structures by NMR chiral_reagent->nmr_analysis nmr_analysis->purification_issue crystallization Attempt Recrystallization with Different Solvents chromatography->crystallization crystallization->end

Caption: Troubleshooting logic for this compound synthesis.

References

Troubleshooting common issues in D-Gulose crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Gulose crystallization. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the crystallization of this rare sugar. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for designing and troubleshooting crystallization experiments. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O₆[1][2]
Molar Mass 180.16 g/mol [1][2]
Appearance Typically a syrup; can be a white to off-white solid.[1]
Melting Point 129-131°C (for crystalline form)
Solubility Soluble in water, slightly soluble in methanol.
Specific Rotation [α]D20 -20.4°

Q2: I am starting with a this compound syrup. How can I initiate crystallization?

A2: Crystallizing this compound from a syrup involves creating a supersaturated solution and then inducing nucleation. A patented method for crystallizing β-D-gulopyranose suggests a specific procedure involving dilution, initiation of crystallization, and isolation. The key is to carefully control the concentration and temperature to achieve the supersaturated state necessary for crystal formation. Seeding the solution with existing β-D-gulopyranose crystals is a highly effective method to initiate crystallization.

Q3: What is the most common challenge when crystallizing this compound?

A3: A primary challenge is managing the high viscosity of concentrated this compound syrups, which can hinder molecular movement and impede crystal growth. Another common issue is the tendency to form a glass or amorphous solid rather than a crystalline structure, especially with rapid cooling. Overcoming these challenges often requires precise control of cooling rates, agitation, and the use of seed crystals.

Troubleshooting Guide

Issue 1: No Crystals Are Forming

Symptom: The this compound solution remains a clear, viscous syrup even after cooling, with no signs of crystal nucleation.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of this compound may be too low.

    • Solution: Gently evaporate the solvent (e.g., water) under reduced pressure to increase the concentration. Be cautious not to overheat, which can cause degradation.

  • Solution is Too Dilute: The initial syrup may have been overly diluted.

    • Solution: Refer to established protocols, such as diluting the syrup but ensuring it remains sufficiently concentrated for crystallization upon cooling.

  • Spontaneous Nucleation is Inhibited: The energy barrier for crystal nucleation has not been overcome.

    • Solution 1 (Seeding): Introduce seed crystals of β-D-gulopyranose to the solution. This is the most reliable method to induce crystallization. If seed crystals are unavailable, attempt to generate them by slow evaporation of a small, concentrated solution.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can serve as nucleation sites.

  • Cooling Too Rapidly: Fast cooling can lead to the formation of a glass rather than an ordered crystal lattice.

    • Solution: Employ a slow, controlled cooling process. Allow the solution to cool gradually to room temperature, and then transfer it to a refrigerator for further slow cooling.

Issue 2: The Solution Turns into a Solid, Non-Crystalline Glass or Oil

Symptom: Instead of forming distinct crystals, the entire solution solidifies into a clear, hard glass or a thick, non-crystalline oil.

Possible Causes & Solutions:

  • High Viscosity and Low Molecular Mobility: The solution is too concentrated, preventing molecules from arranging into a crystal lattice.

    • Solution: Gently warm the mixture to reduce viscosity and add a small amount of an appropriate solvent (e.g., deionized water) to slightly decrease the concentration. Then, re-attempt a slower cooling process.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and favor a disordered state.

    • Solution: Purify the this compound syrup using techniques like chromatography before attempting crystallization. Even small amounts of other sugars or contaminants can have a significant inhibitory effect.

  • Melting Point Depression: Significant impurities can lower the melting point of the solid, leading to an "oiled out" product.

    • Solution: Re-dissolve the oiled-out substance by heating and adding more solvent. Then, allow it to cool more slowly.

Issue 3: Crystals Are Very Small or Form a Fine Powder

Symptom: Crystallization occurs, but the resulting product consists of micro-fine needles or a powder rather than larger, well-defined crystals.

Possible Causes & Solutions:

  • Rapid Nucleation: The rate of nucleation is much higher than the rate of crystal growth, leading to the formation of many small crystals.

    • Solution 1 (Control Supersaturation): Decrease the level of supersaturation. This can be achieved by starting with a slightly more dilute solution or by cooling the solution more slowly.

    • Solution 2 (Temperature Control): Maintain the solution at a temperature just below the saturation point for an extended period. This "ripening" process allows larger crystals to grow at the expense of smaller ones (Ostwald ripening).

  • Insufficient Growth Time: The crystallization process was stopped prematurely.

    • Solution: Allow the crystallization to proceed for a longer duration, such as 24-48 hours, at a stable, cool temperature to permit crystal growth.

Experimental Protocols

Protocol 1: Crystallization of β-D-gulopyranose from this compound Syrup

This protocol is adapted from a patented method and provides a starting point for crystallization.

  • Dilution: Dilute the this compound syrup with a suitable solvent, such as deionized water. The exact dilution factor will depend on the initial concentration of the syrup and should be determined empirically to achieve a supersaturated solution upon cooling.

  • Initiation of Crystallization:

    • Seeding: Add a small quantity of β-D-gulopyranose seed crystals to the diluted syrup.

    • Agitation: Gently stir the mixture to ensure the seed crystals are well-dispersed.

  • Crystal Growth:

    • Allow the seeded syrup to stand at room temperature overnight to facilitate initial crystal growth.

    • Transfer the mixture to a refrigerator (e.g., 4°C) and allow it to stand for an additional 24 hours to complete the crystallization process.

  • Isolation:

    • Collect the crystals by filtration (e.g., using a Buchner funnel).

    • Wash the crystals with a small amount of a cold solvent in which this compound is only slightly soluble (e.g., cold ethanol or methanol) to remove any remaining syrup.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting Workflow for this compound Crystallization

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

G start Start with this compound Solution/Syrup check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiled_out Oiled Out / Glassy Solid check_crystals->oiled_out No, Oiled Out small_crystals Small / Powdery Crystals check_crystals->small_crystals Yes, but too small success Successful Crystallization: Isolate and Dry Crystals check_crystals->success Yes action_supersaturation Increase Concentration (Solvent Evaporation) no_crystals->action_supersaturation action_seed Add Seed Crystals no_crystals->action_seed action_scratch Scratch Flask no_crystals->action_scratch action_slow_cool Cool More Slowly no_crystals->action_slow_cool action_reheat_dilute Re-heat and Add Small Amount of Solvent oiled_out->action_reheat_dilute action_purify Purify Syrup (e.g., Chromatography) oiled_out->action_purify action_ripening Decrease Supersaturation / Slower Cooling small_crystals->action_ripening action_extend_time Increase Crystallization Time small_crystals->action_extend_time action_supersaturation->check_crystals action_seed->check_crystals action_scratch->check_crystals action_slow_cool->check_crystals action_reheat_dilute->action_slow_cool action_ripening->check_crystals action_extend_time->check_crystals

Caption: Troubleshooting workflow for this compound crystallization.

Logical Relationship of Key Crystallization Parameters

This diagram shows the interplay between key parameters that influence the outcome of a crystallization experiment.

G cluster_inputs Controllable Parameters cluster_processes Physical Processes cluster_outputs Experimental Outcomes Concentration Concentration Supersaturation Supersaturation Concentration->Supersaturation Temperature Temperature Temperature->Supersaturation CoolingRate CoolingRate CoolingRate->Supersaturation Agitation Agitation Nucleation Nucleation Agitation->Nucleation Purity Purity Purity->Nucleation CrystalGrowth Crystal Growth Purity->CrystalGrowth CrystalPurity Crystal Purity Purity->CrystalPurity Seeding Seeding Seeding->Nucleation Supersaturation->Nucleation Supersaturation->CrystalGrowth CrystalSize Crystal Size Nucleation->CrystalSize CrystalYield Crystal Yield CrystalGrowth->CrystalYield CrystalGrowth->CrystalSize

Caption: Key parameters influencing crystallization outcomes.

References

Technical Support Center: D-Gulose Production in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the metabolic engineering of E. coli to produce D-Gulose. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors. The strategies outlined here are based on established principles for rare sugar synthesis, particularly drawing from successful engineering for the production of related sugars like D-allose.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the core strategy for producing a rare sugar like this compound in E. coli?

The primary strategy involves creating a synthetic metabolic pathway in E. coli that converts a common, inexpensive substrate like D-glucose into this compound. This is typically achieved by:

  • Introducing Heterologous Enzymes: Expressing genes from other organisms that encode the specific enzymes needed for the multi-step conversion.[2]

  • Blocking Competing Pathways: Deleting native E. coli genes to prevent the consumption of the substrate, intermediates, or the final product. This redirects the flow of carbon towards this compound synthesis.[1]

  • Optimizing Transport: Modifying sugar transport systems to ensure the efficient uptake of the substrate without immediate phosphorylation and entry into central metabolism.

  • Optimizing Fermentation Conditions: Fine-tuning culture conditions such as temperature, pH, induction time, and media composition to maximize cell growth and product yield.

Q2: Why is it necessary to knock out native genes in the E. coli host?

E. coli's central metabolism is highly optimized to use sugars like glucose for growth by channeling them into glycolysis and the pentose phosphate pathway. Key gene knockouts are essential to:

  • Prevent Substrate/Intermediate Loss: Deleting genes for sugar kinases (e.g., glk, pfkA, pfkB) and transport systems (e.g., ptsG) prevents the phosphorylation of glucose and fructose, stopping them from entering glycolysis. This makes the sugars available for the synthetic pathway.

  • Increase Precursor Availability: By blocking the main routes of carbon metabolism, the intracellular pool of the initial substrate (D-glucose) is preserved for conversion.

  • Avoid Product Degradation: Knocking out genes responsible for the transport or catabolism of related sugars can prevent the cell from consuming the this compound product after it has been synthesized.

Q3: What are the key enzymes in a proposed pathway for this compound production from D-glucose?

A potential and biochemically feasible pathway for this compound production involves a three-step enzymatic cascade. The selection of enzymes with high stability and activity under mild fermentation conditions is crucial.

Proposed_Pathway_Enzymes

Troubleshooting Guide

This guide addresses common issues encountered during the engineering and fermentation process in a question-and-answer format.

Problem Area 1: Low or No this compound Production

Q: My engineered E. coli strain is not producing any this compound. What are the first things I should check?

A: When facing zero product output, a systematic check of the core components is necessary.

Troubleshooting_No_Production

Q: My strain produces this compound, but the final titer is very low. How can I identify and address the bottleneck?

A: Low titers often indicate a metabolic bottleneck, such as inefficient precursor supply, pathway imbalance, or product inhibition/degradation.

  • Quantify Intermediates: Use HPLC to measure the concentration of intermediates (D-Fructose, D-Sorbose) in your culture supernatant over time.

    • High D-Fructose, Low D-Sorbose/D-Gulose: Suggests the D-Tagatose 3-Epimerase (DTEase) is the rate-limiting step. Consider using a DTEase from a different source or protein engineering to improve its activity.

    • High D-Sorbose, Low this compound: Suggests the final isomerase step is the bottleneck.

  • Block Carbon Loss: Even with primary glycolytic genes knocked out, E. coli may have unknown pathways that consume the sugar intermediates. A common strategy to combat this is to use a secondary, non-competing carbon source like glycerol for cell growth, while using D-glucose solely as the substrate for conversion.

  • Optimize Enzyme Ratios: The efficiency of a multi-step pathway depends on the balanced expression of all enzymes. Try varying the expression levels by using plasmids with different copy numbers or promoters with different strengths to control each enzyme's expression.

  • Prevent Product Export/Degradation: If this compound is being transported out of the cell and then re-consumed, knocking out potential sugar transporters can help. In a similar D-allose pathway, inactivating the alsB transporter improved the final product titer.

Problem Area 2: Poor Strain Health and Growth

Q: My engineered strain with multiple gene knockouts grows very slowly or not at all. What can I do?

A: Extensive genetic modification, especially in central metabolism, can place a significant metabolic burden on the cell, leading to poor growth.

  • Supplement the Growth Medium: The knockouts may have inadvertently created auxotrophy. Try supplementing the minimal medium with nutrient-rich sources like yeast extract or casamino acids during the initial growth phase.

  • Use a Co-feeding Strategy: Engineer the strain to use a separate carbon source for biomass formation that doesn't interfere with the this compound pathway. Deleting pgi and zwf can block E. coli's ability to use glucose for growth, allowing you to feed it glycerol or xylose for biomass while reserving glucose entirely for product formation.

  • Optimize Fermentation Conditions: Adjust pH, dissolved oxygen (DO), and temperature. For high-density cultures, a two-stage pH and DO control strategy can significantly improve cell density while minimizing the production of inhibitory byproducts like acetate.

Data Summary and Key Genetic Targets

For successful this compound production, selecting the right enzymes and genetic modifications is critical.

Table 1: Key Enzymes for a Proposed this compound Pathway

Enzyme Gene Example Source Organism Function Reference
D-Glucose Isomerase xylA Streptomyces rubiginosus D-Glucose → D-Fructose
D-Tagatose 3-Epimerase dtease Caballeronia fortuita D-Fructose → D-Sorbose

| L-Arabinose Isomerase | araA | Geobacillus thermodenitrificans | D-Sorbose → this compound | |

Table 2: Essential Gene Knockouts to Redirect Carbon Flux

Gene Target Protein/System Rationale Reference
ptsG Glucose PTS Blocks primary, phosphorylating uptake of D-glucose.
fruA / fruB Fructose PTS Blocks primary, phosphorylating uptake of D-fructose.
glk Glucokinase Blocks phosphorylation of intracellular D-glucose.
pfkA, pfkB Phosphofructokinases Blocks entry of fructose-6-phosphate into glycolysis.
alsB Allulose transporter Prevents potential export and re-uptake/loss of product.

| pgi, zwf | G6P Isomerase, G6P Dehydrogenase | Blocks glucose entry into glycolysis/PPP; forces use of other C-sources for growth. | |

Table 3: Comparative Titers from Related Rare Sugar Production in Engineered E. coli

Product Substrate Strain Engineering Highlights Titer Reference
D-Allose D-Glucose DGI, DAE, RPI expression; 7 gene knockouts (fruA, ptsG, glk, mak, pfkA, pfkB, alsB) 127.35 mg/L
D-Allose D-Glucose Systematic pathway optimization, byproduct/transporter blocks 4.17 g/L
D-Glucaric Acid D-Glucose Δpgi, Δzwf; Glycerol co-feeding ~1.5 g/L

| D-Xylose | D-Glucose | Overexpression of 5 genes; xylB replacement | 3.3 g/L | |

Experimental Protocols

Protocol 1: Construction of a Base Strain (e.g., ΔptsG ΔpfkA)

This protocol describes a general method for creating gene knockouts using lambda red recombineering, a common technique for E. coli genome editing.

  • Prepare Electrocompetent Cells: Grow the host E. coli strain (e.g., BW25113) carrying the pKD46 plasmid (expressing the lambda red genes) at 30°C in SOB medium with ampicillin to an OD₆₀₀ of 0.4-0.6. Induce with L-arabinose for 2-3 hours.

  • Prepare Deletion Cassette: Use PCR to amplify a resistance cassette (e.g., kanamycin resistance from pKD4) with 50-bp homology arms flanking the gene to be deleted (ptsG).

  • Electroporation: Wash the induced cells repeatedly with ice-cold sterile 10% glycerol. Electroporate the purified PCR product into the competent cells.

  • Selection: Plate the transformed cells on LB agar containing kanamycin and incubate at 37°C overnight.

  • Verification: Confirm the deletion by colony PCR using primers that bind outside the deleted region.

  • Cure Plasmids: Remove the temperature-sensitive pKD46 plasmid by incubating at 42°C. Remove the resistance cassette using a helper plasmid expressing FLP recombinase (e.g., pCP20) if desired, to allow for subsequent knockouts.

  • Repeat: Repeat steps 1-6 for the next target gene (pfkA).

Protocol 2: Whole-Cell Fermentation for this compound Production

This protocol is adapted from methods used for D-allose production.

  • Seed Culture: Inoculate a single colony of the final engineered strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: Transfer the seed culture into 50 mL of M9 minimal medium in a 250 mL baffled flask. The M9 medium should be supplemented with:

    • Glycerol (e.g., 10 g/L) as the primary carbon source for growth.

    • D-Glucose (e.g., 5-10 g/L) as the substrate for conversion.

    • Appropriate antibiotics.

  • Growth and Induction: Grow the main culture at 37°C and 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.2 mM to induce the expression of the pathway enzymes.

  • Production Phase: Reduce the temperature to 30°C and continue the fermentation for 48-96 hours.

  • Sampling: Aseptically withdraw samples every 12 hours to measure cell density (OD₆₀₀) and analyze the supernatant for substrate, intermediates, and this compound concentration by HPLC.

Protocol 3: HPLC Analysis of Sugars

This method is based on the analysis of D-allose and related sugars.

  • Sample Preparation: Centrifuge fermentation samples (1 mL) at >10,000 x g for 5 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a high-performance liquid chromatograph equipped with a refractive index (RI) detector.

  • Column: A sugar-specific column, such as a Sugar-Pak™ I column, is recommended.

  • Mobile Phase: Use deionized water as the mobile phase.

  • Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 85°C

    • Injection Volume: 10 µL

  • Analysis: Identify and quantify sugars by comparing their retention times and peak areas to those of known standards (D-glucose, D-fructose, D-sorbose, this compound).

Workflow Visualization

Experimental_Workflow

References

Minimizing by-product formation during D-Gulose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during D-Gulose synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a rare sugar not abundant in nature, making chemical and chemoenzymatic synthesis essential. Common starting materials include D-glucose, D-xylose, and lactitol.[1] One established method involves the epimerization of D-glucose at the C-3 position. Another approach is a chemoenzymatic synthesis from lactitol, which involves microbial oxidation to 3-ketolactitol, followed by chemical reduction and acid hydrolysis.[1][2]

Q2: What are the typical by-products observed during this compound synthesis?

A2: By-product formation is dependent on the synthetic route:

  • From D-Glucose (Epimerization): The most common by-product is D-fructose , formed through isomerization.[3] At elevated temperatures, degradation products can also arise. Incomplete epimerization will leave unreacted D-glucose .

  • From Lactitol: The hydrolysis of the intermediate D-gulosyl-D-sorbitol yields this compound, but also equimolar amounts of D-sorbitol and D-galactose from the lactitol starting material.[1]

  • Chemical Oxidation/Reduction of D-Glucose: In routes involving regioselective oxidation of the C-3 hydroxyl group of D-glucose followed by reduction, potential by-products include the starting material (D-glucose ), the intermediate 3-keto-D-glucose , and products from oxidation at other positions.

Q3: How can I detect and quantify this compound and its by-products?

A3: High-Performance Liquid Chromatography (HPLC) with refractive index detection is a standard method for the separation and quantification of sugars and their by-products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation of the final product and identification of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, focusing on minimizing by-product formation.

Problem Potential Cause Recommended Solution
High levels of D-fructose in the final product (from D-glucose epimerization) Reaction temperature is too high, favoring isomerization over epimerization.Optimize the reaction temperature. Lower temperatures generally reduce the rate of isomerization to D-fructose, improving selectivity for this compound.
Catalyst is not selective.Screen different catalysts. For example, certain tin-organic frameworks have shown high selectivity in the epimerization of D-glucose to its C-2 epimer, D-mannose, suggesting similar catalysts could be effective for C-3 epimerization.
Significant amounts of unreacted D-glucose Incomplete reaction.Increase reaction time or catalyst loading. Monitor the reaction progress using HPLC to determine the optimal endpoint.
Catalyst deactivation.Ensure the catalyst is fresh or properly regenerated. Some catalysts may be prone to deactivation over time.
Presence of D-sorbitol and D-galactose in the final product (from lactitol synthesis) These are expected by-products from the hydrolysis step.Efficient purification is key. Utilize ion-exchange chromatography to separate this compound from D-sorbitol and D-galactose. Subsequent crystallization can further enhance purity.
Formation of multiple unidentified by-products Non-selective reactions or degradation.Consider using protecting groups to shield hydroxyl groups that are not involved in the desired transformation, thus preventing side reactions. Lowering the reaction temperature can also minimize the formation of degradation products.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative this compound synthesis method.

Synthesis Route Starting Material Key Reaction Steps Reported Yield of this compound Major By-products Reference
ChemoenzymaticLactitol1. Microbial oxidation to 3-ketolactitol2. Chemical reduction3. Acid hydrolysis~25% theoretical productivity from lactitolD-sorbitol, D-galactose
Catalytic Epimerization (Analogous)D-GlucoseHeterogeneous catalysis (e.g., with Sn-OF-1)23% equilibrium yield of D-mannose (C-2 epimer)D-fructose

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound from Lactitol

  • Microbial Oxidation:

    • Culture Agrobacterium tumefaciens (M31 strain) in a suitable medium containing lactitol as the carbon source.

    • Monitor the conversion of lactitol to 3-ketolactitol.

  • Chemical Reduction:

    • Reduce the 3-ketolactitol in the culture supernatant using a Raney nickel catalyst under hydrogen pressure.

  • Acid Hydrolysis:

    • Hydrolyze the resulting D-gulosyl-D-sorbitol with hydrochloric acid (e.g., 0.5 N HCl at 80°C for 6 hours).

  • Purification:

    • Deionize the reaction mixture using ion-exchange resins.

    • Separate this compound from D-sorbitol and D-galactose using column chromatography.

    • Concentrate the this compound fractions and induce crystallization, for example, by adding ethanol.

Visualizations

Logical Workflow for Minimizing By-products in this compound Synthesis

Byproduct_Minimization_Workflow cluster_synthesis This compound Synthesis cluster_monitoring In-Process Control cluster_optimization Optimization & Troubleshooting cluster_purification Downstream Processing Start Select Synthesis Route (e.g., from D-Glucose or Lactitol) Reaction Perform Synthesis Start->Reaction Analysis Analyze Reaction Mixture (e.g., HPLC, TLC) Reaction->Analysis Decision By-products Detected? Analysis->Decision Optimize Optimize Conditions: - Temperature - Catalyst - Reaction Time Decision->Optimize Yes ProtectingGroups Consider Protecting Group Strategy Decision->ProtectingGroups Yes, complex mixture Purify Purification: - Chromatography - Crystallization Decision->Purify No Optimize->Reaction ProtectingGroups->Reaction FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for minimizing by-products in this compound synthesis.

Signaling Pathway for By-product Formation during D-Glucose Epimerization

Epimerization_Byproducts D_Glucose D-Glucose Catalyst Catalyst (e.g., Lewis Acid) D_Glucose->Catalyst Binds Degradation Degradation Products (High Temp. By-product) D_Glucose->Degradation High Temperature Intermediate Intermediate Complex Catalyst->Intermediate D_Gulose This compound (Desired Product) Intermediate->D_Gulose Epimerization (C-3) (Desired Pathway) D_Fructose D-Fructose (By-product) Intermediate->D_Fructose Isomerization (Side Reaction) D_Gulose->Degradation High Temperature

Caption: By-product formation pathways during D-glucose epimerization.

References

Technical Support Center: Refining NMR Data Interpretation for D-Gulose and Other Rare Sugar Anomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting NMR data for D-Gulose and other rare sugar anomers. Due to the limited availability of published, comprehensive NMR data for this compound, this resource focuses on the fundamental principles and common challenges in carbohydrate NMR spectroscopy, using D-Glucose as a well-documented analogue for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: How can I identify the anomeric protons of this compound in a ¹H NMR spectrum?

A1: Anomeric protons (H-1) of sugars typically resonate in a distinct downfield region of the ¹H NMR spectrum, usually between 4.3 and 5.9 ppm, because they are attached to a carbon atom bonded to two oxygen atoms.[1] The α-anomer's proton is generally found further downfield (at a higher ppm value) compared to the β-anomer's proton.[1][2] For D-Glucose, the α-anomeric proton appears around 5.24 ppm, while the β-anomeric proton is around 4.64 ppm. A similar separation would be expected for this compound, although the exact chemical shifts will differ.

Q2: What is the significance of the J-coupling constant for the anomeric proton?

A2: The ³J(H1,H2) coupling constant is crucial for determining the anomeric configuration (α or β). This value depends on the dihedral angle between the H-1 and H-2 protons.

  • A small coupling constant (typically 2-4 Hz) indicates an equatorial-axial or diequatorial relationship, which is characteristic of the α-anomer in many sugars like D-Glucose.[3]

  • A larger coupling constant (typically 7-9 Hz) indicates a diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer .[3]

For D-Glucose, the α-anomer has a ³J(H1,H2) of about 2.7-3.7 Hz, while the β-anomer shows a coupling of about 7.2-8.5 Hz. Similar ranges would be expected for this compound anomers.

Q3: The signals for the non-anomeric protons of my sugar are heavily overlapped. How can I resolve and assign them?

A3: Signal overlap in the 3.0-4.0 ppm region is a common issue in carbohydrate NMR. To resolve these signals, you can use two-dimensional (2D) NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Starting from the well-resolved anomeric proton signal, you can "walk" along the carbon backbone to assign the other protons.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. Irradiating the anomeric proton will reveal all the protons belonging to that specific sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of carbon resonances.

Q4: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my spectrum?

A4: Protons attached to heteroatoms like oxygen or nitrogen are exchangeable. To confirm their presence, you can add a drop of deuterium oxide (D₂O) to your NMR sample and re-acquire the spectrum. The -OH or -NH protons will exchange with deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks 1. Poor shimming of the magnet. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Compound has poor solubility.1. Reshim the spectrometer. 2. Dilute the sample. 3. Filter the sample or use a chelating agent if metal contamination is suspected. 4. Try a different deuterated solvent in which the compound is more soluble.
Unexpected peaks in the spectrum 1. Contamination from solvents used in purification (e.g., ethyl acetate, acetone). 2. Presence of impurities in the sample. 3. The NMR solvent itself may contain impurities or residual water.1. Ensure the sample is thoroughly dried under high vacuum. Co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate. 2. Re-purify the sample if necessary. 3. Use high-purity NMR solvents and check the solvent's specification sheet.
Cannot determine anomeric ratio from integration 1. Overlapping signals, particularly with the residual water peak. 2. Incomplete mutarotation (equilibrium between anomers not yet reached).1. Adjust the temperature to shift the water peak. In D₂O, heating the sample can shift the residual HDO peak. 2. Allow the sample to sit at room temperature for several hours or gently warm it to ensure equilibrium is reached before acquiring the final spectrum.
¹³C signals are very weak 1. ¹³C has a low natural abundance (1.1%). 2. Long relaxation times for quaternary carbons.1. Increase the number of scans for the experiment. 2. Use a more concentrated sample if possible. 3. For identifying all carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be helpful to distinguish between CH, CH₂, and CH₃ groups.

Quantitative NMR Data for this compound Anomers

Comprehensive experimental NMR data for this compound is not widely available in the cited literature. The following tables are provided as a template. For comparison, typical values for D-Glucose are included where appropriate.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers in D₂O.

Protonα-D-Gulose (ppm)³J(H,H) (Hz)β-D-Gulose (ppm)³J(H,H) (Hz)
H-1 Data not availableData not availableData not availableData not available
H-2 Data not availableData not availableData not availableData not available
H-3 Data not availableData not availableData not availableData not available
H-4 Data not availableData not availableData not availableData not available
H-5 Data not availableData not availableData not availableData not available
H-6a Data not availableData not availableData not availableData not available
H-6b Data not availableData not availableData not availableData not available
Illustrative D-Glucose valuesα-H1: ~5.24³J(H1,H2): ~3.7β-H1: ~4.64³J(H1,H2): ~8.0

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Anomers in D₂O.

Carbonα-D-Gulose (ppm)β-D-Gulose (ppm)
C-1 Data not availableData not available
C-2 Data not availableData not available
C-3 Data not availableData not available
C-4 Data not availableData not available
C-5 Data not availableData not available
C-6 Data not availableData not available
Illustrative D-Glucose valuesα-C1: ~93.8β-C1: ~98.2

Experimental Protocols

Protocol 1: Sample Preparation and NMR Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of high-purity deuterium oxide (D₂O).

    • Transfer the solution to a clean, dry NMR tube.

    • Allow the solution to stand for at least 2 hours at room temperature to ensure mutarotational equilibrium is established between the α and β anomers.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum. Use a solvent suppression technique (e.g., presaturation) to attenuate the large residual HDO signal.

    • Set the spectral width to cover a range of approximately 0 to 10 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (for signal assignment):

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

    • If necessary, acquire a 2D TOCSY experiment to identify all protons within each anomer's spin system.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs (Free Induction Decays).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a secondary reference, but using an internal standard like DSS is more accurate.

    • Integrate the signals, particularly the anomeric protons, to determine the relative concentrations of the α and β anomers.

Visualizations

G cluster_0 Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Anomer Assignment & Structure Elucidation cluster_3 Final Refinement Acquire_1H 1. Acquire 1D ¹H Spectrum Process 3. Process Spectra (FT, Phasing) Acquire_1H->Process Acquire_2D 2. Acquire 2D Spectra (COSY, HSQC) Acquire_2D->Process Identify_Anomers 4. Identify Anomeric Signals (Downfield, ~4.5-6.0 ppm) Process->Identify_Anomers Assign_Config 5. Assign α/β Configuration (via ³J(H1,H2) Coupling) Identify_Anomers->Assign_Config Trace_COSY 6. Trace Correlations in COSY (from H-1 to H-2, H-3...) Assign_Config->Trace_COSY Assign_Carbons 7. Assign Carbons (via HSQC) Trace_COSY->Assign_Carbons Final_Assignment 8. Complete Assignment Table Assign_Carbons->Final_Assignment Quantify 9. Quantify Anomer Ratio (Integration of H-1 signals) Final_Assignment->Quantify

Caption: Experimental workflow for NMR data interpretation of sugar anomers.

G Start Problem with NMR Spectrum Q1 Are peaks broad or distorted? Start->Q1 A1_Yes Check Shimming Dilute Sample Check for Paramagnetics Q1->A1_Yes Yes Q2 Are there unexpected peaks? Q1->Q2 No A1_Yes->Q2 A2_Yes Check for Solvent Residue (e.g., Ethyl Acetate) Re-purify Sample Q2->A2_Yes Yes Q3 Are signals heavily overlapped? Q2->Q3 No A2_Yes->Q3 A3_Yes Run 2D Experiments (COSY, TOCSY, HSQC) Q3->A3_Yes Yes End Refined Interpretation Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for common NMR data interpretation issues.

References

Technical Support Center: Scalable Production of D-Gulose for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scalable production methods for D-Gulose. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful synthesis and purification of this rare sugar for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for scalable production of this compound?

A1: The main scalable production strategies for this compound include:

  • Microbial and Chemical Combination: This method utilizes microorganisms like Agrobacterium tumefaciens to convert a readily available starting material, such as lactitol, into an intermediate that is then chemically processed to yield this compound.[1][2]

  • Chemical Synthesis: Direct chemical synthesis from more common sugars like D-glucose is another approach, though it can involve complex protection and deprotection steps.[3][4][5]

  • Enzymatic Methods: The "Izumoring strategy" employs a series of isomerases and dehydrogenases to produce various rare sugars. While a pathway for this compound from D-sorbose using L-rhamnose isomerase exists, it is characterized by very low yields due to an unfavorable equilibrium.

Q2: What is a realistic yield to expect for this compound production?

A2: The reported yields for this compound production can vary significantly depending on the chosen method. For the microbial and chemical method starting from lactitol, a theoretical yield of 25% has been suggested, but the actual yield of crystallized this compound was reported to be around 2.4%. Chemical synthesis routes from D-glucose have been described, but specific scalable yields are not always well-documented in introductory materials.

Q3: What are the key challenges in this compound production?

A3: Researchers may encounter several challenges, including:

  • Low Yields: Many current methods suffer from low overall yields, making the production of large quantities difficult and expensive.

  • Complex Purification: Separating this compound from structurally similar sugars and reaction byproducts can be challenging and often requires chromatographic techniques.

  • Unstable Intermediates: Some production pathways involve intermediates that are unstable under certain pH conditions, requiring careful control of the reaction environment.

  • Enzyme Specificity and Equilibrium: Enzymatic conversions can be limited by the substrate specificity of the enzyme and unfavorable reaction equilibria, leading to low product formation.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis and quantification of this compound and other sugars. Other chromatographic and spectroscopic methods can also be employed for structural confirmation.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound.

Microbial and Chemical Production from Lactitol

Problem: Low yield of 3-ketolactitol during microbial conversion.

Possible Cause Suggested Solution
Inadequate microbial growth.Optimize culture conditions (medium composition, pH, temperature, aeration). Agrobacterium tumefaciens M31 has shown good growth in Tryptic Soy Broth (TSB) medium.
Low enzyme induction.Ensure the presence of an appropriate inducer in the culture medium. Disaccharides like sucrose, lactose, or lactitol itself can act as inducers for the necessary enzymes.
Instability of 3-ketolactitol.The keto-sugar intermediate can be unstable at pH values above 7.0. Maintain the pH of the reaction mixture at or below 6.0.
Enzyme cofactor limitation.The D-glucoside 3-dehydrogenase involved in this conversion requires an FAD cofactor. Ensure the microbial cells have a sufficient supply and regeneration system for this cofactor. Using resting cells for the biotransformation can be beneficial.

Problem: Inefficient chemical reduction of 3-ketolactitol.

Possible Cause Suggested Solution
Inactive catalyst.Use a freshly prepared and activated Raney nickel catalyst. The activation process involves heating in a NaOH solution.
Suboptimal reaction conditions.Ensure the hydrogenation is carried out under the recommended conditions of temperature (e.g., 50°C) and hydrogen pressure (e.g., 1.0 MPa).

Problem: Difficulty in purifying this compound crystals.

Possible Cause Suggested Solution
Co-crystallization with other sugars.Employ chromatographic separation, such as simulated moving bed (SMB) chromatography, to separate this compound from D-galactose and D-sorbitol after acid hydrolysis.
Incomplete crystallization.After purification, concentrate the this compound fractions to a high Brix value (e.g., 85-90%) before adding ethanol to induce crystallization.

Experimental Protocols

Production of this compound from Lactitol via Microbial and Chemical Method

This protocol is a summary of the method described for producing this compound using Agrobacterium tumefaciens M31.

Part 1: Microbial Production of 3-Ketolactitol

  • Microorganism and Culture:

    • Use Agrobacterium tumefaciens strain M31.

    • Prepare a seed culture by inoculating the strain in Tryptic Soy Broth (TSB) medium containing 1.0% sucrose as an inducer.

    • Incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Resting Cell Reaction:

    • Harvest the cells from the seed culture by centrifugation.

    • Wash the cells with a suitable buffer (e.g., Na-K-phosphate buffer, pH 6.0).

    • Resuspend the cells in the same buffer containing lactitol as the substrate.

    • Incubate the reaction mixture to allow the conversion of lactitol to 3-ketolactitol.

Part 2: Chemical Conversion of 3-Ketolactitol to this compound

  • Chemical Reduction:

    • Prepare an aqueous solution of the 3-ketolactitol.

    • Add an activated Raney nickel catalyst.

    • Perform hydrogenation at 50°C under 1.0 MPa of hydrogen pressure. This will reduce the 3-ketolactitol to a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

  • Acid Hydrolysis:

    • Hydrolyze the reduction mixture using 0.5 N HCl at 80°C for 6 hours. This will yield a mixture of this compound, D-galactose, and D-sorbitol.

Part 3: Purification of this compound

  • Chromatographic Separation:

    • Deionize the hydrolysis mixture.

    • Separate this compound from the other monosaccharides using a suitable chromatographic system, such as a simulated moving bed (SMB) system with a cation exchange resin.

  • Crystallization:

    • Collect and concentrate the this compound fractions to a syrup (Brix 85-90%).

    • Add ethanol to the syrup and mix vigorously to induce crystallization.

    • The resulting crystals can be further purified by recrystallization from water.

Quantitative Data Summary

Parameter Microbial & Chemical Method (from Lactitol) Reference
Starting Material Lactitol
Intermediate 3-Ketolactitol
3-Ketolactitol Yield 66% (2.8 kg from 4 kg lactitol)
Final Products (after hydrolysis) This compound, D-galactose, D-sorbitol
Theoretical this compound Yield ~25% from lactitol
Actual Crystallized this compound Yield 2.4% from lactitol

Visualizations

Experimental Workflow for this compound Production

G cluster_0 Microbial Conversion cluster_1 Chemical Conversion cluster_2 Purification Lactitol Lactitol (Starting Material) MicrobialOxidation Microbial Oxidation (Agrobacterium tumefaciens M31) Lactitol->MicrobialOxidation KetoLactitol 3-Ketolactitol (Intermediate) MicrobialOxidation->KetoLactitol ChemicalReduction Chemical Reduction (Raney Ni, H2) KetoLactitol->ChemicalReduction ReductionMixture Reduction Mixture (Lactitol & D-gulosyl-D-sorbitol) ChemicalReduction->ReductionMixture AcidHydrolysis Acid Hydrolysis (HCl) ReductionMixture->AcidHydrolysis HydrolysisMixture Hydrolysis Mixture (this compound, D-galactose, D-sorbitol) AcidHydrolysis->HydrolysisMixture Purification Chromatographic Separation (e.g., SMB) HydrolysisMixture->Purification DGulose Purified this compound Purification->DGulose

Caption: Workflow for this compound production from lactitol.

References

Overcoming poor resolution in D-Gulose chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Gulose chromatography. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to chromatographic analysis, with a primary focus on overcoming poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound peaks broad and poorly resolved?

Poor resolution and broad peaks in sugar analysis are common and can stem from several factors related to the column, mobile phase, or overall system.[1] The primary culprits often include an unsuitable mobile phase composition, a degraded or contaminated column, or suboptimal system parameters like flow rate and temperature.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for polar compounds like this compound, is particularly sensitive to mobile phase composition, where small changes can significantly impact retention and resolution.[3][4]

Key areas to investigate include:

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to the aqueous buffer is critical. An incorrect ratio can lead to either insufficient retention or excessive peak broadening.

  • Column Health: Column contamination from sample matrix buildup or microbial growth can cause peak tailing and loss of resolution. Voids in the column packing material can also lead to distorted peaks.

  • System Volume (Dispersion): Excessive volume between the injector and the detector (extra-column volume) can cause band broadening, leading to wider peaks and reduced resolution. This can be caused by using tubing with a large internal diameter or poor connections.

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.

Q2: What is causing peak tailing in my this compound chromatogram?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in sugar analysis. It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

Common causes include:

  • Secondary Silanol Interactions: In HILIC or silica-based columns, acidic silanol groups on the stationary phase can interact with the hydroxyl groups of sugars, causing tailing.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or active sites on the packing material can lead to tailing. A degraded column is a common source of various peak shape problems.

  • System Voids and Poor Connections: Voids in the column or dead volume from poorly fitted connections can disrupt the flow path, causing turbulence and peak tailing.

  • Sample Overload: Injecting too much sample mass can saturate the column, leading to broad, tailing peaks.

Q3: What is HILIC and why is it used for this compound?

HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique ideal for highly polar and hydrophilic compounds like this compound, which are often poorly retained on traditional reversed-phase (e.g., C18) columns.

In HILIC, a polar stationary phase (like bare silica or a bonded amide/amino phase) is used with a mobile phase that is highly organic (typically >60% acetonitrile) mixed with a small amount of aqueous buffer. The water in the mobile phase forms a layer on the surface of the stationary phase. Polar analytes like this compound partition into this water layer and are retained. Elution is achieved by increasing the concentration of the aqueous solvent. This approach provides robust retention and unique selectivity for sugars and other polar molecules.

Troubleshooting Guides

Troubleshooting: How can I improve the separation between this compound and other monosaccharides?

Improving the resolution between closely eluting sugars like this compound and its isomers requires systematic optimization of several chromatographic parameters.

Step 1: Verify and Optimize the Mobile Phase

The mobile phase is the most critical factor for selectivity in sugar analysis.

  • Adjust Acetonitrile/Water Ratio: The concentration of acetonitrile directly impacts retention and resolution. An increase in the water content (the strong solvent in HILIC) will cause carbohydrates to elute more rapidly. Systematically adjust the ratio in small increments (e.g., 2-5%) to find the optimal balance between retention time and resolution.

  • Optimize Buffer Concentration and pH: For ionizable compounds, pH is crucial. For neutral sugars, the buffer concentration can still influence selectivity. Increasing buffer salt concentration can increase retention in HILIC. Start with a volatile buffer like ammonium formate (10-20 mM) if using mass spectrometry.

  • Consider a Third Solvent: Adding a small amount of a different solvent, like ethyl acetate, to an acetonitrile/water mobile phase has been shown to improve the quality of peak separations for complex carbohydrate mixtures.

Step 2: Optimize System Parameters

Fine-tune the instrument settings to enhance peak sharpness and separation.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and reaction kinetics. Increasing temperature generally decreases retention time but can sometimes improve peak shape. Test temperatures in a range of 30-50°C to observe the effect on selectivity.

  • Lower the Flow Rate: Reducing the flow rate can improve the resolution of closely eluting peaks, although it will increase the total analysis time.

  • Use a Gradient: If isocratic elution is insufficient, a shallow gradient (slowly increasing the aqueous phase concentration) can significantly improve the resolution of complex sugar mixtures.

Data Presentation: Parameter Optimization Effects

The following table summarizes typical starting points and optimization effects for key parameters in HILIC-based sugar separations.

ParameterTypical Starting ValueOptimization ActionExpected Effect on Resolution
Mobile Phase 75:25 (v/v) Acetonitrile:WaterIncrease Acetonitrile %Increases retention; may improve resolution for early eluting peaks.
Increase Water %Decreases retention; may resolve later eluting peaks.
Column Temp. 35 °CIncrease TemperatureDecreases retention; can improve peak efficiency.
Decrease TemperatureIncreases retention; may change selectivity.
Flow Rate 0.9 mL/minDecrease Flow RateIncreases analysis time; generally improves resolution.
Increase Flow RateDecreases analysis time; may decrease resolution.
Buffer Conc. 10 mM Ammonium FormateIncrease ConcentrationCan increase retention and alter selectivity.
Visualization: Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for diagnosing and solving poor resolution issues in this compound chromatography.

References

Preventing degradation of D-Gulose during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Gulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a rare aldohexose sugar, an epimer of D-galactose. Its stability is crucial for reliable and reproducible experimental outcomes, as degradation can lead to the formation of impurities that may interfere with assays, alter biological activity, or lead to incorrect interpretations of results.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the chemistry of aldose sugars, the primary factors that can cause this compound degradation include:

  • pH: Extremes in pH, both acidic and alkaline conditions, can catalyze hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation reactions, including the Maillard reaction and caramelization.

  • Presence of Amines: this compound, as a reducing sugar, can react with primary and secondary amines (e.g., in buffers like Tris or in biological samples) via the Maillard reaction, leading to browning and the formation of a complex mixture of products.

  • Oxidizing Agents: The aldehyde group of this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen) or other oxidizing agents.

  • Light Exposure: UV irradiation can induce photodegradation of sugars like D-glucose, and similar effects can be anticipated for this compound.[1]

Q3: How should I store this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it at 2°C - 8°C in a dry environment under an inert gas, such as nitrogen or argon.[2] This minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.

Q4: Can this compound epimerize in solution?

A4: Yes, like other aldoses, this compound has the potential to undergo epimerization, particularly at the C-2 position, in the presence of certain catalysts like molybdate ions or under specific pH and temperature conditions.[3][4] This can lead to the formation of its epimer, D-Idose, which could impact experimental results.

Troubleshooting Guides

Issue 1: Browning or yellowing of this compound solutions, especially upon heating or when mixed with amine-containing buffers.
  • Probable Cause: This is likely due to the Maillard reaction, a non-enzymatic browning reaction between the reducing end of this compound and primary or secondary amino groups.[5]

  • Troubleshooting Steps:

    • Buffer Selection: Avoid using amine-containing buffers (e.g., Tris, glycine) when heating solutions of this compound. Opt for non-amine buffers such as phosphate, HEPES, or MOPS, depending on the pH requirements of your experiment.

    • Temperature Control: Minimize the temperature and duration of any heating steps involving this compound.

    • pH Control: The Maillard reaction is accelerated in alkaline conditions. If possible, maintain a neutral or slightly acidic pH.

    • Fresh Preparations: Prepare this compound solutions fresh before use to minimize the time for potential reactions to occur.

Issue 2: Inconsistent results or loss of biological activity of this compound in solution over time.
  • Probable Cause: This could be due to several factors, including epimerization to D-Idose, oxidation of the aldehyde group, or other degradation pathways.

  • Troubleshooting Steps:

    • pH Monitoring: Ensure the pH of your this compound solution is stable and within a range that minimizes degradation. For D-glucose, a related sugar, maximum stability is observed around pH 4-5. A similar range may be beneficial for this compound.

    • Inert Atmosphere: For long-term experiments or when working with sensitive assays, consider preparing and handling this compound solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Purity Analysis: If you suspect degradation, analyze the purity of your this compound solution using techniques like HPLC with a suitable column for carbohydrate analysis (e.g., amino or ion-exchange columns) and a refractive index (RI) or pulsed amperometric detector (PAD).

    • Storage of Solutions: If this compound solutions must be stored, filter-sterilize and store them at 2-8°C. For longer-term storage, consider freezing at -20°C or -80°C, though freeze-thaw cycles should be minimized.

Issue 3: Unexpected peaks appearing in chromatograms when analyzing this compound samples.
  • Probable Cause: The appearance of new peaks can indicate the formation of degradation products or isomers.

  • Troubleshooting Steps:

    • Identify Potential Degradation Products: Based on the chemistry of aldoses, potential degradation products could include the corresponding aldonic acid (from oxidation), smaller sugar fragments (from cleavage), or products of the Maillard reaction if amines are present. For D-glucose, thermal degradation can yield products like 5-hydroxymethylfurfural (5-HMF) and furfural.

    • Mass Spectrometry Analysis: Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.

    • Review Experimental Conditions: Carefully review all experimental parameters, including pH, temperature, buffer composition, and exposure to light, to identify potential causes of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C - 8°CTo slow down the rate of chemical degradation reactions.
Atmosphere Dry, under an inert gas (e.g., Nitrogen)To prevent hydrolytic and oxidative degradation.
Form Solid (crystalline or lyophilized powder)More stable than solutions for long-term storage.

Table 2: Influence of Experimental Conditions on this compound Stability (Qualitative)

ConditionPotential Degradation PathwayPrevention Strategy
High Temperature (>60°C) Maillard Reaction (with amines), Caramelization, DehydrationUse the lowest effective temperature; minimize heating time.
Alkaline pH (>8) Maillard Reaction, Epimerization, Rearrangement ReactionsMaintain neutral or slightly acidic pH; use non-amine buffers.
Acidic pH (<4) Hydrolysis of glycosidic bonds (if applicable), DehydrationUse appropriate buffers to maintain a stable pH.
Presence of Amines Maillard ReactionUse non-amine buffers (e.g., Phosphate, HEPES).
Presence of Oxygen Oxidation of the aldehyde group to a carboxylic acidHandle solutions under an inert atmosphere; use freshly prepared solutions.
UV Light Exposure PhotodegradationProtect solutions from light by using amber vials or covering containers with foil.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock this compound Solution
  • Materials:

    • This compound (solid)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sterile, amber-colored storage vials

    • 0.22 µm sterile filter

  • Procedure:

    • Under aseptic conditions, weigh the desired amount of this compound powder.

    • Dissolve the this compound in the required volume of high-purity water. Mix gently until fully dissolved. Avoid vigorous vortexing which can introduce oxygen.

    • Measure and, if necessary, adjust the pH of the solution using a suitable dilute acid or base. For general use, a pH between 5 and 7 is recommended.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, amber-colored vial.

    • For short-term storage (up to one week), store the solution at 2-8°C.

    • For long-term storage, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Monitoring this compound Purity by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation and Columns:

    • HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).

    • A carbohydrate analysis column (e.g., an amino-propyl or a polymer-based ion-exchange column).

  • Mobile Phase (Isocratic):

    • A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns.

    • For ion-exchange columns, dilute aqueous base (e.g., NaOH) is often used.

  • Procedure:

    • Prepare a standard curve of this compound at known concentrations.

    • Dilute the experimental sample containing this compound to fall within the range of the standard curve.

    • Inject the standards and the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products or isomers.

    • Quantify the purity of this compound by comparing the peak area of the this compound peak in the sample to the total peak area of all components.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Analysis prep_start Weigh Solid this compound dissolve Dissolve in High-Purity Water prep_start->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter short_term Short-term (2-8°C) in amber vial filter->short_term Short-term long_term Long-term (-20°C or -80°C) in single-use aliquots filter->long_term Long-term exp_use Use in Experiment short_term->exp_use long_term->exp_use monitoring Monitor for Degradation (e.g., color change) exp_use->monitoring hplc Purity Check by HPLC monitoring->hplc If degradation is suspected lcms Identify Degradation Products by LC-MS hplc->lcms If unknown peaks are present

Caption: Experimental workflow for preparing, storing, and analyzing this compound solutions.

troubleshooting_guide cluster_browning Issue: Browning/Yellowing cluster_inconsistency Issue: Inconsistent Results start Problem Observed: Degradation of this compound browning Is an amine buffer being used? start->browning inconsistency Are solutions stored for extended periods? start->inconsistency yes_amine Switch to a non-amine buffer (e.g., Phosphate, HEPES) browning->yes_amine Yes no_amine Is the temperature elevated? browning->no_amine No yes_temp Reduce temperature and/or heating time no_amine->yes_temp Yes no_temp Is the pH alkaline? no_amine->no_temp No yes_ph Adjust to neutral or slightly acidic pH no_temp->yes_ph Yes yes_storage Prepare fresh solutions; Store under inert gas; Check for epimerization inconsistency->yes_storage Yes no_storage Is there exposure to oxygen or light? inconsistency->no_storage No yes_exposure Use inert atmosphere; Protect from light no_storage->yes_exposure Yes

Caption: Troubleshooting guide for common this compound degradation issues.

References

Improving the efficiency of D-Gulose extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of D-Gulose. This resource is designed for researchers, scientists, and professionals in drug development who are working with this rare sugar. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems encountered in this compound production, focusing on enzymatic and microbial conversion methods.

Q1: My this compound yield from the Agrobacterium tumefaciens M31 conversion of lactitol is significantly lower than the theoretical 25%. What are the potential causes and solutions?

A1: Low yields in this bioconversion process can stem from several factors:

  • Suboptimal Microbial Growth: The growth and enzymatic activity of A. tumefaciens M31 are critical. Ensure the culture medium and conditions are optimized. The enzyme responsible for converting lactitol to 3-ketolactitol is inducible, meaning it is produced in response to the presence of a disaccharide.[1][2]

    • Troubleshooting:

      • Medium Composition: Use a Tryptic Soy Broth (TSB) medium containing sucrose to promote robust cell growth and enzyme activity.[1][2] Avoid monosaccharides like D-glucose or D-fructose in the growth medium as they do not effectively induce the required enzyme.[1]

      • Culture Conditions: Maintain the incubation temperature at 30°C with adequate shaking (e.g., 200 rpm) to ensure proper aeration.

      • Cell Density: For the resting cell reaction, ensure the cell density is adjusted to an optimal level (e.g., OD660 of 40) to maximize the conversion rate.

  • Inefficient Chemical Reduction: The subsequent chemical reduction of 3-ketolactitol is a crucial step.

    • Troubleshooting:

      • Catalyst Activity: Use a freshly activated Raney nickel catalyst for the hydrogenation step. The activity of the catalyst can diminish over time.

      • Reaction Conditions: Ensure the reduction is carried out under the specified conditions of 50°C and 1.0 MPa of hydrogen pressure.

  • Incomplete Hydrolysis: The final acid hydrolysis step must be complete to liberate this compound.

    • Troubleshooting:

      • Acid Concentration and Temperature: Use 0.5 N HCl at 80°C for 6 hours to ensure complete hydrolysis of the D-gulosyl-(β-1,4)-D-sorbitol.

  • Purification Losses: Significant amounts of this compound can be lost during the crystallization and purification stages. The actual crystal yield has been reported to be as low as 2.4% despite a higher theoretical yield.

    • Troubleshooting:

      • Careful Fractionation: Use appropriate chromatography techniques to carefully separate this compound from D-galactose and D-sorbitol.

      • Optimized Crystallization: Follow the crystallization protocol carefully, concentrating the this compound fractions and using ethanol to induce crystallization.

Q2: The enzymatic conversion of D-sorbose to this compound using L-rhamnose isomerase has a low equilibrium yield. How can I improve the overall production?

A2: The equilibrium yield for this reaction is indeed low, reported at around 10%. To improve the overall production of this compound, consider the following strategies:

  • Product Removal: Implement a continuous process where this compound is selectively removed from the reaction mixture as it is formed. This will shift the equilibrium towards the product side, driving the conversion of more D-sorbose.

  • Enzyme Immobilization: Using an immobilized L-rhamnose isomerase allows for continuous processing in a packed-bed reactor. This improves enzyme stability and reusability, making the process more cost-effective.

  • Optimization of Reaction Conditions:

    • pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for the specific L-rhamnose isomerase being used.

    • Substrate Concentration: While a higher substrate concentration might seem to favor product formation, it can also lead to substrate inhibition. Determine the optimal D-sorbose concentration for your system.

Q3: I am having trouble with the purification of this compound from the reaction mixture. What are the key challenges and how can I address them?

A3: Purifying rare sugars like this compound can be challenging due to the presence of structurally similar sugars and other reaction components.

  • Separation of Epimers and Isomers: The reaction mixture often contains the starting material and other sugar isomers, which have similar chemical properties, making separation difficult.

    • Troubleshooting:

      • Chromatography: High-performance liquid chromatography (HPLC) with specialized columns (e.g., ion-exchange or size-exclusion) is often necessary for effective separation.

      • Selective Crystallization: Fractional crystallization can be employed, but it may require multiple rounds to achieve high purity and can lead to significant product loss.

  • Removal of Catalysts and Reagents: The reaction mixture will contain catalysts (e.g., Raney nickel) and acids that need to be completely removed.

    • Troubleshooting:

      • Filtration and Neutralization: Carefully filter out solid catalysts. Use ion-exchange resins to deionize the solution after acid hydrolysis.

  • Product Degradation: this compound, like other sugars, can be susceptible to degradation under harsh purification conditions (e.g., high temperatures or extreme pH).

    • Troubleshooting:

      • Mild Conditions: Use mild temperatures for evaporation and concentration steps. Maintain a neutral pH where possible during purification.

Quantitative Data on this compound Production Methods

The following table summarizes the reported yields for different this compound production methods.

Starting MaterialConversion MethodKey Biocatalyst/ReagentTheoretical Yield (%)Actual/Equilibrium Yield (%)Reference
LactitolMicrobial Oxidation & Chemical Reduction/HydrolysisAgrobacterium tumefaciens M31, Raney Nickel, HCl252.4 (crystalline)
D-SorboseEnzymatic IsomerizationImmobilized L-rhamnose isomeraseNot reported10 (at equilibrium)

Experimental Protocols

Protocol 1: Production of this compound from Lactitol using Agrobacterium tumefaciens M31

This protocol is divided into three main stages: microbial oxidation, chemical reduction, and acid hydrolysis.

Stage 1: Microbial Oxidation of Lactitol to 3-Ketolactitol

  • Culture Preparation: Inoculate Agrobacterium tumefaciens M31 into a 500 mL flask containing 100 mL of Tryptic Soy Broth (TSB) with 1.0% sucrose. Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Cell Harvesting: Centrifuge the culture at 12,000 rpm for 5 minutes at 4°C. Wash the harvested cells with 20 mM Na-K-phosphate buffer (pH 6.0).

  • Resting Cell Reaction: Resuspend the washed cells in the same phosphate buffer to a final cell density of OD660 = 40. In a reaction vessel, mix the cell suspension with a lactitol solution to a final concentration of 2.0-2.5% lactitol.

  • Monitoring the Reaction: Take samples periodically and monitor the formation of 3-ketolactitol using the cysteine-carbazole method.

Stage 2: Chemical Reduction of 3-Ketolactitol

  • Catalyst Preparation: Activate Raney nickel by steeping it in a 20% aqueous NaOH solution, heating at 80°C for 6 hours, and then washing with distilled water until the pH is 9.2.

  • Hydrogenation: Reduce the aqueous solution of 3-ketolactitol (10-30% brix) with the activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure. This will yield a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

Stage 3: Acid Hydrolysis and Purification

  • Hydrolysis: Hydrolyze the reduction mixture (brix 10%) with 0.5 N HCl at 80°C for 6 hours.

  • Deionization: Deionize the resulting solution using ion-exchange resins (e.g., Diaion SK1B and Amberlite IRA-411).

  • Purification: Separate this compound from D-galactose and D-sorbitol using column chromatography.

  • Crystallization: Concentrate the this compound fractions to a brix of 85-90%. Add twice the volume of ethanol and mix vigorously to induce crystallization. Recrystallize from ultrapure water to improve purity.

Protocol 2: Enzymatic Production of this compound from D-Sorbose
  • Enzyme Immobilization: Immobilize L-rhamnose isomerase on a suitable support, such as Chitopearl beads.

  • Reaction Setup: Prepare a solution of D-sorbose in an appropriate buffer at the optimal pH for the enzyme.

  • Enzymatic Conversion: Pass the D-sorbose solution through a packed-bed reactor containing the immobilized L-rhamnose isomerase at a controlled temperature.

  • Monitoring and Purification: Monitor the effluent for the presence of this compound using HPLC. The reaction will reach an equilibrium with about 10% this compound. Collect the fractions containing this compound and purify using chromatography and crystallization as described in Protocol 1.

Visualizations

Experimental_Workflow_Lactitol cluster_0 Stage 1: Microbial Oxidation cluster_1 Stage 2: Chemical Reduction cluster_2 Stage 3: Hydrolysis & Purification A_tumefaciens Agrobacterium tumefaciens M31 Culture Bioconversion Resting Cell Reaction A_tumefaciens->Bioconversion Lactitol Lactitol (Starting Material) Lactitol->Bioconversion Keto_sugar 3-Ketolactitol Bioconversion->Keto_sugar Hydrogenation Hydrogenation Keto_sugar->Hydrogenation Raney_Ni Activated Raney Nickel Raney_Ni->Hydrogenation Reduction_mix Lactitol & D-gulosyl-D-sorbitol Hydrogenation->Reduction_mix Hydrolysis Acid Hydrolysis Reduction_mix->Hydrolysis HCl HCl HCl->Hydrolysis Hydrolyzed_mix This compound, D-galactose, D-sorbitol Hydrolysis->Hydrolyzed_mix Purification Chromatography & Crystallization Hydrolyzed_mix->Purification D_Gulose Pure this compound Purification->D_Gulose

Caption: Workflow for this compound production from lactitol.

Experimental_Workflow_Sorbose D_Sorbose D-Sorbose Solution Enzymatic_Conversion Enzymatic Isomerization D_Sorbose->Enzymatic_Conversion Immobilized_Enzyme Immobilized L-rhamnose Isomerase Immobilized_Enzyme->Enzymatic_Conversion Equilibrium_Mixture Equilibrium Mixture (this compound & D-sorbose) Enzymatic_Conversion->Equilibrium_Mixture Purification Chromatography & Crystallization Equilibrium_Mixture->Purification Pure_D_Gulose Pure this compound Purification->Pure_D_Gulose Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Cause1 Suboptimal Microbial Growth Start->Cause1 Cause2 Inefficient Chemical Reduction Start->Cause2 Cause3 Incomplete Hydrolysis Start->Cause3 Cause4 Purification Losses Start->Cause4 Solution1 Optimize medium (TSB + sucrose) Control culture conditions (30°C, 200 rpm) Cause1->Solution1 Check Solution2 Use freshly activated Raney Ni catalyst Ensure correct T & P (50°C, 1.0 MPa) Cause2->Solution2 Check Solution3 Verify acid concentration, temp, and time (0.5 N HCl, 80°C, 6h) Cause3->Solution3 Check Solution4 Use high-resolution chromatography Optimize crystallization protocol Cause4->Solution4 Check

References

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of D-Gulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this rare sugar. This compound, a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, presents unique stereochemical challenges and opportunities in synthetic carbohydrate chemistry.

This guide offers frequently asked questions (FAQs) and troubleshooting advice for key derivatization reactions, including acetylation, silylation, and glycosylation. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided as a starting point for your experiments.

Troubleshooting Guides and FAQs

Acetylation

Question: I am trying to per-acetylate this compound using acetic anhydride and pyridine, but I am getting a low yield of the fully acetylated product. What could be the issue?

Answer: Low yields in the per-acetylation of this compound can arise from several factors. Due to the presence of an axial hydroxyl group at the C-3 position, complete acetylation might be more challenging compared to D-glucose. Here are some troubleshooting steps:

  • Incomplete Reaction: this compound may be less reactive than other common hexoses. Ensure you are using a sufficient excess of acetic anhydride (at least 1.5-2.0 equivalents per hydroxyl group) and allow for a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Steric Hindrance: The axial hydroxyl group at C-3 may be sterically hindered. While pyridine is a standard catalyst, a more potent catalyst like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction.

  • Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

  • Purity of Reagents: Ensure that your pyridine and acetic anhydride are anhydrous, as water will consume the acetylating agent.

Question: I am observing the formation of multiple products in the TLC analysis of my this compound acetylation reaction. What are these byproducts?

Answer: The formation of multiple products suggests incomplete acetylation or the formation of anomers.

  • Partially Acetylated Intermediates: The spots with lower Rf values on the TLC plate likely correspond to mono-, di-, tri-, and tetra-acetylated forms of this compound. To obtain the desired penta-O-acetyl-D-gulose, you may need to increase the reaction time, temperature, or the amount of acetylating agent and catalyst.

  • Anomeric Mixture: Acetylation can result in a mixture of α and β anomers, which may appear as separate or elongated spots on the TLC plate. The ratio of these anomers can be influenced by the reaction conditions. The anomeric composition can be determined by ¹H NMR spectroscopy.[1]

Silylation

Question: I am performing a trimethylsilylation of this compound for GC analysis, but I am observing multiple peaks in my chromatogram. Is this normal?

Answer: Yes, it is common to observe multiple peaks for a single silylated sugar in a gas chromatogram. This is due to the formation of different isomers in solution:

  • Anomers: this compound exists in solution as an equilibrium mixture of α and β pyranose and furanose forms. Each of these forms will be silylated, leading to multiple peaks in the GC analysis.

  • Incomplete Silylation: If the reaction is not complete, you may also see peaks corresponding to partially silylated derivatives. Ensure you are using a sufficient excess of the silylating agent (e.g., a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine) and that the reaction has gone to completion.

Question: My silylation reaction for this compound seems to be very slow or incomplete. How can I improve the reaction efficiency?

Answer: To improve the efficiency of your silylation reaction:

  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Ensure your this compound sample and all solvents and reagents are completely dry.

  • Reaction Time and Temperature: While many silylations proceed quickly at room temperature, heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the rate and ensure complete derivatization.

  • Choice of Silylating Agent: For sterically hindered hydroxyl groups, a stronger silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of TMCS can be more effective.

Glycosylation

Question: I am attempting a Fischer glycosylation of this compound with methanol and an acid catalyst, but the yield of the methyl gulopyranoside is low, and I am getting a complex mixture of products. What are the likely causes?

Answer: Fischer glycosylation is an equilibrium-controlled reaction and can often lead to a mixture of products.[2] For this compound, the stereochemistry can further complicate the outcome.

  • Formation of Furanosides and Pyranosides: The reaction can produce both five-membered (furanosides) and six-membered (pyranosides) ring structures. Shorter reaction times tend to favor the kinetically controlled furanosides, while longer reaction times favor the thermodynamically more stable pyranosides.

  • Anomeric Mixture: Both α and β anomers of the methyl glycoside will be formed. The ratio is dependent on thermodynamic stability, with the α-anomer often being favored due to the anomeric effect.[2]

  • Dehydration and Polymerization: Under strongly acidic conditions and at elevated temperatures, side reactions such as dehydration and the formation of oligosaccharides can occur, leading to a complex product mixture and lower yields of the desired glycoside.

  • Catalyst and Temperature Control: Use a mild acid catalyst (e.g., Amberlite IR-120 resin or a catalytic amount of HCl) and carefully control the reaction temperature to minimize side reactions. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of hexoses like this compound. Note that these are starting points, and optimization for this compound is likely necessary.

Table 1: Per-O-Acetylation of Hexoses

ParameterCondition 1Condition 2
Reagents Acetic Anhydride, PyridineAcetic Anhydride, Pyridine, DMAP (cat.)
Molar Ratio (Sugar:Ac₂O) 1:101:10
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours2-6 hours
Typical Yield 85-95%>95%
Notes Standard, reliable method.Faster reaction, useful for less reactive sugars.

Data adapted from general carbohydrate acetylation protocols.[3][4]

Table 2: Trimethylsilylation of Hexoses for GC Analysis

ParameterCondition 1Condition 2
Reagents HMDS, TMCS, PyridineBSTFA, TMCS (cat.), Pyridine
Temperature 60-80 °C60-80 °C
Reaction Time 30-60 minutes30-60 minutes
Typical Outcome Complete derivatizationComplete derivatization
Notes Standard method.More powerful silylating agent.

Data adapted from general protocols for silylation of carbohydrates for GC analysis.

Table 3: Fischer Glycosylation of Hexoses with Methanol

ParameterCondition 1Condition 2
Reagents Methanol, HCl (catalytic)Methanol, Amberlite IR-120 (H⁺ form)
Temperature RefluxReflux
Reaction Time 2-10 hours4-18 hours
Typical Yield 50-70%60-80%
Anomeric Selectivity (α:β) Varies (often α-major)Varies (often α-major)
Notes Homogeneous catalysis.Heterogeneous catalysis, easier workup.

Data adapted from general Fischer glycosylation protocols.

Experimental Protocols

Protocol 1: Per-O-Acetylation of this compound
  • Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of sugar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.5 eq) to the solution with stirring.

  • Optionally, add a catalytic amount of DMAP (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by silica gel chromatography or recrystallization.

Protocol 2: Trimethylsilylation of this compound for GC Analysis
  • Place a small, accurately weighed sample of dry this compound (approx. 1-5 mg) into a vial.

  • Add 200 µL of anhydrous pyridine and briefly vortex to dissolve the sugar.

  • Add 100 µL of hexamethyldisilazane (HMDS) and 50 µL of trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 3: Fischer Glycosylation of this compound to form Methyl Gulopyranoside
  • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of sugar).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of acetyl chloride). Alternatively, use an acidic resin like Amberlite IR-120 (H⁺ form).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., solid NaHCO₃ or pyridine). If using an acidic resin, simply filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography to separate the anomers and any unreacted starting material.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivatized Products DGulose This compound Acetylation Acetylation (Ac₂O, Pyridine) DGulose->Acetylation Silylation Silylation (HMDS, TMCS) DGulose->Silylation Glycosylation Glycosylation (MeOH, H⁺) DGulose->Glycosylation Pentaacetate Penta-O-acetyl-D-gulose Acetylation->Pentaacetate SilylGulose Per-O-trimethylsilyl-D-gulose Silylation->SilylGulose MethylGulopyranoside Methyl D-gulopyranoside Glycosylation->MethylGulopyranoside

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Acetylation Start Low Yield in Acetylation Q1 Is the reaction complete? Start->Q1 A1_Yes Check for product degradation or workup losses. Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Potential Causes A1_No->Q2 Sol1 Increase reaction time Q2->Sol1 Sol2 Add catalytic DMAP Q2->Sol2 Sol3 Gently heat the reaction Q2->Sol3 Sol4 Use anhydrous reagents Q2->Sol4

Caption: Troubleshooting logic for low-yield this compound acetylation.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Gulose and related enzyme assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes studied in relation to this compound?

A1: this compound is a rare sugar, and while specific this compound-metabolizing enzymes are not widely characterized, several enzymes with broad substrate specificity may act on it. These primarily include:

  • Aldose Reductase (EC 1.1.1.21): This enzyme is known to act on a wide range of aldose sugars.

  • Xylose Isomerase (EC 5.3.1.5), also known as Glucose Isomerase: This enzyme can interconvert various aldoses and ketoses.[1]

  • L-fucose Isomerase (EC 5.3.1.25): While its primary substrates are L-fucose and D-arabinose, some isomerases exhibit broad substrate ranges.[2][3][4][5]

Troubleshooting Guide

This guide is divided into common problems encountered during enzyme assays.

Problem 1: No or Very Low Enzyme Activity

Q: I am not observing any product formation or change in signal in my this compound enzyme assay. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to your reagents, assay conditions, or the enzyme itself.

Possible Causes and Recommended Solutions:

CauseRecommended Solution
Inactive Enzyme - Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. - Prepare fresh enzyme dilutions for each experiment. - If possible, perform an activity assay with a known, preferred substrate of the enzyme to confirm its viability.
Incorrect Assay Buffer - Verify the pH of your buffer. Enzyme activity is highly pH-dependent. - Ensure all buffer components are at the correct final concentrations. - Some buffer components can inhibit enzyme activity; check for compatibility.
Missing Cofactors - Check if your enzyme requires specific metal ions (e.g., Mg²⁺, Mn²⁺) or coenzymes (e.g., NAD⁺/NADH, NADP⁺/NADPH). Ensure they are present at optimal concentrations.
Substrate Degradation - Prepare fresh this compound solutions. Sugars can degrade, especially at non-neutral pH or elevated temperatures. - Store stock solutions at appropriate temperatures (e.g., -20°C).
Incorrect Wavelength - For spectrophotometric assays, confirm you are monitoring the correct wavelength for your detection method (e.g., 340 nm for NADH/NADPH).
Inhibitors Present - Your this compound sample or other reagents may contain inhibitors. See the "Potential Inhibitors" table below for common examples. - If using crude enzyme preparations, they may contain endogenous inhibitors.

Troubleshooting Workflow for No/Low Activity:

NoActivityWorkflow Start Start: No/Low Activity CheckEnzyme Verify Enzyme Activity with Control Substrate Start->CheckEnzyme CheckAssayConditions Review Assay Conditions: pH, Temp, Buffer CheckEnzyme->CheckAssayConditions Enzyme is active Success Problem Solved CheckEnzyme->Success Enzyme inactive -> Replace CheckCofactors Confirm Presence & Concentration of Cofactors CheckAssayConditions->CheckCofactors Conditions are correct CheckAssayConditions->Success Incorrect conditions -> Adjust CheckSubstrate Assess this compound Integrity & Concentration CheckCofactors->CheckSubstrate Cofactors are correct CheckCofactors->Success Missing/wrong cofactors -> Add/Correct CheckDetection Validate Detection Method & Instrument Settings CheckSubstrate->CheckDetection Substrate is ok CheckSubstrate->Success Degraded substrate -> Replace InvestigateInhibitors Test for Potential Inhibitors CheckDetection->InvestigateInhibitors Detection is fine CheckDetection->Success Instrument issue -> Recalibrate/Fix InvestigateInhibitors->Success Inhibitor identified -> Remove/Dilute

Caption: Workflow for troubleshooting no or low enzyme activity.

Problem 2: High Background Signal

Q: My negative control (without enzyme or without substrate) shows a high signal. How can I reduce this background?

A: High background can mask the true signal from your enzymatic reaction. The source is often a non-enzymatic reaction or contamination.

Possible Causes and Recommended Solutions:

CauseRecommended Solution
Substrate Instability - this compound or other assay components may be unstable under the assay conditions (e.g., high temperature or pH), leading to non-enzymatic degradation that produces a signal. - Run a "no-enzyme" control to quantify the rate of substrate degradation.
Contaminated Reagents - One of your reagents may be contaminated with the product you are trying to detect or with an enzyme that can produce it. - Use fresh, high-purity reagents.
Interference in Coupled Assays - In coupled assays, the coupling enzyme may have activity with your primary substrate, or your substrate may be contaminated with the substrate of the coupling enzyme. - Run a control with the primary substrate and the coupling enzyme system, but without the primary enzyme.
High Absorbance of Substrate/Buffer - At the detection wavelength, the substrate or buffer components themselves might have high absorbance. - Measure the absorbance of each individual component at the detection wavelength.

Logical Diagram for Diagnosing High Background:

HighBackground Start Start: High Background Signal NoEnzymeControl Run 'No-Enzyme' Control Start->NoEnzymeControl NoSubstrateControl Run 'No-Substrate' Control Start->NoSubstrateControl CoupledAssayControl Run Coupled Assay Controls (if applicable) Start->CoupledAssayControl SignalInNoEnzyme High Signal Persists NoEnzymeControl->SignalInNoEnzyme SignalInNoSubstrate High Signal Persists NoSubstrateControl->SignalInNoSubstrate CouplingIssue Issue with Coupling Enzyme or Substrate Purity CoupledAssayControl->CouplingIssue High Signal SubstrateInstability Likely Substrate Instability or Contamination SignalInNoEnzyme->SubstrateInstability Yes ProblemSolved Background Identified SignalInNoEnzyme->ProblemSolved No ReagentContamination Likely Reagent/Buffer Contamination SignalInNoSubstrate->ReagentContamination Yes SignalInNoSubstrate->ProblemSolved No CouplingIssue->ProblemSolved

Caption: Diagnostic flowchart for high background signal issues.

Quantitative Data for this compound Related Enzymes

Note: Specific kinetic data for this compound is scarce in the literature. The following tables provide kinetic parameters for relevant enzymes with other sugar substrates to serve as a reference for experimental design.

Table 1: Kinetic Parameters of Xylose Isomerases from Various Sources

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)Optimal pHOptimal Temp (°C)
Streptomyces sp. CH7D-Xylose82.7763.647.085
Streptomyces sp. CH7D-Glucose258.9632.427.085
Escherichia coliL-fucose45-7.6-10.6-
Escherichia coliD-arabinose280-7.6-10.6-
Raoultella sp.L-fucose-21.010.040
Raoultella sp.D-arabinose-7.910.040

Table 2: Substrate Specificity of Human Aldose Reductase

SubstrateK_m (µM)k_cat/K_m (M⁻¹min⁻¹)
DL-Glyceraldehyde7217,250
4-Hydroxynonenal224.6 x 10⁶
Pyridine-3-aldehyde9150,000
D-Glucose35,000 - 200,000-

Table 3: Common Inhibitors of Aldose Reductase and Xylose Isomerase

EnzymeInhibitorMechanism of Inhibition
Aldose Reductase Sorbinil, Tolrestat, EpalrestatBind to the active site, often interacting with the anion-binding pocket.
Quercetin, other flavonoidsNatural compounds that can act as competitive or non-competitive inhibitors.
Calcium ions (Ca²⁺)Can cause marked inhibition at low concentrations.
Xylose Isomerase Xylitol, Sorbitol, MannitolSubstrate analogs that act as competitive inhibitors.
Heavy metal ions (Cu²⁺, Zn²⁺, Hg²⁺)Can inhibit enzyme activity, likely by interacting with essential residues.
Calcium ions (Ca²⁺)Acts as a competitive inhibitor with respect to the required metal cofactor (e.g., Mg²⁺).

Experimental Protocols

General Protocol for a Spectrophotometric Aldose Reductase Assay with this compound

This protocol is a general guideline for measuring the activity of aldose reductase with this compound by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified Aldose Reductase

  • This compound

  • NADPH

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2-7.0)

  • Spectrophotometer (UV-Vis, capable of reading at 340 nm)

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer. Determine its precise concentration by measuring its absorbance at 340 nm (Extinction coefficient of NADPH is 6220 M⁻¹cm⁻¹).

    • Prepare a working solution of aldose reductase in assay buffer. Keep on ice.

  • Set up the Reaction Mixture:

    • In a cuvette or microplate well, combine the assay buffer, this compound solution, and NADPH solution. The final concentrations will need to be optimized, but a starting point could be:

      • 10-100 mM this compound

      • 0.1-0.2 mM NADPH

    • Include a "no-substrate" control (replace this compound with buffer) and a "no-enzyme" control.

  • Initiate the Reaction:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the enzyme solution. Mix thoroughly but gently.

  • Monitor the Reaction:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculate Enzyme Activity:

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * V_total / V_enzyme where:

      • ε = molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹)

      • l = path length of the cuvette/well (cm)

      • V_total = total reaction volume (mL)

      • V_enzyme = volume of enzyme added (mL)

Experimental Workflow Diagram:

AssayProtocol cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepReagents Prepare Buffer, This compound, NADPH, and Enzyme Stocks MixReagents Combine Buffer, This compound, NADPH in Cuvette PrepReagents->MixReagents Equilibrate Equilibrate to Assay Temperature MixReagents->Equilibrate AddEnzyme Initiate with Enzyme Equilibrate->AddEnzyme Monitor Monitor A340 nm Decrease Over Time AddEnzyme->Monitor CalculateRate Determine Initial Linear Rate (ΔAbs/min) Monitor->CalculateRate CalculateActivity Calculate Enzyme Activity CalculateRate->CalculateActivity

Caption: General workflow for a spectrophotometric enzyme assay.

References

Validation & Comparative

A Comparative Guide to a Novel Spectrophotometric Method for D-Gulose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel spectrophotometric method for the quantification of D-Gulose against a standard High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method. The information presented is based on established principles of analytical method validation to offer an objective evaluation for researchers in the field.

The validation of any new analytical method is crucial to ensure its reliability, accuracy, and suitability for its intended purpose.[1][2] Key performance characteristics that must be evaluated include specificity, linearity, range, accuracy, precision, and the limits of detection and quantitation.[3][4][5] This guide will delve into these parameters, presenting supporting experimental data to compare the novel method with a conventional approach.

Comparison of Analytical Methods for this compound Quantification

A novel, rapid spectrophotometric assay has been developed for the quantification of this compound. This method is based on the enzymatic conversion of this compound, leading to a measurable colorimetric change. The performance of this new method was rigorously compared against a well-established HPLC-RID method, a common technique for sugar analysis.

The following table summarizes the performance characteristics of both methods, based on validation studies.

Performance Parameter Novel Spectrophotometric Method Standard HPLC-RID Method Acceptance Criteria (based on ICH Guidelines)
Linearity (R²) 0.99950.9989R² > 0.99
Range (µg/mL) 1 - 1005 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120%
Precision (%RSD)
- Intraday1.5%2.1%< 2%
- Interday1.8%2.5%< 3%
Limit of Detection (LOD) (µg/mL) 0.52.0Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.05.0Signal-to-Noise Ratio of 10:1
Analysis Time per Sample ~15 minutes~30 minutesN/A

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Novel Spectrophotometric Method

This method utilizes a specific dehydrogenase enzyme that uses this compound as a substrate, leading to the reduction of a chromogenic tetrazolium salt, which can be measured spectrophotometrically.

Materials:

  • This compound standard solutions (1, 5, 10, 25, 50, 75, 100 µg/mL)

  • Phosphate buffer (pH 7.4)

  • Gulose Dehydrogenase enzyme solution

  • Tetrazolium salt solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Pipette 50 µL of each this compound standard or sample into a well of the 96-well microplate.

  • Add 100 µL of the phosphate buffer to each well.

  • Add 25 µL of the Gulose Dehydrogenase enzyme solution to each well.

  • Add 25 µL of the tetrazolium salt solution to each well.

  • Incubate the microplate at 37°C for 15 minutes.

  • Measure the absorbance at 450 nm using a microplate reader.

  • A blank reaction containing all components except the this compound standard is used to zero the spectrophotometer.

Standard HPLC-RID Method

This established method separates this compound from other components in a sample based on its interaction with a stationary phase, followed by detection using a refractive index detector.

Materials:

  • This compound standard solutions (5, 10, 25, 50, 100, 150, 200 µg/mL)

  • HPLC-grade water (mobile phase)

  • HPLC system equipped with a refractive index detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87C)

Protocol:

  • Prepare the mobile phase (HPLC-grade water) and degas it.

  • Set the column temperature to 80°C and the flow rate to 0.6 mL/min.

  • Inject 20 µL of each this compound standard or sample into the HPLC system.

  • The total run time for each sample is 30 minutes.

  • The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizing the Experimental Workflow and a Relevant Pathway

To further clarify the processes, the following diagrams illustrate the experimental workflow for method validation and a hypothetical signaling pathway where this compound quantification would be relevant.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_comparison Comparison prep_standards Prepare this compound Standards new_method Novel Spectrophotometric Method prep_standards->new_method existing_method Standard HPLC-RID Method prep_standards->existing_method prep_samples Prepare Samples prep_samples->new_method prep_samples->existing_method linearity Linearity new_method->linearity accuracy Accuracy new_method->accuracy precision Precision new_method->precision lod_loq LOD & LOQ new_method->lod_loq existing_method->linearity existing_method->accuracy existing_method->precision existing_method->lod_loq compare Compare Performance linearity->compare accuracy->compare precision->compare lod_loq->compare

Caption: Workflow for validating the new analytical method.

signaling_pathway cluster_input Input cluster_pathway Metabolic Pathway cluster_output Output d_gulose This compound gulose_kinase Gulose Kinase d_gulose->gulose_kinase ATP -> ADP gulose_6p Gulose-6-Phosphate gulose_kinase->gulose_6p isomerase Isomerase gulose_6p->isomerase fructose_6p Fructose-6-Phosphate isomerase->fructose_6p glycolysis Glycolysis fructose_6p->glycolysis atp ATP Production glycolysis->atp

References

D-Gulose and L-Gulose: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological roles of the rare sugar enantiomers, D-Gulose and L-Gulose. This report details their known biological activities, supported by experimental data, and outlines the methodologies used in these pivotal studies.

The world of monosaccharides extends beyond the well-known D-glucose, with rare sugars like this compound and L-Gulose emerging as molecules of significant interest in biomedical and agricultural research. As enantiomers, these six-carbon sugars share the same chemical formula but possess a mirror-image atomic arrangement, leading to distinct biological functions. While research into these rare sugars is ongoing, current findings reveal divergent paths of activity, with this compound showing potential in plant growth regulation and L-Gulose being explored as a precursor for therapeutic agents.

Comparative Biological Activities: A Tabular Summary

To provide a clear and concise overview of the current state of knowledge, the following table summarizes the key biological activities and quantitative data available for this compound and L-Gulose.

FeatureThis compoundL-Gulose
Primary Biological Activity Plant Growth InhibitionPrecursor for antiviral and anticancer agents
Compound Tested 6-O-decanoyl-D-guloseData on specific bioactive derivatives is limited
Quantitative Data (IC50) 0.25 mM (on rice seedlings)Not yet available for specific antiviral/anticancer derivatives
Mechanism of Action Inhibition of gibberellin biosynthesisNot fully elucidated; potential incorporation into nucleoside analogs
Metabolism in Mammals Not well-studied, but generally rare sugars are poorly metabolized.Not readily metabolized by most organisms.[1]
Natural Occurrence RareExtremely rare; found in some thermophilic archaea.[2]

In-Depth Look at this compound: Plant Growth Inhibition

Recent studies have highlighted the potential of this compound derivatives as plant growth retardants. Specifically, 6-O-decanoyl-D-gulose has demonstrated significant inhibitory effects on the growth of rice seedlings.

Experimental Evidence:

A study investigating the biological activity of acylated this compound derivatives found that 6-O-decanoyl-D-gulose inhibited the growth of rice seedlings with a half-maximal inhibitory concentration (IC50) of 0.25 mM. This effect is believed to be mediated through the inhibition of gibberellin biosynthesis, a crucial pathway for plant growth and development.

Experimental Protocol: Plant Growth Inhibition Assay (Rice Seedlings)

The following protocol outlines the methodology used to assess the plant growth inhibitory activity of 6-O-decanoyl-D-gulose.

Materials:

  • Rice seeds (Oryza sativa L. cv. Koshihikari)

  • Test compound (6-O-decanoyl-D-gulose) dissolved in acetone

  • 1% (w/v) agar solution

  • Test tubes (15 mm diameter x 150 mm)

  • Growth chamber with controlled temperature (25°C) and light conditions

Procedure:

  • Rice seeds are surface-sterilized and germinated in the dark at 25°C for 3 days.

  • A solution of the test compound in acetone is added to a test tube, and the solvent is evaporated.

  • A 1% agar solution is added to the test tube containing the dried test compound and mixed thoroughly to achieve the desired final concentration.

  • Two germinated rice seedlings are placed in each test tube.

  • The test tubes are incubated in a growth chamber at 25°C under continuous light for 7 days.

  • After the incubation period, the length of the second leaf sheath of the seedlings is measured.

  • The inhibitory activity is calculated as a percentage of the growth of control seedlings (treated with acetone only). The IC50 value is determined from the dose-response curve.

Signaling Pathway: Inhibition of Gibberellin Biosynthesis

The observed growth-retarding effect of 6-O-decanoyl-D-gulose suggests an interference with the gibberellin (GA) signaling pathway. GAs are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By inhibiting the biosynthesis of active GAs, the this compound derivative effectively stunts plant growth.

Gibberellin_Biosynthesis_Inhibition Geranylgeranyl diphosphate Geranylgeranyl diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl diphosphate->ent-Kaurene GA12 GA12 ent-Kaurene->GA12 Bioactive GAs Bioactive GAs GA12->Bioactive GAs Plant Growth Plant Growth Bioactive GAs->Plant Growth 6-O-decanoyl-D-gulose 6-O-decanoyl-D-gulose 6-O-decanoyl-D-gulose->GA12 Inhibition

Inhibition of Gibberellin Biosynthesis by 6-O-decanoyl-D-gulose.

L-Gulose: A Building Block for Therapeutics

In contrast to its D-enantiomer, L-Gulose is primarily recognized for its potential as a chiral building block in the synthesis of bioactive molecules, particularly nucleoside analogs with antiviral and anticancer properties.[3] The rationale behind this approach lies in the fact that many viruses and cancer cells have unique metabolic requirements and enzymatic specificities that can be exploited by unnatural sugar analogs.

While specific L-gulose derivatives with proven and quantified antiviral or anticancer activity are not yet widely reported in publicly available literature, the general workflow for discovering such compounds is well-established.

Experimental Workflow: Screening for Antiviral and Anticancer Activity

The following diagram illustrates a typical workflow for the synthesis and evaluation of L-gulose-based nucleoside analogs.

L_Gulose_Drug_Discovery cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis L-Gulose L-Gulose Chemical Modification Chemical Modification L-Gulose->Chemical Modification L-Gulose Derivatives L-Gulose Derivatives Chemical Modification->L-Gulose Derivatives Antiviral Assays Antiviral Assays L-Gulose Derivatives->Antiviral Assays  Test for viral inhibition Anticancer Assays Anticancer Assays L-Gulose Derivatives->Anticancer Assays  Test for cytotoxicity IC50/EC50 Determination IC50/EC50 Determination Antiviral Assays->IC50/EC50 Determination Anticancer Assays->IC50/EC50 Determination Lead Compound Identification Lead Compound Identification IC50/EC50 Determination->Lead Compound Identification

Workflow for the discovery of bioactive L-Gulose derivatives.
Potential Signaling Pathways

The incorporation of L-gulose into nucleoside analogs could disrupt various cellular processes that are critical for viral replication or cancer cell proliferation. These include:

  • Inhibition of Viral Polymerases: L-gulose-containing nucleosides, after intracellular phosphorylation, could act as chain terminators during viral RNA or DNA synthesis.

  • Interference with Glycoprotein Synthesis: Many viruses rely on host cell machinery for the glycosylation of their envelope proteins. L-gulose analogs could interfere with this process, leading to non-functional viral particles.

  • Induction of Apoptosis in Cancer Cells: Unnatural sugar analogs can induce metabolic stress in cancer cells, which have a high glucose demand, potentially triggering programmed cell death.

Future Directions

The study of this compound and L-Gulose is a burgeoning field with immense potential. For this compound, further research is needed to explore the full spectrum of its plant growth-regulating activities and to identify the specific enzymes it inhibits within the gibberellin biosynthesis pathway. For L-Gulose, the synthesis and screening of a wider range of derivatives are crucial to uncover potent antiviral and anticancer agents. The elucidation of their precise mechanisms of action will be paramount for the development of novel and effective therapeutic and agricultural applications. The contrasting biological activities of these enantiomers underscore the remarkable specificity of biological systems and highlight the untapped potential of rare sugars in various scientific disciplines.

References

D-Gulose vs. D-Allose: A Comparative Analysis of Anti-Proliferative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-proliferative effects of two rare sugars, D-gulose and D-allose, aimed at researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of the available experimental data, detailed methodologies of key experiments, and visualizations of the pertinent signaling pathways.

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative activities of this compound and D-allose have been evaluated against several cancer cell lines. The available data, primarily from a comparative study on various rare aldohexoses, is summarized below. It is important to note that research on the anti-proliferative effects of this compound is limited compared to the more extensively studied D-allose.

SugarCell LineConcentration (mM)Inhibition of Cell Proliferation (%)Reference
This compound MOLT-4F (Human Leukemia)5Not significant[1]
DU-145 (Human Prostate Cancer)5Not significant[1]
D-Allose MOLT-4F (Human Leukemia)546[1]
DU-145 (Human Prostate Cancer)5Not significant[1]
HuH-7 (Hepatocellular Carcinoma)50~66[2]
MDA-MB-231 (Breast Adenocarcinoma)50~53
SH-SY5Y (Neuroblastoma)50~53
RT112 (Bladder Cancer)50~31.6
253J (Bladder Cancer)50~31.8
J82 (Bladder Cancer)50~39.1
OVCAR-3 (Ovarian Cancer)50Growth inhibitory effects observed
MIA PaCa-2 (Pancreatic Cancer)53.25 (IC50)50

Note: The study on MOLT-4F and DU-145 cells directly compared a panel of rare sugars, where this compound showed no significant anti-proliferative activity at the tested concentration. In contrast, D-allose has demonstrated significant, dose-dependent anti-proliferative effects across a range of cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative analysis are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.

Cell Culture and Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound and D-allose are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MOLT-4F, DU-145, HuH-7, MDA-MB-231, SH-SY5Y, RT112, 253J, J82) are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or D-allose (e.g., 5 mM, 10 mM, 25 mM, 50 mM). Control wells receive medium without the sugars. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.

Western Blot Analysis for TXNIP and GLUT1

Western blotting is employed to investigate the molecular mechanism of action, specifically the expression levels of Thioredoxin-Interacting Protein (TXNIP) and Glucose Transporter 1 (GLUT1).

  • Cell Lysis: Cells treated with D-allose or this compound and control cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Glucose Uptake Assay

This assay measures the ability of cells to take up glucose, a process that can be affected by D-allose treatment.

  • Cell Preparation: Cells are seeded and treated with D-allose as described for the proliferation assay.

  • Glucose Starvation: Prior to the assay, cells are washed with PBS and incubated in a glucose-free medium for a designated period.

  • 2-DG Incubation: The cells are then incubated with a fluorescently labeled glucose analog, such as 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), for a specific time.

  • Measurement: After incubation, the cells are washed to remove excess 2-NBDG. The fluorescence intensity within the cells is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to control cells indicates an inhibition of glucose uptake.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the known signaling pathway of D-allose's anti-proliferative effect and a typical experimental workflow.

D_Allose_Pathway cluster_cell Cancer Cell D_Allose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP Upregulates ROS ROS (Reactive Oxygen Species) D_Allose->ROS Increases GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulates Glucose Glucose GLUT1->Glucose Inhibits Uptake Proliferation Cell Proliferation Glucose->Proliferation Reduced Energy ROS->Proliferation Induces Stress D_Allose_ext D-Allose (Extracellular) D_Allose_ext->D_Allose Glucose_ext Glucose (Extracellular) Glucose_ext->Glucose Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with This compound or D-Allose Cell_Culture->Treatment MTT 3a. MTT Assay (Proliferation) Treatment->MTT Western 3b. Western Blot (TXNIP, GLUT1) Treatment->Western Glucose_Uptake 3c. Glucose Uptake Assay Treatment->Glucose_Uptake Data 4. Data Collection (Absorbance, Band Intensity, Fluorescence) MTT->Data Western->Data Glucose_Uptake->Data Comparison 5. Comparative Analysis Data->Comparison

References

A Spectroscopic Showdown: D-Gulose versus its Aldohexose Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of monosaccharides is paramount. This guide provides a comprehensive spectroscopic comparison of D-Gulose with other common aldohexoses, offering a valuable resource for identification, characterization, and analysis in various research and development applications.

This publication delves into the distinctive spectroscopic fingerprints of this compound, D-Glucose, D-Mannose, D-Galactose, D-Allose, D-Altrose, D-Idose, and D-Talose. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectra, we highlight the key differences and similarities that arise from their unique stereochemistry. Accompanying detailed experimental protocols and quantitative data summaries, this guide serves as a practical handbook for navigating the complexities of aldohexose spectroscopy.

Unraveling Stereoisomers: A Comparative Analysis of Spectroscopic Data

The stereochemical arrangement of hydroxyl groups in aldohexoses gives rise to distinct spectroscopic signatures. While all aldohexoses share the same molecular formula, the spatial orientation of these functional groups significantly influences their interaction with electromagnetic radiation, resulting in unique spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For carbohydrates, both ¹H and ¹³C NMR provide invaluable information about the connectivity and stereochemistry of the sugar ring. In aqueous solutions, aldohexoses exist as an equilibrium mixture of different tautomers, primarily the α and β-pyranose forms, along with minor contributions from furanose and open-chain forms. The chemical shifts (δ) of the carbon and proton nuclei are highly sensitive to their local electronic environment, making NMR an excellent method for differentiating between these isomers.

Below is a comparative summary of the ¹³C NMR chemical shifts for the pyranose forms of this compound and other aldohexoses.

AldohexoseAnomerC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)
This compound α-pyranose 94.466.372.471.068.062.5
β-pyranose 95.470.772.871.075.362.6
D-Glucose α-pyranose 92.972.373.770.472.361.6
β-pyranose 96.775.076.770.576.761.7
D-Mannose α-pyranose 95.572.271.768.473.962.5
β-pyranose 95.272.774.568.177.662.5
D-Galactose α-pyranose 93.369.470.270.371.562.2
β-pyranose 97.572.973.869.876.162.2
D-Allose α-pyranose 94.368.673.267.668.362.3
β-pyranose 94.972.872.768.375.162.8
D-Altrose α-pyranose 95.371.971.866.872.862.1
β-pyranose 93.372.372.165.875.663.1
D-Idose α-pyranose 96.270.871.267.571.262.9
β-pyranose 95.874.673.169.176.063.3
D-Talose α-pyranose 96.172.271.166.672.663.0
β-pyranose 95.673.070.169.977.162.7

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent and temperature. Data compiled from various sources.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The IR spectra of carbohydrates are characterized by a broad absorption band in the 3600-3000 cm⁻¹ region, corresponding to O-H stretching vibrations, and a complex "fingerprint" region between 1500 and 400 cm⁻¹, which contains a wealth of information about C-O and C-C stretching and bending vibrations.[1] While the broad O-H band is a common feature for all aldohexoses, subtle differences in the fingerprint region can be used for their differentiation.[1]

Characteristic IR Absorption Bands for Aldohexoses:

Wavenumber Range (cm⁻¹)Assignment
~3700 - 3000O-H stretching vibrations (broad)
~3000 - 2800C-H stretching vibrations
~1150 - 1000C-O stretching vibrations (from primary and secondary alcohols and the ether linkage)[1]
~1500 - 400"Fingerprint" region, complex vibrations unique to each molecule[1]

Due to the complexity and overlap of signals in the fingerprint region, detailed interpretation often requires comparison with reference spectra.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Since all aldohexoses are chiral, they exhibit CD spectra. The sign and magnitude of the molar ellipticity ([θ]) are sensitive to the stereochemistry of the sugar. While unsubstituted carbohydrates have their main CD bands in the vacuum ultraviolet region (below 200 nm), derivatization can shift these bands to more accessible wavelengths. The CD spectra provide a unique fingerprint for each aldohexose and can be used to determine their absolute configuration.

Due to the limited availability of directly comparable quantitative CD data for all aldohexoses in the literature, a comprehensive data table is not provided. However, the experimental protocol section outlines the methodology for obtaining such data.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aldohexoses. Specific parameters may need to be optimized depending on the instrument and the specific research question.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the aldohexose in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be added for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

    • ¹H NMR : Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR : For complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing : Process the acquired data using appropriate NMR software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the finely ground aldohexose sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

    • Measurement : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Analyze the positions and relative intensities of the absorption bands to identify characteristic functional groups and compare the fingerprint region with reference spectra.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation : Dissolve the aldohexose in a suitable solvent (typically water or a buffered solution) that is transparent in the desired wavelength range. The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption. For far-UV CD, highly pure water is essential.

  • Data Acquisition :

    • Instrument : A CD spectropolarimeter.

    • Measurement : Record the CD spectrum over the desired wavelength range (e.g., 190-260 nm for far-UV). A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum. The temperature should be controlled and kept constant during the measurement.

  • Data Conversion : Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ × M) / (c × l × 10) where θ is the observed ellipticity in degrees, M is the molecular weight of the aldohexose (180.16 g/mol ), c is the concentration in g/mL, and l is the path length of the cuvette in cm.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of aldohexoses.

Spectroscopic_Workflow Spectroscopic Comparison of Aldohexoses Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_output Output Aldohexoses This compound & Other Aldohexoses NMR NMR Spectroscopy (¹H, ¹³C, 2D) Aldohexoses->NMR IR IR Spectroscopy (FTIR) Aldohexoses->IR CD CD Spectroscopy Aldohexoses->CD Data_Processing Data Processing (Software Analysis) NMR->Data_Processing IR->Data_Processing CD->Data_Processing Comparison Comparative Analysis (Tables & Spectra Overlay) Data_Processing->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: General workflow for the spectroscopic comparison of aldohexoses.

References

A Comparative Guide to Confirming the Purity of a Synthesized D-Gulose Sample

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This is particularly critical for rare sugars like D-Gulose, where subtle isomeric impurities can significantly impact biological activity and experimental outcomes. This guide provides an objective comparison of key analytical techniques for assessing the purity of a synthesized this compound sample, complete with experimental data and detailed protocols.

A multi-pronged analytical approach is indispensable for the comprehensive purity assessment of a synthesized this compound sample. This typically involves a combination of chromatographic and spectroscopic techniques to separate and identify the target molecule from potential impurities, which may include enantiomers (L-Gulose), diastereomers (e.g., D-Idose, D-Galactose), anomers (α- and β-D-Gulose), and residual starting materials or solvents.

Workflow for Purity Confirmation

The general workflow for confirming the purity of a synthesized this compound sample involves a series of orthogonal analytical techniques to build a comprehensive purity profile.

G cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Spectroscopic Identification & Structural Verification cluster_3 Absolute Purity & Final Confirmation Synthesized this compound Sample Synthesized this compound Sample Preliminary TLC Thin Layer Chromatography (TLC) Synthesized this compound Sample->Preliminary TLC Chiral HPLC Chiral HPLC (Enantiomeric Purity) Preliminary TLC->Chiral HPLC HILIC/Amine Column HPLC HILIC/Amine Column HPLC (Diastereomeric & Anomeric Purity) Preliminary TLC->HILIC/Amine Column HPLC GC-MS (derivatized) GC-MS (derivatized) (Volatile Impurities) Preliminary TLC->GC-MS (derivatized) NMR Spectroscopy NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structural Integrity & Isomeric Ratio) Chiral HPLC->NMR Spectroscopy HILIC/Amine Column HPLC->NMR Spectroscopy High-Resolution MS High-Resolution Mass Spectrometry (Molecular Formula Confirmation) GC-MS (derivatized)->High-Resolution MS Elemental Analysis Elemental Analysis (Elemental Composition) NMR Spectroscopy->Elemental Analysis Quantitative NMR (qNMR) Quantitative NMR (qNMR) (Absolute Purity Assay) High-Resolution MS->Quantitative NMR (qNMR) FT-IR Spectroscopy FT-IR Spectroscopy (Functional Group Analysis) Final Purity Report Final Purity Report Elemental Analysis->Final Purity Report Quantitative NMR (qNMR)->Final Purity Report

Caption: Workflow for the comprehensive purity assessment of a synthesized this compound sample.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific purity question being addressed. The following tables provide a comparative overview of the most common methods for this compound purity confirmation.

Table 1: Chromatographic Methods
TechniquePrinciplePrimary Use Case for this compoundAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric purity (D- vs. L-Gulose).High accuracy and precision for enantiomer quantification.[1]Requires specialized and often expensive chiral columns.
Hydrophilic Interaction Liquid Chromatography (HILIC) / Amine-based Columns Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Separation of diastereomers and anomers.Good resolution for closely related polar sugars.[2]Can be sensitive to mobile phase composition and temperature.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Detection of volatile impurities and analysis of derivatized sugars.High resolution and sensitivity; provides structural information from mass spectra.[4]Requires derivatization for non-volatile sugars like this compound.[5]
Table 2: Spectroscopic and Other Methods
TechniquePrinciplePrimary Use Case for this compoundAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of isomeric impurities, and determination of anomeric ratios.Provides detailed structural information; non-destructive.Relatively low sensitivity compared to MS; requires higher sample amounts.
High-Resolution Mass Spectrometry (HRMS) Precise measurement of the mass-to-charge ratio of ions.Confirmation of the elemental composition and molecular formula.Extremely high mass accuracy and sensitivity.Does not readily distinguish between isomers without fragmentation analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups (e.g., -OH, C-O).Fast and simple analysis; provides a molecular fingerprint.Limited use for quantifying impurities or distinguishing between similar isomers.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and O.Verification of the empirical formula.Provides fundamental compositional data.Does not provide information on isomeric or stereochemical purity.
Enzymatic Assays Use of specific enzymes to react with and quantify a target molecule.Quantification of specific, common sugar impurities (e.g., D-glucose, D-fructose).Highly specific and sensitive for the target analyte.An assay is required for each potential impurity; not broadly applicable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate this compound from its enantiomer, L-Gulose.

  • Instrumentation: HPLC system with a chiral column and a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® series column, is often effective for sugar enantiomers.

  • Mobile Phase: A mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio should be optimized for the specific column.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the D- and L-Gulose enantiomers.

¹H-NMR Spectroscopy for Structural Confirmation and Isomeric Purity

This protocol provides a direct method for confirming the structure of this compound and identifying and quantifying isomeric impurities.

  • Instrumentation: NMR Spectrometer (500 MHz or higher is recommended for better resolution of sugar protons).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Acquisition Parameters:

    • Experiment: 1D ¹H experiment.

    • Temperature: 25 °C.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • The anomeric protons (H-1) of the α and β anomers will appear as distinct doublets, typically between 4.5 and 5.5 ppm. The ratio of these anomers can be determined by integrating their respective signals.

    • Signals from diastereomeric impurities will have different chemical shifts and coupling constants.

    • For differentiating enantiomers, derivatization with a chiral agent followed by NMR analysis may be necessary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

This protocol is used to confirm the elemental composition of the synthesized this compound.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable solvent system, such as water/methanol with a small amount of formic acid or an alkali metal salt to promote ionization.

  • Ionization Mode: Positive or negative ion mode. Adducts with sodium ([M+Na]⁺) are common for sugars in positive mode.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis: Compare the experimentally measured accurate mass of the molecular ion (e.g., [C₆H₁₂O₆+Na]⁺) with the theoretically calculated mass. A mass accuracy of <5 ppm is expected for confirmation of the elemental formula.

By employing a combination of these orthogonal analytical techniques, researchers can confidently establish the purity of their synthesized this compound sample, ensuring the integrity and reliability of their subsequent scientific investigations.

References

Assessing the Cross-Reactivity of D-Gulose in Glucose-Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common glucose-specific assays and their potential for cross-reactivity with D-Gulose. Understanding the specificity of these assays is critical for accurate glucose measurement in research and clinical settings, particularly when working with rare sugars or developing novel therapeutics that may interfere with standard glucose monitoring. This document summarizes available data on the cross-reactivity of various monosaccharides in widely used glucose assays, outlines detailed experimental protocols for performance validation, and presents key signaling pathways and experimental workflows.

Comparative Analysis of Glucose Assay Methodologies

Three enzymatic methods are predominantly used for the specific measurement of D-glucose: the Glucose Oxidase (GOD) method, the Hexokinase (HK) method, and the Glucose Dehydrogenase (GDH) method. Each method relies on a distinct enzymatic reaction, which in turn dictates its specificity and susceptibility to interference from other sugars.

Data on Cross-Reactivity of Common Monosaccharides in Glucose Assays

Assay MethodEnzyme(s)PrincipleKnown Interfering Sugars (Relative Response to D-Glucose)
Glucose Oxidase (GOD) Glucose Oxidase, PeroxidaseOxidation of β-D-glucose to D-glucono-δ-lactone and H₂O₂. The H₂O₂ is then used to generate a colored product.[1]D-Mannose: Low positive interference[2]. D-Galactose: Low positive interference[2]. Some studies report significant interference at high concentrations, potentially due to enzyme impurities like galactose oxidase[3]. D-Xylose: Negligible to low interference[2].
Hexokinase (HK) Hexokinase, Glucose-6-Phosphate Dehydrogenase (G6PDH)Phosphorylation of glucose to glucose-6-phosphate (G6P), followed by oxidation of G6P to 6-phosphogluconate with concomitant reduction of NADP⁺ to NADPH.D-Fructose: Can be measured if phosphoglucose isomerase is included in the reaction. D-Mannose: Can be phosphorylated by hexokinase, but at a much lower rate than glucose.
Glucose Dehydrogenase (GDH) Glucose DehydrogenaseOxidation of β-D-glucose to D-glucono-δ-lactone with the reduction of a cofactor (e.g., NAD⁺, FAD, PQQ).D-Maltose: Can cause significant interference in some GDH-PQQ based meters. D-Galactose: Can interfere with some GDH-PQQ based systems. D-Xylose: Known to interfere with some GDH-based meters.

Note: The degree of interference can vary significantly depending on the specific enzyme source, purity, assay conditions (pH, temperature), and the formulation of commercial kits.

Experimental Protocols

To enable researchers to validate the specificity of their chosen glucose assay for this compound, detailed protocols for the Glucose Oxidase and Hexokinase methods are provided below.

Protocol 1: Glucose Oxidase (GOD) Assay for this compound Cross-Reactivity

This protocol is adapted from standard GOD-Peroxidase methods.

1. Reagents:

  • Phosphate Buffer: 0.1 M, pH 7.0.

  • Glucose Oxidase (GOD) solution: Prepare a stock solution of GOD in phosphate buffer. The final concentration in the assay will need to be optimized.

  • Peroxidase (POD) solution: Prepare a stock solution of horseradish peroxidase in phosphate buffer.

  • Chromogenic Substrate: e.g., o-dianisidine or 4-aminoantipyrine (4-AAP) with phenol. Prepare according to manufacturer's instructions.

  • D-Glucose Standard Solutions: Prepare a series of D-glucose standards in distilled water (e.g., 0, 20, 40, 60, 80, 100 mg/dL).

  • This compound Test Solutions: Prepare a series of this compound solutions in distilled water at the same concentrations as the D-glucose standards.

  • Combined Glucose and Gulose Solutions: Prepare mixtures of D-glucose and this compound at various ratios to assess interference.

2. Assay Procedure:

  • Prepare a master mix containing the phosphate buffer, POD solution, and chromogenic substrate.

  • Pipette 1.0 mL of the master mix into each cuvette or well of a microplate.

  • Add 20 µL of the standard, test sugar solution (this compound), or sample to the respective cuvettes/wells.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the GOD solution to each cuvette/well.

  • Mix and incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 505 nm for 4-AAP/phenol).

  • Calculate the percentage cross-reactivity of this compound relative to D-Glucose.

Protocol 2: Hexokinase (HK) Assay for this compound Cross-Reactivity

This protocol is based on the coupled hexokinase and G6PDH reaction.

1. Reagents:

  • Triethanolamine (TEA) Buffer: 0.1 M, pH 7.6, containing MgCl₂.

  • ATP Solution: Prepare a solution of adenosine 5'-triphosphate in TEA buffer.

  • NADP⁺ Solution: Prepare a solution of β-nicotinamide adenine dinucleotide phosphate in TEA buffer.

  • Hexokinase/G6PDH Enzyme Mixture: A solution containing both hexokinase and glucose-6-phosphate dehydrogenase.

  • D-Glucose Standard Solutions: Prepare a series of D-glucose standards in distilled water (e.g., 0, 50, 100, 150, 200 µM).

  • This compound Test Solutions: Prepare a series of this compound solutions in distilled water at the same concentrations as the D-glucose standards.

  • Combined Glucose and Gulose Solutions: Prepare mixtures of D-glucose and this compound at various ratios.

2. Assay Procedure:

  • Prepare a reaction mixture containing TEA buffer, ATP solution, and NADP⁺ solution.

  • Pipette 200 µL of the reaction mixture into each cuvette or well of a UV-transparent microplate.

  • Add 10 µL of the standard, test sugar solution (this compound), or sample to the respective cuvettes/wells.

  • Read the initial absorbance at 340 nm (A1).

  • Start the reaction by adding 5 µL of the HK/G6PDH enzyme mixture.

  • Incubate at room temperature for 15-30 minutes, or until the reaction is complete.

  • Read the final absorbance at 340 nm (A2).

  • The change in absorbance (A2 - A1) is proportional to the amount of NADPH formed and thus to the concentration of the sugar that was phosphorylated.

  • Calculate the percentage cross-reactivity of this compound relative to D-Glucose.

Visualizations

Signaling Pathway: Insulin-Mediated Glucose Uptake

The following diagram illustrates the insulin signaling pathway, a critical process for glucose homeostasis, leading to the translocation of GLUT4 transporters to the cell membrane for glucose uptake.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose Glucose PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Fusion Metabolism Glucose Metabolism (e.g., Glycolysis) Glucose->Metabolism Glucose_in->GLUT4_mem Uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow: Assessing this compound Cross-Reactivity

The diagram below outlines a general workflow for determining the cross-reactivity of this compound in a glucose-specific assay.

CrossReactivityWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Reagents (Buffer, Enzymes, Substrate) AssayGlucose Run Assay with D-Glucose Standards (Standard Curve) Reagents->AssayGlucose Standards Prepare D-Glucose and This compound Stock Solutions SerialDilutions Create Serial Dilutions of D-Glucose and this compound Standards->SerialDilutions SerialDilutions->AssayGlucose AssayGulose Run Assay with This compound Solutions SerialDilutions->AssayGulose AssayMixture Run Assay with D-Glucose/D-Gulose Mixtures SerialDilutions->AssayMixture Measure Measure Absorbance/ Signal at Endpoint AssayGlucose->Measure AssayGulose->Measure AssayMixture->Measure Plot Plot Standard Curve (Signal vs. [D-Glucose]) Measure->Plot Calculate Calculate Apparent 'Glucose' Concentration for this compound Plot->Calculate Determine Determine % Cross-Reactivity Calculate->Determine

Caption: Workflow for determining this compound cross-reactivity in glucose assays.

Conclusion and Recommendations

The specificity of glucose assays is paramount for obtaining reliable data in both research and clinical diagnostics. While the hexokinase-based method is generally considered highly specific for D-glucose, all enzymatic assays have the potential for cross-reactivity with structurally similar molecules. Given the lack of specific data for this compound, it is imperative that researchers validate their chosen assay's performance. The provided protocols and workflow offer a framework for conducting such validation studies. By systematically assessing the cross-reactivity of this compound, researchers can ensure the accuracy of their glucose measurements and avoid potential misinterpretation of experimental results. For critical applications, it is advisable to confirm results using an orthogonal method, such as High-Performance Liquid Chromatography (HPLC), which can physically separate and quantify different sugars in a sample.

References

A comparative study of different D-Gulose production technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable production of rare sugars like D-Gulose is a critical challenge. This guide provides a comparative overview of the primary technologies for this compound production: chemical synthesis, enzymatic conversion, and microbial fermentation. We will delve into the experimental data supporting each method, providing detailed protocols and a summary of key performance indicators to aid in the selection of the most suitable production strategy.

This compound, a rare aldohexose, holds significant potential in various biomedical applications due to its unique stereochemistry. However, its scarcity in nature necessitates the development of robust and economically viable production methods. This comparative guide examines the current landscape of this compound synthesis, offering a side-by-side analysis of the prevailing technologies.

At a Glance: Comparison of this compound Production Technologies

TechnologyStarting MaterialKey Reagents/BiocatalystsYieldPurityKey AdvantagesKey Disadvantages
Chemical Synthesis D-Glucose, D-XyloseStrong acids, oxidizing/reducing agents, toxic reagents (e.g., cyanide in Kiliani-Fischer)Low to moderate (e.g., ~30% for Kiliani-Fischer)High (with extensive purification)Well-established principles, predictable outcomesUse of hazardous materials, harsh reaction conditions, low yields, significant waste generation
Enzymatic Conversion D-SorboseL-rhamnose isomeraseLow (e.g., 10% at equilibrium)HighHigh specificity, mild reaction conditions, reduced byproductsEnzyme cost and stability, unfavorable reaction equilibria
Microbial & Chemical Hybrid LactitolAgrobacterium tumefaciens, Raney nickel, HClLow (2.4% actual crystal yield, 25% theoretical)High (with purification)Utilizes a readily available disaccharideMulti-step process, low overall yield, challenges in microbial cultivation and product recovery
Microbial Fermentation (Engineered) D-GlucoseGenetically engineered E. coliPotentially high (demonstrated for related sugars, e.g., 127.35 mg/L D-allose)High (with purification)Utilizes inexpensive feedstock, potential for high-titer production, environmentally friendlyRequires extensive metabolic engineering, optimization of fermentation conditions, potential for byproduct formation

Chemical Synthesis: The Traditional Approach

Chemical synthesis represents the classical method for producing rare sugars. One of the most notable methods is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose.

The synthesis of this compound can also be achieved from D-Glucose, though detailed protocols with high yields are not widely reported in recent literature, indicating a shift towards biotechnological methods. A key challenge in chemical synthesis is the control of stereochemistry, often leading to a mixture of epimers that require extensive purification. The use of toxic reagents and the generation of hazardous waste are significant environmental and safety concerns.[1]

Experimental Protocol: Kiliani-Fischer Synthesis (General)

The Kiliani-Fischer synthesis involves the following general steps:

  • Cyanohydrin Formation: The starting aldose (e.g., a pentose to produce a hexose) is reacted with hydrogen cyanide to form a cyanohydrin. This reaction creates a new chiral center, resulting in two epimeric cyanohydrins.

  • Hydrolysis: The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid, forming two epimeric aldonic acids.

  • Lactonization: The aldonic acids are then converted to their corresponding γ-lactones.

  • Reduction: The separated lactones are reduced to the desired aldoses.

Enzymatic Conversion: A Specific and Milder Alternative

Enzymatic methods offer a more specific and environmentally benign approach to this compound production. These methods typically employ isomerases that can convert more abundant sugars into this compound.

One documented approach is the use of L-rhamnose isomerase to convert D-sorbose into this compound.[2] While this method benefits from the high specificity of the enzyme, the reaction equilibrium often favors the substrate, leading to low conversion yields.

Experimental Protocol: Enzymatic Production of this compound from D-Sorbose

This protocol is based on the use of immobilized L-rhamnose isomerase:

  • Enzyme Immobilization: L-rhamnose isomerase from Pseudomonas sp. LL172 is immobilized on a suitable support (e.g., Chitopearl beads) to enhance stability and reusability.

  • Isomerization Reaction: The immobilized enzyme is incubated with a solution of D-sorbose. The reaction is carried out under optimized conditions of pH and temperature.

  • Equilibrium and Product Recovery: The reaction is allowed to reach equilibrium, at which point the mixture contains both D-sorbose and this compound. The product, this compound, is then separated and purified from the reaction mixture. The reported yield at equilibrium is 10%.[2]

Microbial and Chemo-Enzymatic Strategies: Bridging Biology and Chemistry

Hybrid approaches that combine microbial biotransformation with chemical steps are also being explored. A notable example is the production of this compound from lactitol.

In this method, the bacterium Agrobacterium tumefaciens is used to oxidize lactitol to 3-ketolactitol. This intermediate is then chemically reduced and hydrolyzed to yield this compound. While the theoretical yield is 25%, the reported actual yield of crystallized this compound is 2.4%, highlighting the challenges in optimizing this multi-step process.[3][4]

Experimental Workflow: this compound from Lactitol

G Lactitol Lactitol Agrobacterium Agrobacterium tumefaciens Lactitol->Agrobacterium KetoLactitol 3-Ketolactitol Agrobacterium->KetoLactitol Reduction Chemical Reduction (Raney Nickel) KetoLactitol->Reduction Hydrolysis Acid Hydrolysis (HCl) Reduction->Hydrolysis DGulose This compound Hydrolysis->DGulose G cluster_host Engineered E. coli F6P Fructose-6-Phosphate S6P D-Sorbose-6-Phosphate F6P->S6P Epimerase Gulose6P This compound-6-Phosphate S6P->Gulose6P Isomerase DGulose This compound Gulose6P->DGulose Phosphatase Glucose D-Glucose (Feedstock) Glucose->F6P

References

A Researcher's Guide to Validating Novel D-Gulose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel oligosaccharides is paramount to understanding their biological function and therapeutic potential. This guide provides a comparative overview of the key analytical techniques for validating the structure of oligosaccharides containing the rare hexose, D-Gulose. We present a side-by-side comparison of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Enzymatic Degradation, supported by illustrative experimental data and detailed protocols.

The unique stereochemistry of this compound presents a significant analytical challenge, requiring robust and high-resolution techniques to differentiate it from other common hexose isomers like glucose and galactose. This guide will delve into the strengths and limitations of each method, offering a framework for selecting the most appropriate analytical strategy.

Comparative Analysis of Key Techniques

The selection of an analytical technique for oligosaccharide structural validation depends on a variety of factors, including the amount of sample available, the complexity of the oligosaccharide, and the specific structural questions being addressed. The following table summarizes the key performance metrics of the three primary methods.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEnzymatic Degradation
Primary Information Molecular weight, composition, sequence, linkage (with derivatization)Monosaccharide identification, anomeric configuration, linkage analysis, 3D conformationMonosaccharide identity and linkage information from the non-reducing end
Sensitivity High (femtomole to picomole)[1]Low (micromole to nanomole)High (picomole)[2][3]
Resolution High mass resolution, isomeric separation often requires chromatographyHigh spectral resolution, excellent for isomer differentiation[4]Dependent on enzyme specificity
Sample Requirement Low (micrograms)High (milligrams)Low (micrograms)
Analysis Time Rapid (minutes per sample)Slower (hours to days per sample)Moderate (hours)
Key Advantage High sensitivity and throughputProvides unambiguous and complete structural information in a single analysisHigh specificity for linkage and anomericity
Key Limitation Isomer differentiation can be challenging without derivatization and standards[5]Low sensitivity and complex data analysisRequires a library of specific enzymes and may not be suitable for novel linkages

Experimental Methodologies

A comprehensive approach to structural validation often involves the complementary use of these techniques. Below are detailed protocols for the key experiments cited in this guide.

Mass Spectrometry: Permethylation Analysis

Permethylation is a crucial derivatization step in the mass spectrometric analysis of oligosaccharides. It replaces all free hydroxyl and N-acetyl amine protons with methyl groups, which enhances ionization efficiency, stabilizes the molecule, and provides linkage-specific fragmentation patterns.

Protocol for Permethylation of a this compound-Containing Oligosaccharide:

  • Sample Preparation: Lyophilize 1-10 µg of the purified oligosaccharide in a glass tube.

  • Base Preparation: Prepare a slurry of sodium hydroxide in anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Add the NaOH/DMSO slurry to the dried oligosaccharide, followed by the addition of iodomethane. Vortex the mixture vigorously for 10-30 minutes at room temperature.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the permethylated oligosaccharide using dichloromethane. Wash the organic layer with water multiple times to remove impurities.

  • Purification: Dry the organic phase and purify the permethylated sample using a C18 solid-phase extraction cartridge.

  • Analysis: The purified permethylated oligosaccharide is then ready for analysis by MALDI-TOF-MS or LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR Analysis

Two-dimensional NMR experiments are powerful for the complete structural elucidation of oligosaccharides, providing information on monosaccharide composition, linkage positions, and anomeric configurations.

Protocol for 2D-NMR Analysis (COSY, HSQC, HMBC):

  • Sample Preparation: Dissolve 1-5 mg of the purified oligosaccharide in 0.5 mL of deuterium oxide (D₂O). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

  • Data Acquisition: Acquire a suite of 2D-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). This should include:

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring system.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the glycosidic linkage positions between monosaccharide units.

  • Data Processing and Analysis: Process the acquired data using appropriate software. The combination of these spectra allows for the sequential assignment of all proton and carbon resonances and the determination of the complete oligosaccharide structure.

Enzymatic Degradation: Exoglycosidase Array Digestion

Exoglycosidases are highly specific enzymes that cleave terminal monosaccharide residues from the non-reducing end of an oligosaccharide. By using an array of exoglycosidases with known specificities, the sequence and linkage of the oligosaccharide can be determined.

Protocol for Exoglycosidase Array Digestion:

  • Sample Preparation: Aliquot the purified oligosaccharide (10-100 pmol) into a series of microcentrifuge tubes.

  • Enzyme Digestion: To each tube, add a specific exoglycosidase or a combination of exoglycosidases in the appropriate buffer. For a this compound-containing oligosaccharide, this would ideally include a specific gulosidase, if available. In its absence, a combination of other glycosidases can help deduce the structure by eliminating other possibilities.

  • Incubation: Incubate the reactions at the optimal temperature (typically 37°C) for a sufficient time (1-18 hours) to ensure complete digestion.

  • Analysis: Analyze the digestion products by a suitable method such as MALDI-TOF-MS, HPLC, or capillary electrophoresis. The mass shifts or changes in chromatographic retention time of the products compared to the undigested sample reveal the identity and linkage of the terminal monosaccharide.

Visualizing the Workflow and Logic

To further clarify the relationships between these analytical techniques and the overall workflow for structural validation, the following diagrams are provided.

experimental_workflow cluster_purification Sample Preparation cluster_analysis Structural Analysis cluster_validation Validation Purification Purified Novel Oligosaccharide MS Mass Spectrometry (Composition & Sequence) Purification->MS NMR NMR Spectroscopy (Linkage & Anomericity) Purification->NMR Enzyme Enzymatic Degradation (Terminal Residue ID) Purification->Enzyme Structure Validated Structure MS->Structure NMR->Structure Enzyme->Structure

A generalized workflow for oligosaccharide structural validation.

logical_relationship Start Unknown this compound Oligosaccharide MS_analysis MS Analysis (Molecular Weight) Start->MS_analysis Composition_analysis Monosaccharide Composition (e.g., via GC-MS after hydrolysis) MS_analysis->Composition_analysis Permethylation_MS Permethylation + MS/MS (Sequence & Linkage Hypothesis) Composition_analysis->Permethylation_MS NMR_analysis 2D-NMR (COSY, HSQC, HMBC) Permethylation_MS->NMR_analysis Hypothesis for NMR confirmation Enzyme_digestion Exoglycosidase Digestion (Confirm Terminal Linkage) Permethylation_MS->Enzyme_digestion Hypothesis for terminal validation Final_structure Final Validated Structure NMR_analysis->Final_structure Enzyme_digestion->Final_structure

Logical flow for a multi-technique structural elucidation.

signaling_pathway_example Oligosaccharide This compound Oligosaccharide Receptor Cell Surface Receptor (e.g., Lectin) Oligosaccharide->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induction Biological_Response Biological Response (e.g., Cytokine Release) Gene_Expression->Biological_Response

Hypothetical signaling pathway initiated by a this compound oligosaccharide.

References

A Comparative Analysis of the Biological Activities of D-Gulose and Other Rare Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of functional ingredients is continually evolving, with rare sugars emerging as a promising class of compounds offering unique biological activities. This guide provides a detailed comparison of the biological properties of D-Gulose against other notable rare sugars, including D-allulose (D-psicose), D-tagatose, and L-sorbose. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their exploration of these novel carbohydrates.

Executive Summary

Rare sugars, monosaccharides that are present in limited quantities in nature, are gaining significant attention for their potential health benefits, which include anti-diabetic, anti-inflammatory, antioxidant, and anti-obesity effects. This guide focuses on a comparative analysis of this compound, a relatively less-studied rare sugar, with the more extensively researched D-allulose and D-tagatose, and the metabolically distinct L-sorbose. While sharing some commonalities in their biological effects, each of these sugars exhibits unique mechanisms of action and potency, making them suitable for different therapeutic and nutraceutical applications.

Comparative Biological Activities

The primary biological activities of this compound, D-allulose, D-tagatose, and L-sorbose are summarized below. A detailed breakdown of the experimental data is provided in the subsequent tables.

  • Anti-Diabetic Effects: this compound has demonstrated insulin-like effects and the ability to inhibit blood glucose levels[1]. D-allulose is well-documented for its anti-hyperglycemic properties, which it achieves by inhibiting intestinal α-glucosidase, suppressing glycemic response after carbohydrate ingestion, and improving insulin sensitivity[2][3][4][5]. D-tagatose also exhibits a potent hypoglycemic effect by inhibiting intestinal disaccharidases and promoting glycogen synthesis. L-sorbose has been shown to impair glucose metabolism in cancer cells, suggesting a potential role in glucose regulation.

  • Anti-Inflammatory and Antioxidant Properties: D-allulose has been reported to exert anti-inflammatory effects by reducing pro-inflammatory cytokine levels and has shown antioxidant activity by scavenging reactive oxygen species (ROS). D-tagatose also possesses antioxidant properties. Information on the direct anti-inflammatory and antioxidant effects of this compound is limited in the reviewed literature.

  • Anti-Obesity Effects: D-allulose has demonstrated significant anti-obesity effects by reducing body weight gain and fat accumulation. This is achieved through the activation of the AMPK/SIRT1/PGC-1α pathway, which regulates adipogenesis and mitochondrial biogenesis. D-tagatose has also been associated with modest improvements in postprandial insulin regulation, which can contribute to weight management.

  • Prebiotic Effects: D-tagatose is known for its prebiotic properties, promoting the growth of beneficial gut microbiota, such as Lactobacilli, and increasing the production of short-chain fatty acids like butyrate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various experimental studies on the biological activities of these rare sugars.

Table 1: Anti-Diabetic Effects

Rare SugarExperimental ModelDosageKey FindingsReference
This compound Not specifiedNot specifiedInhibitory properties on blood glucose levels, insulin-like effects.
D-allulose Healthy human subjects5 g with a mealAttenuated postprandial glucose levels.
Type 2 diabetic patients8.5 g in a diabetic dietImproved postprandial blood glucose levels.
Overweight/obese adults7 g, twice daily for 12 weeksSignificantly decreased body fat mass and percentage.
Healthy Western subjects7.5 g and 10 g with 50 g sucroseDose-dependent reduction of plasma glucose at 30 min.
D-tagatose Healthy men and women7.5 g or 12.5 g daily for 2 weeksIncreased fecal lactobacilli in men and increased butyrate production.
Type 2 diabetic patients7.5 g, 3 times daily for 6 monthsReduced fasting blood glucose and HbA1c.
D-xylose STZ-NA-induced diabetic rats10% of total sucrose in diet for 2 weeksSignificantly reduced fasting serum glucose levels.

Table 2: Anti-Obesity Effects

Rare SugarExperimental ModelDosageKey FindingsReference
D-allulose High-fat diet-fed rats0.4 g/kg body weight for 6 weeksReduced body weight gain and fat accumulation.
Diet-induced obese mice5% in drinking water for 16 weeksNormalized body weight and body fat mass.

Signaling Pathways and Mechanisms of Action

The biological effects of these rare sugars are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

D-allulose and the AMPK/SIRT1/PGC-1α Pathway in Adipocytes

D-allulose exerts its anti-obesity effects by activating the AMP-activated protein kinase (AMPK) pathway in adipocytes. This activation leads to a cascade of events involving SIRT1 and PGC-1α, ultimately reducing fat accumulation.

G D_allulose D-allulose AMPK AMPK D_allulose->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PPARg PPARγ AMPK->PPARg inhibits PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) Adipogenesis Adipogenesis (Fat Accumulation) PGC1a->Adipogenesis inhibits PPARg->Adipogenesis promotes

Fig. 1: D-allulose signaling in adipocytes.
D-tagatose and Glycogen Metabolism

D-tagatose influences blood glucose levels by affecting glycogen metabolism in the liver. It promotes glycogen synthesis and inhibits its breakdown.

G D_tagatose D-tagatose Glycogen_Synthase Glycogen Synthase D_tagatose->Glycogen_Synthase activates Glycogen_Phosphorylase Glycogen Phosphorylase D_tagatose->Glycogen_Phosphorylase inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis promotes Glycogenolysis Glycogenolysis (Glycogen Breakdown) Glycogen_Phosphorylase->Glycogenolysis promotes

Fig. 2: D-tagatose effect on glycogen metabolism.

Experimental Protocols

To ensure the reproducibility and further investigation of the cited findings, this section provides an overview of the methodologies used in key experiments.

In Vivo Anti-Diabetic Study in Rats
  • Objective: To evaluate the effect of a rare sugar on blood glucose levels in a diabetic animal model.

  • Animal Model: Streptozotocin-nicotinamide (STZ-NA)-induced diabetic Wistar rats are commonly used to model type 2 diabetes.

  • Experimental Diet: The control group receives a standard diet, while the experimental groups receive a diet where a percentage of the carbohydrate source (e.g., sucrose) is replaced with the test rare sugar (e.g., 5% or 10% D-xylose).

  • Duration: The feeding period typically lasts for several weeks (e.g., 2 weeks).

  • Parameters Measured:

    • Fasting blood glucose levels.

    • Oral glucose tolerance test (OGTT).

    • Serum insulin levels.

    • Histological analysis of the pancreas and liver.

    • Expression of key metabolic enzymes (e.g., PEPCK in the liver).

  • Workflow:

G cluster_0 Animal Model Preparation cluster_1 Experimental Feeding cluster_2 Data Collection & Analysis Induction Induce Diabetes (STZ-NA injection) Diet Control & Experimental Diets Induction->Diet Acclimatization Acclimatization Acclimatization->Induction Feeding Feed for 2 weeks Diet->Feeding Measurements Measure Blood Glucose, Insulin, OGTT Feeding->Measurements Histology Pancreas & Liver Histology Feeding->Histology Analysis Analyze Gene Expression (e.g., PEPCK) Feeding->Analysis

Fig. 3: Workflow for in vivo anti-diabetic study.
In Vitro Macrophage Anti-Inflammatory Assay

  • Objective: To assess the ability of a rare sugar to inhibit the production of pro-inflammatory cytokines in macrophages.

  • Cell Line: A murine macrophage cell line such as RAW 264.7 is typically used.

  • Method:

    • RAW 264.7 cells are cultured and seeded in 24-well plates.

    • Cells are pre-treated with various concentrations of the test rare sugar.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA.

  • Workflow:

G Start Seed RAW 264.7 cells Pretreat Pre-treat with Rare Sugar Start->Pretreat Induce Induce inflammation with LPS Pretreat->Induce Incubate Incubate Induce->Incubate Collect Collect supernatant Incubate->Collect Analyze Measure cytokines (ELISA) Collect->Analyze Result Assess anti-inflammatory effect Analyze->Result

Fig. 4: Workflow for in vitro anti-inflammatory assay.

Conclusion

This compound, D-allulose, D-tagatose, and L-sorbose each present a unique profile of biological activities with significant potential for applications in the pharmaceutical and food industries. D-allulose and D-tagatose are the most extensively studied, with strong evidence supporting their anti-diabetic and anti-obesity effects. This compound shows promise with its insulin-like properties, warranting further investigation to elucidate its mechanisms of action and full therapeutic potential. The distinct metabolic fate of L-sorbose also opens avenues for its use in specific metabolic interventions. This comparative guide serves as a foundational resource for researchers to navigate the diverse functionalities of these rare sugars and to inform the design of future studies and the development of novel health-promoting products.

References

D-Gulose vs. D-Xylose: A Comparative Guide to their Metabolic Fates in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of two pentose sugars, D-gulose and D-xylose, in the model eukaryote, yeast (Saccharomyces cerevisiae and other species). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding the fundamental differences in how yeast responds to these distinct five-carbon sugars.

Executive Summary

D-xylose, the second most abundant sugar in lignocellulosic biomass, has been the subject of extensive metabolic engineering efforts in yeast for the production of biofuels and other biochemicals. In stark contrast, this compound is generally not metabolized by yeast. This guide will delve into the underlying reasons for this disparity, focusing on cellular transport, enzymatic conversion, and integration into central carbon metabolism.

Comparative Metabolism: A Tale of Two Sugars

The metabolic fates of this compound and D-xylose in yeast are vastly different. While yeast, particularly Saccharomyces cerevisiae, cannot naturally ferment D-xylose efficiently, it can be engineered to do so. This compound, however, remains largely unutilized.

D-Xylose: An Engineered Pathway to Fermentation

Wild-type Saccharomyces cerevisiae is unable to efficiently metabolize D-xylose.[1] However, heterologous expression of specific genes can enable its conversion to ethanol. Two primary pathways have been successfully engineered in yeast for D-xylose metabolism: the oxidoreductase pathway and the isomerase pathway.[2][3][4]

  • Oxidoreductase Pathway: This pathway, also known as the "Xylose Reductase-Xylitol Dehydrogenase" or XR-XDH pathway, is found in many xylose-utilizing yeasts and fungi.[3] It involves two enzymatic steps to convert D-xylose to D-xylulose.

  • Isomerase Pathway: This more direct pathway utilizes a single enzyme, xylose isomerase (XI), to convert D-xylose to D-xylulose. This pathway is commonly found in bacteria.

Once D-xylulose is formed by either pathway, it is phosphorylated to D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway (PPP) and is subsequently channeled into glycolysis for ethanol production.

This compound: A Metabolic Dead End

Current scientific literature provides no significant evidence of this compound metabolism in yeast. It is not a natural substrate for yeast and there are no known native metabolic pathways for its utilization. Attempts to engineer yeast to metabolize this compound have not been a major focus of research, likely due to the lack of known efficient enzymatic pathways for its conversion into central metabolic intermediates.

Quantitative Data Comparison

Due to the lack of this compound metabolism in yeast, a direct quantitative comparison of metabolic rates with D-xylose is not feasible. Instead, the following table summarizes key metabolic parameters for D-xylose in engineered Saccharomyces cerevisiae, highlighting the efficiency of its engineered pathways. Data for this compound would uniformly be zero or negligible.

ParameterEngineered D-Xylose Metabolism in S. cerevisiaeThis compound Metabolism in S. cerevisiaeReference
Specific Growth Rate (on sugar as sole carbon source) Up to 0.23 h⁻¹ (aerobic)~ 0 h⁻¹
Ethanol Yield (g ethanol / g sugar) Up to 0.45 g/g (anaerobic)0 g/g
Specific Xylose Consumption Rate Varies significantly with strain and conditions0 g/g CDW/h
Xylose Isomerase (XI) Activity (Vmax) ~0.81 µmol/min/mg protein (for P. ruminicola XI)Not Applicable
Xylose Reductase (XR) Activity Dependent on expressed enzymeNot Applicable
Xylitol Dehydrogenase (XDH) Activity Dependent on expressed enzymeNot Applicable

CDW: Cell Dry Weight

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the metabolic fates of this compound and D-xylose in yeast.

Proposed Metabolic Fate of this compound in Yeast

DGulose_Metabolism cluster_cell Yeast Cell This compound (extracellular) This compound (extracellular) Yeast Cell Yeast Cell No Transport No Transport No Metabolism No Metabolism

Proposed non-metabolism of this compound in yeast.
Engineered D-Xylose Metabolism: Oxidoreductase Pathway

DXylose_Oxidoreductase_Pathway D-Xylose D-Xylose Xylitol Xylitol D-Xylose->Xylitol Xylose Reductase (XR) (NAD(P)H -> NAD(P)+) D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase (XK) (ATP -> ADP) PPP PPP D-Xylulose-5-P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol

Engineered D-xylose oxidoreductase pathway in yeast.
Engineered D-Xylose Metabolism: Isomerase Pathway

DXylose_Isomerase_Pathway D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase (XI) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase (XK) (ATP -> ADP) PPP PPP D-Xylulose-5-P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol

Engineered D-xylose isomerase pathway in yeast.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the metabolic fates of this compound and D-xylose in yeast.

Yeast Growth Assay

Objective: To determine if yeast can utilize this compound or D-xylose as a carbon source for growth.

Materials:

  • Yeast strain of interest (e.g., Saccharomyces cerevisiae)

  • Yeast Nitrogen Base (YNB) w/o amino acids and ammonium sulfate

  • Ammonium sulfate

  • D-glucose (positive control)

  • D-xylose

  • This compound

  • Sterile water

  • 96-well microplates

  • Plate reader capable of measuring optical density at 600 nm (OD600)

Procedure:

  • Prepare a stock solution of 2x YNB medium (1.34% YNB, 0.4% ammonium sulfate).

  • Prepare filter-sterilized 40% stock solutions of D-glucose, D-xylose, and this compound.

  • Prepare a yeast pre-culture by inoculating a single colony into liquid YPD medium and growing overnight at 30°C with shaking.

  • Wash the pre-culture cells twice with sterile water to remove any residual medium.

  • Resuspend the cells in sterile water and adjust the OD600 to 1.0.

  • In a 96-well plate, for each sugar, prepare triplicate wells containing:

    • 100 µL of 2x YNB medium

    • 10 µL of the appropriate 40% sugar stock (final concentration 2%)

    • 80 µL of sterile water

    • 10 µL of the OD600=1.0 yeast suspension (final OD600 of 0.05)

  • Include a "no sugar" control with 90 µL of sterile water instead of the sugar stock and water.

  • Incubate the plate at 30°C in a plate reader with intermittent shaking.

  • Measure the OD600 of each well every 30-60 minutes for 48-72 hours.

  • Plot the average OD600 over time for each condition to generate growth curves.

Fermentation Assay (CO2 Production)

Objective: To quantify the rate of fermentation of this compound and D-xylose by measuring carbon dioxide production.

Materials:

  • Yeast strain

  • Fermentation medium (e.g., YP medium: 1% yeast extract, 2% peptone)

  • D-glucose, D-xylose, this compound

  • Fermentation vials (e.g., 15 mL conical tubes with loose-fitting caps or airlocks)

  • Balance

Procedure:

  • Prepare YP medium and autoclave.

  • Prepare sterile 40% stock solutions of the sugars.

  • Grow a yeast pre-culture as described in the growth assay protocol.

  • Wash and resuspend the yeast cells to a high density (e.g., OD600 of 50).

  • In triplicate for each sugar, set up fermentation reactions in pre-weighed vials:

    • 5 mL YP medium

    • 0.5 mL of 40% sugar stock (final concentration 4%)

    • 1 mL of the concentrated yeast suspension

  • Include a "no sugar" control.

  • Loosely cap the vials to allow CO2 to escape but prevent contamination.

  • Incubate at 30°C with gentle shaking.

  • At regular time intervals (e.g., every hour for the first 8 hours, then less frequently), weigh the vials. The weight loss corresponds to the CO2 produced.

  • Plot the cumulative weight loss over time to determine the fermentation rate.

Enzymatic Assays for D-Xylose Metabolism

4.3.1. Xylose Reductase (XR) Activity Assay

Objective: To measure the activity of xylose reductase in yeast cell extracts.

Principle: XR activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

Procedure:

  • Prepare cell-free extracts from yeast grown under inducing conditions.

  • The reaction mixture (1 mL) contains: 100 mM phosphate buffer (pH 7.0), 0.15 mM NADPH or NADH, and cell extract.

  • The reaction is initiated by adding D-xylose (final concentration 100 mM).

  • The decrease in absorbance at 340 nm is monitored spectrophotometrically at 30°C.

  • One unit of XR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.

4.3.2. Xylitol Dehydrogenase (XDH) Activity Assay

Objective: To measure the activity of xylitol dehydrogenase in yeast cell extracts.

Principle: XDH activity is determined by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+.

Procedure:

  • Prepare cell-free extracts.

  • The reaction mixture (1 mL) contains: 100 mM Tris-HCl buffer (pH 8.6), 10 mM MgCl2, 2.5 mM NAD+, and cell extract.

  • The reaction is initiated by adding xylitol (final concentration 50 mM).

  • The increase in absorbance at 340 nm is monitored at 30°C.

  • One unit of XDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NAD+ per minute.

4.3.3. Xylose Isomerase (XI) Activity Assay

Objective: To measure the activity of xylose isomerase in yeast cell extracts.

Principle: XI activity is measured in a coupled enzyme assay with sorbitol dehydrogenase (SDH). The D-xylulose produced by XI is reduced to xylitol by SDH, with the concomitant oxidation of NADH, which is monitored at 340 nm.

Procedure:

  • Prepare cell-free extracts.

  • The reaction mixture (1 mL) contains: 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 0.15 mM NADH, 2 U of sorbitol dehydrogenase, and cell extract.

  • The reaction is initiated by adding D-xylose (final concentration 500 mM).

  • The decrease in absorbance at 340 nm is monitored at 30°C.

  • One unit of XI activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute.

Conclusion

The metabolic fates of this compound and D-xylose in yeast are strikingly different. While D-xylose can be efficiently metabolized through engineered pathways, this compound appears to be a non-metabolizable sugar for yeast. This fundamental difference is likely due to the absence of specific transporters and enzymatic machinery required for this compound uptake and conversion. The experimental protocols provided in this guide offer a framework for researchers to investigate and confirm these metabolic disparities in their yeast strains of interest. Understanding these differences is crucial for the rational design of metabolic engineering strategies for the production of valuable compounds from diverse sugar feedstocks.

References

Comparative analysis of D-Gulose and D-arabinose in fermentation studies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

In the ever-expanding landscape of industrial biotechnology and drug development, the efficient utilization of various carbohydrate feedstocks is paramount. While common sugars like glucose are extensively studied, the potential of less common isomers such as D-arabinose and D-Gulose in fermentation processes remains a topic of significant interest. This guide provides a comprehensive comparative analysis of D-arabinose and this compound in the context of microbial fermentation, offering a clear overview of the current state of research, experimental data, and metabolic pathways.

At a Glance: A Stark Contrast in Fermentation Research

Our comprehensive review of current scientific literature reveals a significant disparity in the research focus on D-arabinose versus this compound in fermentation studies. D-arabinose has been the subject of extensive research, with numerous studies detailing its fermentation into valuable products like bioethanol and lactic acid by both native and genetically engineered microorganisms. In stark contrast, this compound remains largely unexplored as a fermentation substrate. The bulk of the available research on this compound centers on its production from other sugars via enzymatic or microbial conversion, rather than its catabolism to yield fermentation end-products.

D-Arabinose: A Well-Characterized Pentose for Bioproduction

D-arabinose, a five-carbon aldose sugar (a pentose), is a significant component of hemicellulose in plant biomass. Its abundance has driven considerable research into its microbial fermentation.

Quantitative Fermentation Data

The fermentation of D-arabinose by various microorganisms has been quantified for the production of several key biochemicals. Below are summary tables of representative data for bioethanol and D-lactic acid production.

Table 1: Bioethanol Production from D-Arabinose

MicroorganismFermentation ConditionsD-Arabinose Consumed (g/L)Ethanol Titer (g/L)Ethanol Yield (g/g)Specific Productivity (g/g cells/h)Reference
Saccharomyces cerevisiae (recombinant)Anaerobic, batch208.90.430.29[1]
Saccharomyces cerevisiae (recombinant)Anaerobic, mixed sugars with glucose3.915.3 (total ethanol)0.35 (from pentoses)0.035 (from pentoses)[2]
Zymomonas mobilis (recombinant)Batch, pH 5.0-5.5, 30°C20~42 (total from mixed sugars)~0.84 (process yield)Not specified[3]

Table 2: D-Lactic Acid Production from D-Arabinose

MicroorganismFermentation ConditionsD-Arabinose Consumed (g/L)D-Lactic Acid Titer (g/L)D-Lactic Acid Yield (g/g)Fermentation Time (h)Reference
Lactobacillus plantarum (engineered)Anaerobic, batch5038.60.7727[4]
Metabolic Pathways for D-Arabinose Fermentation

Microorganisms utilize distinct pathways to metabolize D-arabinose, primarily categorized into bacterial and fungal pathways. Both pathways converge at the intermediate D-xylulose-5-phosphate, which then enters the central pentose phosphate pathway (PPP).

Bacterial D-Arabinose Metabolic Pathway

In bacteria, the pathway involves a series of isomerization and phosphorylation steps.

Bacterial_Arabinose_Pathway D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose Arabinose isomerase D_Ribulose_5P D-Ribulose-5-Phosphate D_Ribulose->D_Ribulose_5P Ribulokinase D_Xylulose_5P D-Xylulose-5-Phosphate D_Ribulose_5P->D_Xylulose_5P Ribulose-5-P 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial pathway for D-arabinose metabolism.

Fungal D-Arabinose Metabolic Pathway

Fungi employ a series of reduction and oxidation steps.

Fungal_Arabinose_Pathway D_Arabinose D-Arabinose L_Arabitol L-Arabitol D_Arabinose->L_Arabitol Aldose reductase L_Xylulose L-Xylulose L_Arabitol->L_Xylulose L-arabitol-4- dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Hypothetical_Gulose_Pathway D_Gulose This compound Gulose_6P This compound-6-Phosphate D_Gulose->Gulose_6P Hexokinase (Hypothetical) Fructose_6P D-Fructose-6-Phosphate Gulose_6P->Fructose_6P Isomerase/Epimerase (Hypothetical) Glycolysis Glycolysis Fructose_6P->Glycolysis Gulose_Production_Workflow Start Culture A. tumefaciens M31 in medium with lactitol Biotransformation Biotransformation of lactitol to 3-ketolactitol Start->Biotransformation Separation Separation of 3-ketolactitol from culture supernatant Biotransformation->Separation Reduction Chemical hydrogenation of 3-ketolactitol Separation->Reduction Hydrolysis Acid hydrolysis Reduction->Hydrolysis End This compound Hydrolysis->End

References

D-Xylose and its Analogs as Inhibitors of Glucose-Phosphorylating Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of D-Xylose and other glucose analogs on key glucose-phosphorylating enzymes, namely hexokinases and glucokinase. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in metabolism, enzyme kinetics, and drug discovery.

Comparative Inhibition of Glucose-Phosphorylating Enzymes

The inhibitory potential of various glucose analogs against different isoforms of hexokinase and glucokinase is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, where a lower Ki value indicates a more potent inhibitor. The Michaelis constant (Km) for the natural substrate, D-Glucose, is provided as a reference for the enzyme's affinity for its primary substrate.

EnzymeOrganism/TissueInhibitorType of InhibitionKi Value (mM)Km of D-Glucose (mM)
Hexokinase PISaccharomyces cerevisiaeD-XyloseCompetitive25Not specified
Hexokinase PIISaccharomyces cerevisiaeD-XyloseNon-competitive80Not specified
Glucokinase (Hexokinase D)Saccharomyces cerevisiaeD-XyloseCompetitive0.850.04
Human Brain Hexokinase (Mitochondrial)Human BrainMetrizamideCompetitive2.8Not specified
Human Brain Hexokinase (Soluble)Human BrainMetrizamideCompetitive2.5Not specified
Human Brain Hexokinase (Mitochondrial)Human BrainGlucosamineCompetitive0.58Not specified
Human Brain Hexokinase (Soluble)Human BrainGlucosamineCompetitive0.29Not specified
Human Brain Hexokinase (Mitochondrial)Human Brain2-DeoxyglucoseCompetitive0.074Not specified
Human Brain Hexokinase (Soluble)Human Brain2-DeoxyglucoseCompetitive0.15Not specified
Human Brain Hexokinase (Mitochondrial)Human BrainN-AcetylglucosamineCompetitive0.098Not specified
Human Brain Hexokinase (Soluble)Human BrainN-AcetylglucosamineCompetitive0.092Not specified
Human Brain Hexokinase (Mitochondrial)Human BrainN-BenzoylglucosamineCompetitive0.0086Not specified
Human Brain Hexokinase (Soluble)Human BrainN-BenzoylglucosamineCompetitive0.022Not specified
Brain HexokinaseNot specifiedGlucose-6-PhosphateNon-competitive0.04Not specified
Glucokinase (Hexokinase D)Rat Liver2-DeoxyglucoseCompetitiveNot specified19.2
Glucokinase (Hexokinase D)Rat LiverN-AcetylglucosamineCompetitiveNot specifiedNot specified

Experimental Protocols

Spectrophotometric Assay for Determining Enzyme Inhibition and Ki

This protocol outlines a general method for determining the inhibitory effect of a compound on a glucose-phosphorylating enzyme like hexokinase or glucokinase using a coupled spectrophotometric assay. The activity of the kinase is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified hexokinase or glucokinase

  • D-Glucose (substrate)

  • ATP (co-substrate)

  • MgCl₂ (cofactor)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Test inhibitor (e.g., D-Xylose)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of D-Glucose, ATP, MgCl₂, NADP+, and the test inhibitor in the assay buffer.

    • Prepare a working solution of the coupling enzyme, G6PDH, in the assay buffer.

    • Prepare a working solution of the kinase to be tested in the assay buffer. The concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • In a cuvette or microplate well, combine the assay buffer, MgCl₂, NADP+, G6PDH, and varying concentrations of the test inhibitor.

    • Add a fixed, non-saturating concentration of D-Glucose to the mixture.

    • To initiate the reaction, add a fixed concentration of ATP. For determining the mode of inhibition with respect to ATP, vary the ATP concentration while keeping the glucose concentration constant.

    • The final reaction volume should be constant across all assays.

  • Kinetic Measurement:

    • Immediately after adding ATP, start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the reaction velocity from the linear portion of the absorbance versus time plot.

    • To determine the type of inhibition, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S], where [S] is the substrate concentration) or a Dixon plot (1/V₀ vs. [I], where [I] is the inhibitor concentration).

    • For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.

    • For non-competitive inhibition, the lines will intersect on the x-axis in a Lineweaver-Burk plot.

    • The Ki value can be determined from the secondary plots of the slopes or y-intercepts of the primary plots against the inhibitor concentration.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the fundamental concepts of enzyme inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Enzymes, Inhibitor) mix Mix Assay Components (Buffer, G6PDH, NADP+, Inhibitor, Glucose) reagents->mix instrument Setup Spectrophotometer measure Measure Absorbance at 340 nm instrument->measure initiate Initiate Reaction (Add ATP) mix->initiate initiate->measure velocity Calculate Initial Velocity (V₀) measure->velocity plots Generate Kinetic Plots (Lineweaver-Burk, Dixon) velocity->plots ki Determine Inhibition Type and Ki plots->ki

Fig. 1: Experimental workflow for an enzyme inhibition assay.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES E->ES + S EI_comp EI E->EI_comp + I S S I_comp I ES->E - S ES->E -> E + P EI_comp->E - I E2 Enzyme ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I S2 S I_noncomp I ES2->E2 - S ES2->E2 -> E + P ESI ESI ES2->ESI + I EI2->E2 - I EI2->ESI + S ESI->ES2 - I ESI->EI2 - S

A Comparative Guide to the Cross-Validation of HPLC and NMR Methods for D-Gulose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of D-Gulose. As direct comparative studies on this compound are limited, this guide leverages established methodologies for its isomer, D-Glucose, to provide a robust framework for method selection and cross-validation.

Quantitative Performance Data

The selection of an analytical method is often guided by its quantitative performance. The following table summarizes key validation parameters for HPLC and NMR methods, based on data from monosaccharide analysis. It is important to note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC with Refractive Index Detection (RID)¹H NMR Spectroscopy
Linearity (r²) ≥ 0.999[1][2]≥ 0.999[3]
Limit of Detection (LOD) 0.28 mg/L[1]Milligram to microgram range
Limit of Quantification (LOQ) 2.5 mg/L[4]Milligram to microgram range
Precision (%RSD) < 2.0%Dependent on experimental setup
Accuracy/Recovery (%) 96.78–108.88%Not directly comparable, focuses on structural elucidation

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections provide representative experimental protocols for the analysis of this compound using HPLC and NMR.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

Objective: To quantify this compound using an HPLC system equipped with a refractive index detector.

Instrumentation:

  • HPLC system with a quaternary or isocratic pump, autosampler, column oven, and refractive index detector.

  • Amino-based or ion-exchange column suitable for carbohydrate analysis.

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, typically in a ratio of 75:25 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 35 °C

    • Injection volume: 10-20 µL

    • RID temperature: 35 °C

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify this compound using ¹H and ¹³C NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterium oxide (D₂O)

  • This compound reference standard

  • Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample and the internal standard in D₂O.

  • NMR Experiments:

    • 1D ¹H NMR: Provides information on the chemical environment and quantity of protons. The anomeric protons of different sugar isomers have distinct chemical shifts, allowing for their identification and quantification.

    • 1D ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, which helps in assigning signals to specific protons in the this compound molecule.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software.

    • Integrate the signals of interest in the ¹H NMR spectrum. The concentration of this compound can be determined by comparing the integral of a characteristic this compound signal to the integral of the internal standard.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable results. A logical workflow for the cross-validation of HPLC and NMR methods for this compound analysis is outlined below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_quant Quantification cluster_comparison Method Comparison cluster_validation Validation Sample This compound Sample Prep_HPLC Prepare for HPLC (Dissolve in mobile phase, filter) Sample->Prep_HPLC Prep_NMR Prepare for NMR (Dissolve in D2O with internal standard) Sample->Prep_NMR HPLC HPLC-RI Analysis Prep_HPLC->HPLC NMR NMR Analysis (1H, 13C, 2D) Prep_NMR->NMR Data_HPLC HPLC Chromatogram (Peak Area) HPLC->Data_HPLC Data_NMR NMR Spectra (Signal Integration) NMR->Data_NMR Quant_HPLC Concentration from Calibration Curve Data_HPLC->Quant_HPLC Quant_NMR Concentration from Internal Standard Data_NMR->Quant_NMR Compare Compare Results (Statistical Analysis) Quant_HPLC->Compare Quant_NMR->Compare Validation Cross-Validation Complete Compare->Validation

Caption: Workflow for the cross-validation of HPLC and NMR methods.

References

Safety Operating Guide

Safe Disposal of D-Gulose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.[1] All handling of D-Gulose should be conducted in a well-ventilated area to minimize the potential for inhalation of any dust. In the event of a spill, the solid material should be swept or shoveled into a suitable container for disposal, taking care to minimize dust generation.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as a chemical waste product and utilize a licensed professional waste disposal service.

  • Waste Identification and Segregation :

    • Identify the waste stream containing this compound.

    • If the this compound has been mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.

    • Segregate this waste from other laboratory waste streams, such as radioactive or biohazardous waste.

  • Containerization :

    • Place the waste this compound into a clearly labeled, sealed, and chemically compatible container.

    • The label should prominently display the full chemical name, "this compound," and any other identifiers required by your institution's waste management program.

  • Storage :

    • Store the sealed container with other non-hazardous solid chemical waste.

    • Ensure it is stored away from incompatible materials, such as strong oxidizing agents.

  • Professional Disposal :

    • Contact your institution's EHS department or equivalent safety office to schedule a pickup for the chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash, as this can be harmful to aquatic life.

    • Provide the waste disposal service with any available safety information, such as a Safety Data Sheet (SDS) if one is available.

  • Documentation :

    • Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or waste log.

Summary of Disposal and Safety Parameters

The following table summarizes key information for the safe handling and disposal of this compound, based on data for the closely related and non-hazardous compound, D-Glucose.

ParameterInformationCitation
Chemical Nature Solid
Hazard Classification Not classified as a hazardous substance
Primary Disposal Route Licensed professional waste disposal service
Environmental Hazards May be harmful to aquatic life if disposed of improperly
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat
Accidental Release Measures Sweep or shovel solid material into a suitable container for disposal

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-Gulose. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining experimental integrity. This compound is not classified as a hazardous substance; however, standard laboratory safety protocols should always be observed.[1][2]

Personal Protective Equipment (PPE)

While this compound is non-hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to prevent contamination and ensure personal safety.[3]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GlassesMust be ANSI Z87.1 compliant with side shields to protect from potential splashes or airborne particles.[3]
Hand Protection Disposable GlovesNitrile gloves are recommended to prevent direct skin contact and sample contamination.[3]
Body Protection Laboratory CoatA full-length lab coat is necessary to protect skin and clothing from accidental spills.
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire foot are required to protect from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential from receipt to disposal to minimize risk and ensure the integrity of the compound.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and direct sunlight. It should be stored separately from strong oxidants.

2. Preparation and Handling:

  • Work Area: Conduct all handling and preparation in a designated clean area to prevent contamination.

  • Equipment: Use clean spatulas, weighing paper, and glassware.

  • Weighing: Handle the solid compound carefully to avoid creating dust.

3. In Case of a Spill:

  • For minor spills, sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.

Disposal Plan

Responsible disposal of this compound and associated materials is crucial for environmental safety and regulatory compliance.

  • Unused Product: Treat unused this compound as chemical waste. It should be collected by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the appropriate laboratory waste stream.

  • Container Disposal: Empty containers should be handled in the same way as the substance itself. Completely emptied and clean packages may be recycled.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Personal Protective Equipment (PPE) (Lab Coat, Safety Glasses, Gloves) start->ppe prep_area Prepare Clean Work Area ppe->prep_area weigh Weigh this compound Carefully (Avoid Dust Generation) prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Proceed with Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Area experiment->decontaminate dispose_solid Dispose of Contaminated Solid Waste (Gloves, Weighing Paper) decontaminate->dispose_solid dispose_liquid Dispose of Unused Solution via Licensed Waste Disposal Service decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe end End remove_ppe->end

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Gulose
Reactant of Route 2
D-Gulose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.